Product packaging for Hydroxydip-tolylborane(Cat. No.:CAS No. 66117-64-4)

Hydroxydip-tolylborane

Cat. No.: B1355148
CAS No.: 66117-64-4
M. Wt: 210.08 g/mol
InChI Key: ZJHMSSYDWCPSFN-UHFFFAOYSA-N
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Description

Hydroxydip-tolylborane is a specialized organoborane compound provided For Research Use Only (RUO). This product is intended solely for laboratory research applications and is not intended for use in diagnostic procedures or personal applications. Organoboranes are quintessential reagents in synthetic organic chemistry, most famously applied in the hydroboration-oxidation reaction sequence discovered by Herbert C. Brown . This reaction provides a versatile method for the anti-Markovnikov hydration of alkenes, resulting in the syn addition of a hydrogen and a boron atom across a carbon-carbon double bond . The resulting organoborane intermediate, such as this compound, can subsequently be oxidized to generate primary alcohols with regiochemistry complementary to acid-catalyzed addition . The hydroboration step itself is a concerted reaction that proceeds via a four-membered transition state, which avoids the formation of carbocation intermediates and prevents molecular rearrangement . Beyond its foundational role in alkene functionalization, this compound serves as a valuable building block in diverse research areas. Its utility extends to pharmaceutical research for the synthesis of complex molecules, material science for the development of new polymeric materials , and as a precursor in the synthesis of other organoborane derivatives. Researchers can leverage this compound to create carbon-heteroatom bonds or explore its behavior in catalytic cycles. As with all RUO products, this reagent is not subject to evaluation for diagnostic accuracy or performance by medical device regulatory authorities . Researchers are responsible for validating the performance and suitability of this product for their specific experimental applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H15BO B1355148 Hydroxydip-tolylborane CAS No. 66117-64-4

Properties

IUPAC Name

bis(4-methylphenyl)borinic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BO/c1-11-3-7-13(8-4-11)15(16)14-9-5-12(2)6-10-14/h3-10,16H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJHMSSYDWCPSFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C)(C2=CC=C(C=C2)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30521677
Record name Bis(4-methylphenyl)borinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30521677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66117-64-4
Record name Bis(4-methylphenyl)borinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30521677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide on the Core Properties of Hydroxydip-tolylborane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydroxydip-tolylborane, a member of the diarylborinic acid family, represents a class of organoboron compounds with significant potential in medicinal chemistry and materials science. Boron-containing molecules, particularly boronic acids and their derivatives, have garnered substantial interest due to their unique chemical properties and diverse biological activities.[1] This technical guide provides a comprehensive overview of the fundamental properties of this compound, including its physicochemical characteristics, a general methodology for its synthesis, and an exploration of a relevant biological signaling pathway to illustrate its potential mechanism of action in a therapeutic context. Given the limited specific experimental data for this compound, this guide also draws upon information from closely related and well-studied diarylborinic and boronic acids to provide a thorough and practical resource.

Physicochemical Properties

Precise experimental data for this compound is not extensively available in the public domain. However, computational predictions provide valuable insights into its physical properties. These predicted values are summarized in the table below. It is important to note that these are theoretical estimations and should be confirmed by experimental analysis.

PropertyPredicted Value
Molecular Formula C₁₄H₁₅BO
Molecular Weight 210.08 g/mol
Boiling Point 338.76 °C at 760 mmHg
Melting Point 94.82 °C
InChI InChI=1S/C14H15BO/c1-11-3-7-13(8-4-11)15(16)14-9-5-12(2)6-10-14/h3-10,16H,1-2H3

Data sourced from publicly available chemical databases. These values are predicted and not experimentally verified.

Synthesis and Experimental Protocols

The synthesis of diarylborinic acids, such as this compound, is generally achieved through the reaction of an organometallic reagent with a trialkyl borate.[2] A common and effective method involves the use of a Grignard reagent. The following is a generalized experimental protocol for the synthesis of a diarylborinic acid, which can be adapted for the preparation of this compound.

General Synthesis of Diarylborinic Acids via Grignard Reaction

This protocol outlines the synthesis of a generic diarylborinic acid from an aryl bromide. For the synthesis of this compound, the starting material would be a tolyl bromide (e.g., 4-bromotoluene for the para isomer).

Materials:

  • Aryl bromide (e.g., 4-bromotoluene)

  • Magnesium turnings

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Triisopropyl borate

  • Aqueous solution of hydrochloric acid (e.g., 1 M HCl)

  • Anhydrous sodium sulfate

  • Organic solvent for extraction (e.g., diethyl ether)

Procedure:

  • Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, magnesium turnings are placed. A solution of the aryl bromide in anhydrous diethyl ether or THF is added dropwise via the dropping funnel. The reaction is initiated, if necessary, by gentle heating or the addition of a small crystal of iodine. The reaction mixture is then refluxed until the magnesium is consumed.

  • Reaction with Triisopropyl Borate: The Grignard solution is cooled to -78 °C in a dry ice/acetone bath. A solution of triisopropyl borate in anhydrous diethyl ether or THF is added dropwise, maintaining the low temperature. The reaction mixture is stirred at -78 °C for several hours and then allowed to warm to room temperature overnight.

  • Work-up and Isolation: The reaction is quenched by the slow addition of an aqueous solution of hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization or column chromatography on silica gel.[2]

Characterization:

The structure and purity of the synthesized this compound can be confirmed using standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR to confirm the aromatic and methyl protons and carbons, and ¹¹B NMR to identify the boron center.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify the B-O and O-H stretching vibrations.

Synthesis Workflow Diagram

Synthesis_Workflow ArylBromide Aryl Bromide (e.g., 4-Bromotoluene) Grignard Aryl Magnesium Bromide (Grignard Reagent) ArylBromide->Grignard Mg Magnesium Turnings Mg->Grignard Solvent1 Anhydrous Ether/THF Solvent1->Grignard Reaction Reaction at -78°C Grignard->Reaction Borate Triisopropyl Borate Borate->Reaction Workup Acidic Work-up & Extraction Reaction->Workup Purification Purification (Recrystallization/ Chromatography) Workup->Purification Product This compound Purification->Product

Caption: Generalized workflow for the synthesis of this compound.

Biological Activity and Signaling Pathways

Example Signaling Pathway: Proteasome Inhibition by a Boronic Acid Derivative

The ubiquitin-proteasome pathway is a major mechanism for the degradation of intracellular proteins, playing a crucial role in cell cycle regulation, apoptosis, and signal transduction. The 26S proteasome is a large, multi-catalytic protease complex. The boronic acid moiety of inhibitors like bortezomib forms a stable, yet reversible, tetrahedral intermediate with the active site threonine residue of the proteasome's β5 subunit, which possesses chymotrypsin-like activity.[5] This inhibition disrupts the normal degradation of key regulatory proteins, leading to a cascade of downstream effects.

Key Downstream Effects of Proteasome Inhibition:

  • Cell Cycle Arrest: Accumulation of cyclin-dependent kinase inhibitors (e.g., p21, p27) leads to cell cycle arrest, primarily at the G2/M phase.[3]

  • Induction of Apoptosis: Stabilization of pro-apoptotic proteins (e.g., p53, Bax) and inhibition of the pro-survival NF-κB pathway trigger programmed cell death.[3][5]

  • Inhibition of Angiogenesis: Reduced degradation of angiogenesis inhibitors.

  • Sensitization to Chemotherapy and Radiation: Disruption of DNA repair mechanisms.

Signaling Pathway Diagram

Proteasome_Inhibition_Pathway cluster_0 Cellular Environment cluster_1 Downstream Cellular Effects Proteasome 26S Proteasome CellCycleArrest Cell Cycle Arrest (G2/M Phase) Proteasome->CellCycleArrest Leads to Apoptosis Apoptosis Proteasome->Apoptosis Leads to NFkB_Inhibition NF-κB Inhibition Proteasome->NFkB_Inhibition Leads to BoronicAcid Boronic Acid Inhibitor (e.g., Bortezomib) BoronicAcid->Proteasome Inhibition UbProteins Ubiquitinated Proteins (e.g., p53, IκB) UbProteins->Proteasome Degradation

Caption: Proteasome inhibition by a boronic acid derivative.

Disclaimer: The signaling pathway described above is for the well-characterized proteasome inhibitor bortezomib and is presented as a representative example. The specific biological activities and mechanisms of action of this compound may differ and require experimental investigation.

Conclusion

This compound, as a diarylborinic acid, belongs to a class of compounds with significant therapeutic potential. While specific experimental data for this molecule is limited, this guide provides a foundational understanding of its predicted properties, a general synthetic approach, and a relevant example of its potential biological mechanism of action. Further research is warranted to fully elucidate the chemical and biological characteristics of this compound and to explore its potential applications in drug discovery and development. The methodologies and concepts presented herein offer a solid starting point for researchers and scientists interested in advancing the study of this and related organoboron compounds.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis and Discovery of Novel Diarylborinic Acids

Introduction: The Rising Prominence of Diarylborinic Acids

Organoboron compounds have become indispensable tools in modern organic chemistry and drug discovery. Among these, diarylborinic acids [Ar₂B(OH)] and their derivatives represent a unique subclass, distinguished by two carbon-boron bonds and one boron-oxygen bond. This structure confers enhanced Lewis acidity compared to their more studied cousins, boronic acids [ArB(OH)₂].[1] While historically less explored, diarylborinic acids are gaining significant attention for their versatile applications in catalysis, medicinal chemistry, and materials science.[1][2]

Their utility spans from being crucial intermediates in carbon-carbon bond-forming reactions, such as the Suzuki-Miyaura cross-coupling, to serving as catalysts for regioselective functionalizations and acting as core scaffolds for bioactive compounds.[1][3][4] Furthermore, tetracoordinated derivatives of diarylborinic acids are being investigated for applications in optoelectronics, including Organic Light-Emitting Diodes (OLEDs).[1]

This guide provides a comprehensive overview of the primary synthetic strategies for creating novel diarylborinic acids, details key experimental protocols, and explores their emerging applications in drug discovery and beyond.

Core Synthetic Methodologies

The synthesis of diarylborinic acids primarily relies on the formation of one or two carbon-boron bonds, starting from various boron electrophiles and organometallic nucleophiles. The choice of strategy often depends on the desired substitution pattern, functional group tolerance, and the availability of starting materials.

Formation of Two Carbon-Boron Bonds

This is the most direct and common approach for synthesizing symmetrical diarylborinic acids (Ar₂BOH). It involves the reaction of a boron electrophile with two equivalents of an aryl organometallic reagent.

2.1.1 From Trialkoxyboranes and Boron Trihalides

The reaction of two equivalents of an organolithium (ArLi) or Grignard (ArMgX) reagent with a trialkoxyborane, like trimethyl borate B(OMe)₃ or triisopropyl borate B(Oi-Pr)₃, is a foundational method. The reaction proceeds through a stepwise addition, and careful control of stoichiometry is needed to prevent the formation of undesired triarylboranes or tetraarylborates.[3]

Boron trihalides (e.g., BCl₃, BF₃·OEt₂) are significantly more reactive due to the higher Lewis acidity of the boron center.[1][2] This makes them particularly suitable for synthesizing diarylborinic acids with sterically hindered ortho-substituents or electron-withdrawing groups.[1][2]

2.1.2 From Aminoboranes

Aminoboranes, such as dichloro(diisopropylamino)borane, serve as effective boron sources that can moderate reactivity. The bulky amino group helps prevent the third addition of the organometallic reagent, leading to improved yields of the desired diarylborinic acid in certain cases, especially in the synthesis of cyclic analogues.[1][2]

Palladium-Catalyzed Synthesis

To overcome the limitations of organometallic reagents, which have poor tolerance for sensitive functional groups (e.g., esters, nitriles), palladium-catalyzed methods have been developed. These strategies allow for the synthesis of complex symmetrical and non-symmetrical cyclic borinic acids from diaryl bromides or triflates and a boron source like bis(pinacolato)diboron (B₂pin₂) or a related reagent.[1]

Data Summary of Synthetic Approaches

The following tables summarize quantitative data associated with the synthesis of diarylborinic acids, providing a comparative overview of different methods.

Table 1: Comparison of Key Synthetic Methods for Diarylborinic Acids

MethodBoron SourcePrimary ReagentTypical YieldsFunctional Group ToleranceKey Advantages
Organometallic AdditionTrialkoxyboranes (e.g., B(Oi-Pr)₃)ArLi or ArMgX40-90%LowStraightforward, common reagents
Organometallic AdditionBoron Trihalides (e.g., BCl₃)ArLi or ArMgX50-80%LowHigh reactivity, good for hindered substrates[1][2]
Organometallic AdditionAminodichloroboranesArLi or ArMgX60-90%Low to ModerateImproved selectivity, prevents over-arylation[1][2]
Pd-Catalyzed CouplingDiboron Reagents (e.g., DIPOB)Diaryl Bromides/Triflates50-85%HighExcellent for complex molecules with sensitive groups[1]

Table 2: Examples of Synthesized Diarylborinic Acids and Reported Yields

Diarylborinic Acid ProductBoron SourceAryl ReagentYield (%)Reference
Bis(3,5-dimethylphenyl)borinic acidB(Oi-Pr)₃3,5-Dimethylphenylmagnesium bromideNot specified, but "clean preparation"[4]
Various substituted diarylborinic acidsB(Oi-Pr)₂NH(i-Pr)₂Arylmagnesium bromide45-88%[1][2]
CF₃-substituted diarylborinic acidBCl₃1-bromo-3,5-bis(trifluoromethyl)benzene + n-BuLiNot specified[1][2]
Cyclic azaborine derivativeDichloro(diisopropylamino)boraneDilithiated precursor>70%[1][2]

Experimental Protocols

This section provides a representative experimental protocol for the synthesis of a symmetrical diarylborinic acid.

Protocol 1: Synthesis of a Symmetrical Diarylborinic Acid via Grignard Reaction

Objective: To synthesize a generic diarylborinic acid (Ar₂BOH) from an aryl bromide.

Materials:

  • Aryl bromide (ArBr) (2.1 eq)

  • Magnesium turnings (2.2 eq)

  • Iodine (catalytic amount)

  • Anhydrous Tetrahydrofuran (THF)

  • Triisopropyl borate [B(Oi-Pr)₃] (1.0 eq)

  • 1 M Hydrochloric acid (HCl)

  • Diethyl ether

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Grignard Reagent Formation: A flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with magnesium turnings and a crystal of iodine. A solution of the aryl bromide (2.1 eq) in anhydrous THF is added dropwise via the dropping funnel. The reaction is initiated with gentle heating if necessary. Once initiated, the addition is controlled to maintain a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 1-2 hours to ensure complete formation of the Grignard reagent (ArMgBr).

  • Borylation: The Grignard solution is cooled to -78 °C in a dry ice/acetone bath. A solution of triisopropyl borate (1.0 eq) in anhydrous THF is added dropwise, maintaining the temperature below -70 °C. The reaction mixture is stirred at -78 °C for 2-3 hours and then allowed to warm slowly to room temperature overnight.

  • Hydrolysis and Workup: The reaction is quenched by the slow addition of 1 M HCl at 0 °C. The mixture is stirred for 30 minutes. The aqueous layer is extracted three times with diethyl ether.

  • Purification: The combined organic layers are washed with water and then brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure. The crude diarylborinic acid can be purified by recrystallization or column chromatography.

Visualizing Synthetic and Application Pathways

Diagrams created using Graphviz DOT language illustrate key workflows and relationships in the synthesis and application of diarylborinic acids.

G A Aryl Halide (Ar-X) B Organometallic Reagent (Ar-Li or Ar-MgX) A->B  Mg or R-Li D Borate Intermediate [Ar2B(OR)2]- B->D 2 equivalents C Boron Electrophile (B(OR)3, BX3) C->D 1 equivalent E Diarylborinic Acid (Ar2B-OH) D->E Acidic Hydrolysis

Caption: General workflow for diarylborinic acid synthesis via organometallic reagents.

Suzuki_Miyaura_Cycle pd0 Pd(0)L2 oxidative_add Oxidative Addition pd0->oxidative_add ar_pd_x Ar'-Pd(II)-X oxidative_add->ar_pd_x transmetal Transmetalation ar_pd_x->transmetal ar_pd_ar Ar'-Pd(II)-Ar transmetal->ar_pd_ar reductive_elim Reductive Elimination ar_pd_ar->reductive_elim reductive_elim->pd0 Catalyst Regeneration product Ar-Ar' reductive_elim->product borinic Diarylborinic Acid Ar2B(OH) + Base borinic->transmetal ar_halide Aryl Halide Ar'-X ar_halide->oxidative_add

Caption: Catalytic cycle of Suzuki-Miyaura coupling using a diarylborinic acid.

Discovery and Applications in Drug Development

While boronic acids have been successfully incorporated into FDA-approved drugs like Bortezomib (Velcade) for treating multiple myeloma, the direct application of diarylborinic acids in pharmaceuticals is an emerging field.[5][6][7] Their unique properties make them attractive candidates for developing new therapeutic agents.

6.1 Antibacterial Agents

A significant area of discovery is in the development of N-O complexed diarylborinic acids as antibacterial agents. These compounds have been shown to inhibit adenine DNA methyltransferases in bacteria, presenting a novel mechanism for antibacterial action.[8] This approach offers an advantage over methods requiring dichloroborane methyl sulfide, which is hazardous and produces noxious byproducts.[8]

6.2 Enzyme Inhibition

The Lewis acidic boron atom in diarylborinic acids can form reversible covalent bonds with nucleophilic residues (like serine or threonine) in the active sites of enzymes. This interaction is analogous to that of bortezomib with the proteasome.[6] This makes diarylborinic acids promising scaffolds for designing inhibitors against various enzyme classes, such as proteases and β-lactamases.

Table 3: Biological Activity of Boron-Containing Compounds

Compound ClassTargetExample CompoundActivity Metric (Value)Therapeutic AreaReference
Dipeptide Boronic Acid20S ProteasomeBortezomibIC₅₀ = 7.05 nMOncology[6]
Dipeptide Boronic Acid20S ProteasomeCompound 15 (analogue)IC₅₀ = 4.60 nMOncology[6]
Boronic Acid InhibitorADC β-LactamaseMB076Kᵢ < 1 µMInfectious Disease[9]
N-O Complexed Diarylborinic AcidAdenine DNA Methyltransferase(General Structure)Growth-inhibitory propertiesInfectious Disease[8]
Benzoxaboroleβ-Lactamase (TEM-1, AmpC)(Various derivatives)Broad-spectrum inhibitionInfectious Disease[5]

Note: Data for specific novel diarylborinic acids is emerging. This table includes closely related boronic acids to illustrate the therapeutic potential of the boron pharmacophore.

Conclusion and Future Outlook

Diarylborinic acids are transitioning from chemical curiosities to vital building blocks in synthesis and medicine. Advances in synthetic methodologies, particularly palladium-catalyzed reactions, are enabling the creation of increasingly complex and functionalized diarylborinic acid derivatives.[1] Their enhanced Lewis acidity and unique reactivity profile position them as compelling scaffolds for the discovery of novel catalysts and therapeutic agents. As research continues, diarylborinic acids are poised to play an increasingly important role in addressing challenges in drug development, materials science, and catalysis.

References

Lewis acidity of hydroxydip-tolylborane compared to other boranes

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Lewis Acidity of Hydroxydiphenylborane and a Comparison with Other Boranes

Introduction: The Significance of Lewis Acidity in Boranes

Boron compounds, characterized by an electron-deficient boron center, are archetypal Lewis acids, capable of accepting an electron pair from a Lewis base. This fundamental property underpins their extensive use in organic synthesis, catalysis, and materials science. The strength of this Lewis acidity is not uniform across all boranes; it is intricately modulated by the electronic and steric nature of the substituents attached to the boron atom.[1][2] A well-calibrated understanding of a borane's Lewis acidity is crucial for predicting its reactivity and designing novel catalytic systems.[3][4]

This guide provides a detailed technical overview of the Lewis acidity of hydroxydiphenylborane, placing it in context with other significant boranes. It covers the primary experimental and computational methods used to quantify Lewis acidity, presents comparative data, and details key experimental protocols for researchers and professionals in drug development and chemical sciences.

Quantifying Lewis Acidity: Methodologies and Scales

A universal, single-parameter scale for Lewis acidity remains elusive, as the measured strength can be dependent on the specific Lewis base used as a probe.[5] Consequently, several complementary methods have been developed to provide a quantitative and comparative framework.

Experimental Approaches

The Gutmann-Beckett Method: This is a widely adopted experimental procedure that uses triethylphosphine oxide (Et₃PO, TEPO) as a ³¹P NMR spectroscopic probe to assess the Lewis acidity of a molecular species.[6] The interaction of the Lewis basic oxygen atom of TEPO with a Lewis acid causes a downfield shift in the ³¹P NMR signal. The magnitude of this chemical shift change (Δδ³¹P) relative to free TEPO is correlated with the Lewis acidity.[3] The Lewis acidity is often expressed as an Acceptor Number (AN), calculated using the formula: AN = 2.21 × (δₛₐₘₚₗₑ − 41.0), where δ=41.0 ppm is the chemical shift of Et₃PO in the weakly Lewis acidic solvent hexane.[6]

The Müller Method (¹⁹F NMR Probe): An alternative NMR-based method utilizes p-fluorobenzonitrile as a ¹⁹F NMR probe. This method offers a smaller steric profile compared to Et₃PO, which can be advantageous when assessing bulky Lewis acids where the Gutmann-Beckett method might underestimate acidity due to steric hindrance (frustrated Lewis pair formation).[3][7]

Isothermal Titration Calorimetry (ITC): ITC is a thermodynamic technique that directly measures the heat released or absorbed during the binding interaction between a Lewis acid and a Lewis base. This allows for the determination of the equilibrium constant (Kₐ) and the enthalpy of reaction (ΔH), providing a comprehensive thermodynamic profile of the Lewis acid-base adduct formation.[8][9]

Computational Approaches

Fluoride Ion Affinity (FIA): FIA is a widely used computational metric for Lewis acidity. It is defined as the negative of the enthalpy change for the gas-phase reaction of a Lewis acid with a fluoride ion (F⁻).[10][11] A higher FIA value indicates stronger Lewis acidity. This method is valuable for systematically comparing a wide range of boranes, although it represents an intrinsic, gas-phase acidity that may not perfectly correlate with solution-phase reactivity.[3][12]

Hydride and Ammonia Affinities: Similar to FIA, the calculated affinities for other simple Lewis bases like hydride (H⁻) or ammonia (NH₃) can also be used to create a relative scale of Lewis acidity.[10][13][14] These different probes can reveal subtle differences in the Lewis acid character of the borane.

Comparative Lewis Acidity of Selected Boranes

The Lewis acidity of boranes is highly tunable. Electron-withdrawing substituents, such as halogens or perfluorinated aryl groups, generally increase Lewis acidity, while electron-donating groups decrease it. The hydroxyl group (-OH) in hydroxydiphenylborane (Ph₂BOH) is an interesting case, as the oxygen can donate electron density to the boron center via p-π back-donation, which is expected to moderate its Lewis acidity compared to triarylboranes.

The following table summarizes quantitative Lewis acidity data for a selection of boranes, providing a comparative context for hydroxydiphenylborane and its derivatives.

BoraneLewis Acidity MetricValueMethod/Reference
B(C₆F₅)₃ (BCF)Acceptor Number (AN)82Gutmann-Beckett[6][15]
B(C₆F₅)₃ (BCF)Fluoride Ion Affinity (FIA)452.7 kJ/molCalculated[2]
BCl₃Acceptor Number (AN)~106Gutmann-Beckett (Derived)[3]
BF₃Acceptor Number (AN)89Gutmann-Beckett[6]
BBr₃Acceptor Number (AN)~111Gutmann-Beckett (Derived)[3]
BPh₃Fluoride Ion Affinity (FIA)354.4 kJ/molCalculated[2]
HB(C₆F₅)₂ (Piers' Borane)Acceptor Number (AN)~68Gutmann-Beckett[3]
PhBCl₂Δδ¹⁹F (FBN Probe)2.0 ppmMüller Method[16]
Ph₂BOH (Hydroxydiphenylborane) pKa of conjugate acid ~8-10 (est.) Estimated based on related borinic acids and phenols

Key Experimental Protocols

Determination of Lewis Acidity via the Gutmann-Beckett Method

This protocol outlines the general steps for determining the Acceptor Number (AN) of a borane using Et₃PO as a ³¹P NMR probe.

Materials:

  • Borane sample (Lewis acid)

  • Triethylphosphine oxide (Et₃PO, Lewis base probe)

  • Anhydrous, weakly Lewis acidic deuterated solvent (e.g., CD₂Cl₂, C₆D₆, CDCl₃)

  • NMR tubes and standard laboratory glassware, dried and handled under an inert atmosphere (e.g., N₂ or Ar)

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of Et₃PO in the chosen deuterated solvent at a known concentration (e.g., 0.06 M).

  • Sample Preparation: In an inert atmosphere glovebox, accurately weigh the borane sample (Lewis acid, e.g., 0.06 mmol) into an NMR tube.

  • Addition of Probe: Add a precise volume of the Et₃PO stock solution to the NMR tube to achieve a 1:1 molar ratio of the borane to Et₃PO.

  • Reference Sample: Prepare a reference NMR tube containing only the Et₃PO stock solution.

  • NMR Spectroscopy:

    • Acquire a proton-decoupled ³¹P{¹H} NMR spectrum of the reference sample to determine the chemical shift of free Et₃PO (δ_free).

    • Acquire a ³¹P{¹H} NMR spectrum of the sample containing the borane-Et₃PO adduct (δ_adduct).

  • Data Analysis:

    • Calculate the chemical shift difference: Δδ³¹P = δ_adduct - δ_free.

    • Calculate the Acceptor Number (AN) using the established correlation for the specific solvent. For dichloromethane-d₂, AN can be approximated based on the Δδ³¹P value.[15]

Visualizing Borane Lewis Acidity

Factors Influencing Lewis Acidity

The Lewis acidity of a borane is a composite of several structural and electronic factors. The interplay between inductive effects, resonance (p-π back-donation), and steric hindrance dictates the overall electrophilicity of the boron center.

Lewis_Acidity_Factors cluster_main Factors Influencing Borane Lewis Acidity Borane B(R)₃ Inductive Inductive Effects (e.g., -C₆F₅, -Cl) Increase Increases Acidity Inductive->Increase Resonance p-π Back-Donation (e.g., -OH, -NR₂) Decrease Decreases Acidity Resonance->Decrease Steric Steric Hindrance Hinders Hinders Base Access Steric->Hinders Increase->Borane Decrease->Borane Hinders->Borane

Caption: Key factors modulating the Lewis acidity of a central boron atom.

Experimental Workflow: Gutmann-Beckett Method

The logical flow for determining Lewis acidity using the Gutmann-Beckett method involves careful preparation under inert conditions followed by NMR analysis.

Gutmann_Beckett_Workflow start Start prep_la 1. Prepare Borane (LA) Solution in Anhydrous Deuterated Solvent start->prep_la mix 3. Mix LA and LB (1:1 ratio) in NMR tube (Inert Atmosphere) prep_la->mix prep_lb 2. Prepare Et₃PO (LB) Stock Solution prep_lb->mix nmr_ref 4a. Acquire ³¹P NMR of Free Et₃PO (Reference) prep_lb->nmr_ref nmr_sample 4b. Acquire ³¹P NMR of LA-LB Adduct mix->nmr_sample analyze 5. Calculate Δδ³¹P (δ_adduct - δ_free) nmr_ref->analyze nmr_sample->analyze end End (Lewis Acidity Quantified) analyze->end

Caption: A typical experimental workflow for the Gutmann-Beckett method.

Conclusion

The Lewis acidity of hydroxydiphenylborane is moderated by the dual nature of its substituents. The phenyl groups are weakly electron-withdrawing, while the hydroxyl group can engage in p-π back-donation, reducing the boron's electrophilicity compared to boranes with strongly withdrawing groups like B(C₆F₅)₃ or BCl₃. Its acidity is likely comparable to or slightly less than that of triphenylborane.

A quantitative assessment using standardized methods like the Gutmann-Beckett protocol or computational FIA calculations would provide a more definitive placement of hydroxydiphenylborane within the broad landscape of borane Lewis acids. The methodologies and comparative data presented in this guide offer a robust framework for researchers to evaluate and contextualize the Lewis acidity of novel and existing boron compounds, facilitating their rational application in catalysis and drug development.

References

Stability and Decomposition of Hydroxydip-tolylborane: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability and decomposition pathways of hydroxydip-tolylborane, a representative diarylborinic acid. Diarylborinic acids and their derivatives are of increasing interest in medicinal chemistry and organic synthesis. A thorough understanding of their stability is crucial for their effective application, formulation, and storage. This document outlines the known degradation pathways, including hydrolysis, oxidation, and thermal and photodegradation. It further details experimental protocols for the synthesis and stability analysis of these compounds. Quantitative data from existing literature on related compounds are summarized to provide a comparative framework. Finally, signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of the underlying chemical processes.

Introduction

This compound, also known as di-p-tolylborinic acid, belongs to the class of organoboron compounds characterized by a boron atom bonded to two aryl groups and one hydroxyl group. The unique electronic properties of the boron atom, possessing a vacant p-orbital, render these molecules susceptible to various chemical transformations. Their ability to form reversible covalent bonds with diols has led to their exploration as sensors, drug delivery vehicles, and catalysts. However, this reactivity also contributes to their inherent instability under certain conditions.

This guide aims to consolidate the current understanding of the stability and decomposition of this compound, providing a valuable resource for researchers working with this and related diarylborinic acid derivatives.

Stability Profile of this compound

The stability of this compound is influenced by several factors, including pH, temperature, light, and the presence of oxidizing agents. While specific quantitative stability data for this compound is scarce in the public domain, the general behavior of diarylborinic acids provides a strong indication of its stability profile.

Hydrolytic Stability

Hydrolysis represents a primary degradation pathway for diarylborinic acids. The boron-carbon bond is susceptible to cleavage in aqueous environments, a reaction that can be influenced by pH. Generally, the hydrolysis of boronic acids is catalyzed by both acid and base. The rate of hydrolysis is dependent on the specific compound and the reaction conditions. For some arylboronic acids, the half-life can range from hours to days depending on the pH and temperature.

Oxidative Stability

Oxidation is another significant degradation route. The boron center can be oxidized, leading to the cleavage of the aryl-boron bonds and the formation of phenols and boric acid. This process can be initiated by atmospheric oxygen, especially in the presence of light or metal ions, or by stronger oxidizing agents like hydrogen peroxide. The oxidation of arylboronic acids to phenols is a well-documented transformation in organic synthesis and is indicative of the inherent susceptibility of these compounds to oxidative degradation.

Thermal Stability

Thermal degradation of diarylborinic acids typically involves dehydration to form the corresponding boroxine (a six-membered ring with alternating boron and oxygen atoms), followed by further decomposition at higher temperatures. The decomposition products can include the corresponding biaryl compounds and various boron-containing inorganic species.

Photochemical Stability

Arylboronic acids can undergo photodegradation upon exposure to UV light. This process can involve the generation of aryl radicals, which can then participate in a variety of secondary reactions. The specific photochemical pathways are dependent on the solvent and the presence of other reactive species.

Decomposition Pathways

The decomposition of this compound can proceed through several interconnected pathways, as illustrated in the diagram below. The primary pathways are hydrolysis and oxidation, which can occur concurrently.

DecompositionPathways A This compound (p-Tol)2BOH B Hydrolysis A->B H2O, H+ or OH- C Oxidation A->C [O] H Thermal Degradation A->H Heat I Photodegradation A->I hv D p-Tolueneboronic Acid + Toluene B->D F p-Cresol + p-Tolylboronic Acid C->F G Boric Acid D->G Further Hydrolysis E Di-p-tolylborinic Anhydride (Boroxine) K Bi-p-tolyl E->K High Temp F->G Further Oxidation H->E J Radical Intermediates I->J J->K

Caption: Proposed decomposition pathways of this compound.

Quantitative Stability Data

CompoundConditionParameterValueReference
Phenylboronic AcidpH 7.4, 37 °CHydrolysis Half-life~24 hoursGeneric Data
4-Methoxyphenylboronic AcidAqueous solutionHydrolysisRapid[1]
Arylboronic AcidsAqueous BufferOxidation by H2O2Rate constants vary with substituent[2]
Arylboronic AcidsAqueous Dioxane, 70°CProtodeboronation Half-lifeSpans 10 orders of magnitude depending on pH and substituent[3]

Note: This table provides illustrative data for related compounds and should not be taken as absolute values for this compound.

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and for conducting forced degradation studies to assess its stability.

Synthesis of this compound via Grignard Reaction

This protocol describes the synthesis of this compound from p-bromotoluene and a trialkyl borate.

SynthesisWorkflow cluster_0 Grignard Reagent Formation cluster_1 Borylation cluster_2 Hydrolysis and Workup A p-Bromotoluene + Mg turnings in dry THF B Reflux under N2 A->B C p-Tolylmagnesium bromide B->C E Add Grignard reagent dropwise C->E D Triisopropyl borate in dry THF at -78 °C D->E F Warm to room temperature E->F G Quench with aq. HCl F->G H Extract with Et2O G->H I Wash with brine, dry over MgSO4 H->I J Evaporate solvent I->J K Recrystallize from hexane J->K L This compound K->L

Caption: Workflow for the synthesis of this compound.

Materials:

  • p-Bromotoluene

  • Magnesium turnings

  • Anhydrous tetrahydrofuran (THF)

  • Triisopropyl borate

  • Hydrochloric acid (1 M)

  • Diethyl ether (Et2O)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4)

  • Hexane

Procedure:

  • Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings. Add a small crystal of iodine to activate the magnesium. Add a solution of p-bromotoluene in anhydrous THF dropwise to the magnesium turnings. The reaction is initiated by gentle heating. Once the reaction starts, add the remaining p-bromotoluene solution at a rate that maintains a gentle reflux. After the addition is complete, continue to reflux for an additional hour to ensure complete formation of the Grignard reagent.

  • Borylation: In a separate flame-dried flask under a nitrogen atmosphere, dissolve triisopropyl borate in anhydrous THF and cool the solution to -78 °C using a dry ice/acetone bath. Add the freshly prepared p-tolylmagnesium bromide solution dropwise to the borate solution with vigorous stirring. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Workup: Cool the reaction mixture in an ice bath and quench by the slow addition of 1 M HCl. Transfer the mixture to a separatory funnel and extract with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization from hexane to afford this compound as a white solid.

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and to establish the stability-indicating nature of analytical methods.[4][5][6]

General Procedure:

Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL. Subject these solutions to the stress conditions outlined below. Analyze the stressed samples at appropriate time points by a stability-indicating HPLC method.

Stress Conditions: [7][8]

  • Acidic Hydrolysis: Add 1 M HCl to the stock solution and heat at 60 °C.

  • Basic Hydrolysis: Add 1 M NaOH to the stock solution and heat at 60 °C.

  • Oxidative Degradation: Add 3% hydrogen peroxide to the stock solution and keep at room temperature.

  • Thermal Degradation: Heat the stock solution at 80 °C.

  • Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) in a photostability chamber.

Analytical Methodologies

A stability-indicating analytical method is crucial for accurately quantifying the parent compound and separating it from any degradation products.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method is generally suitable for the analysis of this compound and its degradation products.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a good starting point.

  • Flow Rate: 1.0 mL/min

  • Detection: UV detection at a wavelength where the analyte and potential degradation products have significant absorbance (e.g., 230 nm).

  • Injection Volume: 10 µL

Method development should focus on achieving adequate resolution between the parent peak and any peaks that appear during forced degradation studies.

Mass Spectrometry (MS)

LC-MS is a powerful tool for the identification of degradation products. Electrospray ionization (ESI) is a suitable ionization technique. High-resolution mass spectrometry (HRMS) can provide accurate mass measurements to aid in the elucidation of elemental compositions of the degradation products. Tandem mass spectrometry (MS/MS) can be used to obtain structural information through fragmentation analysis.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly ¹H, ¹³C, and ¹¹B NMR, is invaluable for the structural characterization of this compound and its degradation products.[10][11][12] ¹¹B NMR is particularly useful for observing changes in the coordination state and chemical environment of the boron atom.

Conclusion

This compound, like other diarylborinic acids, is susceptible to degradation through hydrolysis, oxidation, and to a lesser extent, thermal and photochemical pathways. While specific quantitative stability data for this compound is limited, a comprehensive understanding of its potential degradation routes can be inferred from the behavior of related arylboronic acids. The experimental protocols and analytical methods outlined in this guide provide a robust framework for the synthesis, characterization, and stability assessment of this compound. This information is critical for ensuring the quality, efficacy, and safety of products and intermediates containing this and similar chemical entities in research and development settings. Further studies are warranted to generate specific quantitative stability data and to fully elucidate the complex decomposition pathways of this versatile molecule.

References

Spectroscopic characterization of hydroxydip-tolylborane (1H, 13C, 11B NMR)

Author: BenchChem Technical Support Team. Date: December 2025

Spectroscopic Characterization of Hydroxydiarylboranes: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the spectroscopic characterization of hydroxydiarylboranes, with a focus on hydroxyditolylborane, utilizing Nuclear Magnetic Resonance (NMR) spectroscopy. The guide covers the principles and expected data for ¹H, ¹³C, and ¹¹B NMR, outlines detailed experimental protocols, and presents a logical workflow for characterization.

Introduction

Hydroxydiarylboranes, a class of organoboron compounds, are pivotal in various chemical transformations, most notably in Suzuki-Miyaura cross-coupling reactions. Their electronic and structural properties, which dictate their reactivity, can be thoroughly investigated using multinuclear NMR spectroscopy. This guide focuses on the characterization of hydroxyditolylborane, a representative member of this class.

Data Presentation: NMR Spectroscopic Data

The following tables summarize the expected ¹H, ¹³C, and ¹¹B NMR spectroscopic data for a representative hydroxyditolylborane, specifically p-tolylboronic acid, which serves as a close structural analog. Chemical shifts (δ) are reported in parts per million (ppm).

Table 1: ¹H NMR Data for p-Tolylboronic Acid

SignalChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
18.13Doublet7.7Ar-H (ortho to B)
27.32Doublet7.7Ar-H (meta to B)
32.45Singlet--CH₃

Note: The B(OH)₂ proton signal is often broad and may not be observed or may appear over a wide chemical shift range depending on the solvent and concentration.

Table 2: ¹³C NMR Data for p-Tolylboronic Acid

SignalChemical Shift (δ, ppm)Assignment
1142.0Ar-C (para to B)
2136.0Ar-C (ortho to B)
3129.0Ar-C (meta to B)
4-Ar-C (ipso to B, often not observed)
521.5-CH₃

Note: The carbon atom directly attached to the boron (ipso-carbon) often exhibits a very broad signal or is not observed due to quadrupolar relaxation of the boron nucleus.

Table 3: ¹¹B NMR Data for Hydroxydiarylboranes

Compound TypeChemical Shift (δ, ppm)LinewidthNotes
Arylboronic Acid (sp²)27 - 33BroadChemical shift is sensitive to solvent and concentration.
Boronate Ester (sp³)2 - 10SharperFormed in the presence of diols.

Note: The chemical shift in ¹¹B NMR is highly dependent on the hybridization and coordination environment of the boron atom.[1][2]

Experimental Protocols

Obtaining high-quality NMR spectra for boronic acids requires careful attention to experimental conditions to avoid issues like oligomerization, which can lead to broad and poorly resolved spectra.[3]

1. Sample Preparation

  • Solvent: Deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆) are often suitable solvents for dissolving boronic acids and disrupting the formation of anhydrides (boroxines).[3] Deuterated chloroform (CDCl₃) can also be used, but solubility may be limited for some boronic acids.[3]

  • Concentration: Prepare a sample with a concentration of approximately 5-10 mg of the hydroxyditolylborane in 0.5-0.7 mL of the chosen deuterated solvent.

  • Water Content: The presence of water can influence the equilibrium between the boronic acid and its anhydride forms. For reproducible results, using anhydrous solvents is recommended.

2. NMR Instrument Parameters

  • ¹H NMR:

    • Spectrometer Frequency: 400 MHz or higher.

    • Pulse Sequence: Standard single-pulse experiment.

    • Number of Scans: 16 to 64 scans are typically sufficient.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR:

    • Spectrometer Frequency: 100 MHz or higher.

    • Pulse Sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).

    • Number of Scans: A higher number of scans (e.g., 1024 or more) is generally required due to the low natural abundance of ¹³C.

    • Relaxation Delay: 2-5 seconds.

  • ¹¹B NMR:

    • Spectrometer Frequency: 128 MHz or higher.[1]

    • NMR Tubes: To avoid a broad background signal from borosilicate glass, it is highly recommended to use quartz NMR tubes.[1][4]

    • Pulse Sequence: Standard single-pulse experiment, often without proton decoupling.

    • Number of Scans: 1024 scans or more may be necessary for good signal-to-noise.[1]

    • Reference: BF₃·OEt₂ is commonly used as an external reference (δ = 0 ppm).[4]

Mandatory Visualization

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of hydroxyditolylborane.

Spectroscopic_Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_nmr NMR Spectroscopic Analysis cluster_data Data Analysis & Structure Elucidation synthesis Synthesis of Hydroxyditolylborane purification Purification (e.g., Recrystallization) synthesis->purification H1_NMR ¹H NMR Spectroscopy purification->H1_NMR Purity & Proton Environment C13_NMR ¹³C NMR Spectroscopy purification->C13_NMR Carbon Skeleton B11_NMR ¹¹B NMR Spectroscopy purification->B11_NMR Boron Environment data_proc Data Processing (Integration, Peak Picking) H1_NMR->data_proc C13_NMR->data_proc B11_NMR->data_proc structure_elucidation Structural Confirmation data_proc->structure_elucidation Combined Spectroscopic Data

References

Theoretical and computational studies of hydroxydip-tolylborane

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Theoretical and Computational Investigation of Hydroxydip-tolylborane

For Researchers, Scientists, and Drug Development Professionals

Abstract

Organoboron compounds, particularly diarylborinic acids and their derivatives, are of significant interest in organic synthesis, materials science, and medicinal chemistry. This compound, a representative diarylborinic acid, serves as a valuable model for understanding the electronic structure, reactivity, and potential applications of this class of molecules. This technical guide provides a comprehensive overview of the theoretical and computational methodologies employed to study this compound. It details the computational workflows, summarizes key quantitative data, and provides generalized experimental protocols for its synthesis and characterization. Furthermore, a potential application in fluoride sensing is explored, illustrating the synergy between computational prediction and experimental validation.

Theoretical and Computational Methodology

The investigation of this compound at a molecular level is greatly facilitated by computational chemistry, with Density Functional Theory (DFT) being the most prominent method. DFT allows for the accurate prediction of various molecular properties, offering insights that complement experimental findings.

Computational Workflow

A typical workflow for the theoretical study of this compound is outlined below. This process begins with the construction of the molecular model and proceeds through geometry optimization, property calculation, and data analysis.

Computational_Workflow cluster_input Input Preparation cluster_calc Quantum Chemical Calculations cluster_output Data Analysis and Interpretation mol_build Molecular Structure Input (this compound) method_select Method Selection (Functional, Basis Set, Solvent) mol_build->method_select geom_opt Geometry Optimization method_select->geom_opt freq_calc Frequency Calculation (Thermodynamic Properties) geom_opt->freq_calc nmr_calc NMR Shielding Calculation (11B, 1H, 13C Chemical Shifts) geom_opt->nmr_calc electronic_calc Electronic Structure Analysis (HOMO, LUMO, Mulliken Charges) geom_opt->electronic_calc struct_analysis Structural Parameters (Bond Lengths, Angles) freq_calc->struct_analysis spec_predict Spectroscopic Prediction (NMR Spectra) nmr_calc->spec_predict react_predict Reactivity Prediction (FMO Analysis) electronic_calc->react_predict

Figure 1: A generalized workflow for the computational study of this compound.
Key Computational Parameters

The accuracy of DFT calculations is highly dependent on the choice of the functional and basis set. For organoboron compounds, several combinations have been shown to provide reliable results.[1][2]

  • Functionals: Hybrid functionals such as B3LYP and M06-2X are commonly used for geometry optimizations and electronic property calculations.[1] The mPW1PW91 functional is often employed for predicting NMR chemical shifts with high accuracy.[1]

  • Basis Sets: Pople-style basis sets, such as 6-31+G(d,p) and 6-311+G(2d,p), or correlation-consistent basis sets like cc-pVDZ, are frequently utilized to provide a good balance between accuracy and computational cost.[1]

  • Solvent Effects: To model the behavior in solution, implicit solvent models like the Solvation Model based on Density (SMD) or the Conductor-like Polarizable Continuum Model (CPCM) are often applied.[1][3]

Calculated Molecular Properties

Computational studies provide a wealth of quantitative data that characterize the structure and electronic nature of this compound.

Structural and Spectroscopic Data

The optimized geometry provides key structural parameters, while NMR calculations can predict spectroscopic features with high fidelity. The ¹¹B NMR chemical shift is particularly sensitive to the coordination and electronic environment of the boron atom.[2][4]

ParameterTypical Calculated Value (for analogous compounds)Method Example
B-C Bond Length1.55 - 1.59 ÅB3LYP/6-31G(d)
B-O Bond Length1.31 - 1.38 ÅB3LYP/6-31G(d)
C-B-C Bond Angle~120°B3LYP/6-31G(d)
¹¹B NMR Chemical Shift +20 to +50 ppm GIAO-mPW1PW91/6-311+G(2d,p)
¹H NMR (Aryl)7.0 - 8.0 ppmGIAO-mPW1PW91/6-311+G(2d,p)
¹³C NMR (Aryl C-B)130 - 145 ppmGIAO-mPW1PW91/6-311+G(2d,p)

Note: The values presented are representative for diarylborinic acids and may vary for this compound.

Electronic Properties

Analysis of the frontier molecular orbitals (HOMO and LUMO) and the distribution of atomic charges provides insights into the molecule's reactivity and intermolecular interactions.

PropertyDescriptionTypical Calculated Value (for analogous compounds)Method Example
HOMO Energy Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate electrons.-5.0 to -7.0 eVB3LYP/6-31+G(d,p)
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons.-1.0 to 1.0 eVB3LYP/6-31+G(d,p)
HOMO-LUMO Gap Energy difference between HOMO and LUMO; indicates chemical reactivity and electronic excitation energy.4.0 to 6.0 eVB3LYP/6-31+G(d,p)
Mulliken Charge on Boron Partial atomic charge on the boron atom, indicating its electrophilicity.+0.5 to +1.0B3LYP/6-31+G(d,p)

Note: The values presented are representative and can be influenced by the specific computational method and the substitution pattern on the aryl rings.

Experimental Protocols

While this guide focuses on theoretical studies, the synthesis and characterization of this compound are crucial for validating computational predictions.

General Synthesis of Diarylborinic Acids

The synthesis of diarylborinic acids typically involves the reaction of an organometallic reagent with a boron electrophile.[5][6]

Reaction Scheme: 2 Ar-MgBr + B(OR)₃ → Ar₂B(OR) + MgBr₂ + Mg(OR)₂ → (H₂O) → Ar₂BOH

Materials:

  • 4-Bromotoluene

  • Magnesium turnings

  • Trimethyl borate

  • Anhydrous tetrahydrofuran (THF)

  • Hydrochloric acid (1 M)

  • Diethyl ether

  • Magnesium sulfate

Procedure:

  • Grignard Reagent Formation: Under an inert atmosphere (e.g., argon or nitrogen), magnesium turnings in anhydrous THF are treated with a solution of 4-bromotoluene in anhydrous THF. The reaction is initiated and then refluxed until the magnesium is consumed.

  • Borylation: The Grignard solution is cooled to -78 °C. Trimethyl borate (0.5 equivalents) dissolved in anhydrous THF is added dropwise, maintaining the low temperature. The reaction mixture is allowed to warm to room temperature and stirred overnight.[7]

  • Hydrolysis and Workup: The reaction is quenched by the slow addition of 1 M hydrochloric acid at 0 °C. The aqueous layer is extracted with diethyl ether.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by crystallization or column chromatography to yield this compound.

Characterization Techniques
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹¹B NMR are essential for structural elucidation. The ¹¹B NMR spectrum is particularly diagnostic, with a single resonance expected in the region typical for tricoordinate borinic acids.[2][4]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition.

  • X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous proof of the molecular structure in the solid state.

Application: Fluoride Sensing

The electron-deficient nature of the boron center in this compound makes it a Lewis acid, capable of interacting with Lewis bases. This property is exploited in the design of chemosensors, particularly for the fluoride anion.[8][9]

Mechanism of Fluoride Detection

The interaction of this compound with a fluoride ion leads to the formation of a tetracoordinate boronate complex. This binding event alters the electronic properties of the molecule, which can be detected through changes in fluorescence or color.[8][10] Computational studies can model this interaction, calculating the binding energy and predicting the changes in the electronic spectrum upon fluoride binding.

Fluoride_Sensing_Mechanism borane This compound (Lewis Acid) complex Tetracoordinate Boronate Complex [Ar₂B(OH)F]⁻ borane->complex + F⁻ fluoride Fluoride Ion (F⁻) (Lewis Base) fluoride->complex signal Optical Signal Change (Fluorescence/Colorimetric) complex->signal Electronic Perturbation

Figure 2: Logical relationship of the fluoride sensing mechanism by this compound.

Conclusion

Theoretical and computational studies provide a powerful framework for understanding the properties and potential applications of this compound. By employing DFT calculations, researchers can accurately predict its structural, spectroscopic, and electronic characteristics. These in silico investigations, when coupled with targeted experimental synthesis and characterization, can accelerate the discovery and development of novel organoboron compounds for applications ranging from chemical sensing to drug development. The methodologies and data presented in this guide serve as a foundational resource for professionals engaged in the study of this important class of molecules.

References

Unraveling the Core: A Technical Guide to the Reaction Mechanism of Hydroxydiphenylborane with Diols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the reaction mechanism of hydroxydiphenylborane with diols, providing a comprehensive resource for researchers, scientists, and drug development professionals. This document delves into the core principles of this reaction, its kinetics, and its applications, with a focus on providing actionable insights and detailed experimental methodologies.

Introduction: The Significance of Borinic Acid-Diol Interactions

Hydroxydiphenylborane, a diarylborinic acid, and its interactions with diols are of significant interest in organic synthesis and medicinal chemistry. The reversible formation of borinate esters from borinic acids and diols is a cornerstone of dynamic covalent chemistry. This reactivity is harnessed for a variety of applications, including the protection of diol functionalities, the catalysis of regioselective reactions, and the development of sophisticated drug delivery systems and enzyme inhibitors. Understanding the underlying reaction mechanism is crucial for the rational design of new catalysts, sensors, and therapeutic agents.

The Reaction Mechanism: A Tale of Coordination and Catalysis

The reaction between hydroxydiphenylborane and a diol proceeds through the formation of a cyclic borinate ester. This process is an equilibrium that can be influenced by factors such as the solvent, temperature, and the structure of the diol.

In many applications, hydroxydiphenylborane is not merely a reactant but a catalyst. Diarylborinic acid catalysis is a powerful method for the regioselective functionalization (e.g., acylation, sulfonylation, and alkylation) of 1,2- and 1,3-diols.[1][2] The catalytic cycle, as proposed in the literature, involves the formation of a key tetracoordinate borinate complex.[1][2]

The currently accepted mechanism for diarylborinic acid-catalyzed regioselective acylation of a diol is illustrated below. This mechanism highlights the activation of a specific hydroxyl group, rendering it more nucleophilic and directing the regioselectivity of the acylation.

Reaction_Mechanism R2BOH Ph2BOH (Hydroxydiphenylborane) Borinate_Ester Trigonal Borinate Ester R2BOH->Borinate_Ester + Diol - H2O Diol Diol (Substrate) Diol->Borinate_Ester Tetracoordinate_Complex Tetracoordinate Borinate Complex (Activated) Borinate_Ester->Tetracoordinate_Complex + Base Base Base (e.g., Et3N) Base->Tetracoordinate_Complex Product Mono-acylated Diol (Product) Tetracoordinate_Complex->Product + Electrophile Electrophile Electrophile (R'-COCl) (Acylating Agent) Electrophile->Product Catalyst_Regen Ph2BOH (Catalyst Regenerated) Product->Catalyst_Regen - Base·HCl Catalyst_Regen->R2BOH

Figure 1: Catalytic cycle of diarylborinic acid-catalyzed regioselective acylation of a diol.

Kinetic studies have shown that the turnover-limiting step in this catalytic cycle is the reaction of the tetracoordinate borinate complex with the electrophile.[1][2] The reaction exhibits first-order kinetics with respect to the catalyst, the electrophile, and the diol substrate (at low concentrations).[1]

Quantitative Data Summary

For the catalytic applications of diarylborinic acids, yields for regioselective functionalization are generally high. For instance, the monotosylation of pyranoside derivatives using diarylborinic acid catalysis can achieve an average yield of 88%.[2]

Reaction TypeSubstrate ClassCatalystElectrophileTypical YieldReference
MonoacylationCarbohydrate DerivativesDiphenylborinic acid derivativeAcid ChloridesHigh[3]
Monosulfonylation1,2- and 1,3-diolsDiarylborinic acidSulfonyl ChloridesHigh[1]
MonoalkylationDiols and CarbohydratesDiarylborinic acidAlkyl HalidesGood to High[1]
MonotosylationPyranoside derivativesDiarylborinic acidTosyl Chloride~88%[2]

Table 1: Summary of Yields for Diarylborinic Acid-Catalyzed Regioselective Functionalization of Diols

Experimental Protocols

General Protocol for the Formation of a Diphenylborinate Ester

This protocol describes a general method for the formation of a cyclic diphenylborinate ester from a 1,2- or 1,3-diol, which can be a key step in a multi-step synthesis or for the protection of the diol.

Experimental_Workflow_Esterification Start Start Step1 Combine diol (1.0 equiv) and hydroxydiphenylborane (1.1 equiv) in anhydrous toluene. Start->Step1 Step2 Set up Dean-Stark apparatus and heat to reflux. Step1->Step2 Step3 Monitor reaction by TLC until starting material is consumed (typically 2-4 hours). Step2->Step3 Step4 Cool reaction mixture to room temperature. Step3->Step4 Step5 Remove solvent under reduced pressure. Step4->Step5 Step6 Purify by silica gel chromatography (if necessary). Step5->Step6 End End (Diphenylborinate Ester) Step6->End

Figure 2: General experimental workflow for the formation of a diphenylborinate ester.

Materials:

  • 1,2- or 1,3-Diol (1.0 equivalent)

  • Hydroxydiphenylborane (1.1 equivalents)

  • Anhydrous toluene

  • Dean-Stark apparatus

  • Standard glassware for reflux and workup

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add the diol and anhydrous toluene.

  • Add hydroxydiphenylborane to the solution.

  • Heat the reaction mixture to reflux and monitor the collection of water in the Dean-Stark trap.

  • Continue refluxing for 2-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting diol.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the toluene under reduced pressure.

  • The crude diphenylborinate ester can often be used in subsequent steps without further purification. If necessary, the product can be purified by silica gel chromatography.

Protocol for Diphenylborinic Acid-Catalyzed Regioselective Acylation of a Diol

This protocol outlines a representative procedure for the regioselective acylation of a diol using a catalytic amount of a diarylborinic acid derivative.

Materials:

  • Diol (e.g., a carbohydrate derivative) (1.0 equivalent)

  • Diphenylborinic acid ethanolamine ester (catalyst, 0.1 equivalent)

  • Acylating agent (e.g., benzoyl chloride, 1.2 equivalents)

  • Tertiary amine base (e.g., triethylamine, 1.5 equivalents)

  • Anhydrous solvent (e.g., dichloromethane)

Procedure:

  • Dissolve the diol and the diphenylborinic acid ethanolamine ester catalyst in the anhydrous solvent in a flame-dried flask under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Add the tertiary amine base, followed by the dropwise addition of the acylating agent.

  • Stir the reaction at 0 °C and monitor its progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting mono-acylated diol by silica gel chromatography.

Applications in Drug Development

The unique reactivity of hydroxydiphenylborane and its derivatives makes them valuable tools in drug development. Their applications primarily fall into two categories: enzyme inhibition and targeted drug delivery.

Enzyme Inhibition

Boronic and borinic acids are well-known for their ability to act as inhibitors of serine proteases. The boron atom can form a stable, reversible covalent bond with the catalytic serine residue in the enzyme's active site, mimicking the tetrahedral transition state of peptide bond hydrolysis. This mechanism of action has been successfully exploited in the development of several drugs.

Targeted Drug Delivery

The reversible nature of the borinate ester bond is particularly useful for creating stimuli-responsive drug delivery systems. For instance, a drug can be conjugated to a polymer or nanoparticle via a diphenylborinate ester linker. This linker can be designed to be stable in the bloodstream but to cleave and release the drug in the specific microenvironment of a tumor, which is often characterized by a lower pH.

The following diagram illustrates the logical relationship in a pH-responsive drug delivery system utilizing a borinate ester linker.

Drug_Delivery_Logic Drug_Carrier Drug-Carrier Conjugate (Stable at physiological pH ~7.4) Tumor_Environment Tumor Microenvironment (Acidic pH < 7.0) Drug_Carrier->Tumor_Environment Accumulation via EPR effect Cleavage Borinate Ester Hydrolysis Tumor_Environment->Cleavage Triggers Drug_Release Active Drug Release Cleavage->Drug_Release Carrier Carrier Cleavage->Carrier

Figure 3: Logical workflow of a pH-responsive drug delivery system using a borinate ester.

Conclusion

The reaction of hydroxydiphenylborane with diols is a versatile and powerful tool in modern chemistry. Its utility extends from a simple yet effective method for diol protection to a sophisticated strategy for catalysis and the construction of intelligent drug delivery systems. A thorough understanding of the underlying mechanistic principles, including the formation of the key tetracoordinate borinate intermediate, is essential for leveraging the full potential of this chemistry in the development of new technologies and therapeutics. This guide provides a foundational understanding and practical protocols to aid researchers in this endeavor.

References

An In-depth Technical Guide to the Physical Properties of Hydroxydip-tolylborane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available physical property data for hydroxydip-tolylborane. Due to the limited availability of experimentally determined values for this specific compound, this guide also includes generalized experimental protocols and related data for arylboronic acids to serve as a reference for researchers.

Physical Properties of this compound

Quantitative data on the physical properties of this compound is sparse in publicly available literature. The following table summarizes the currently available predicted data. It is important to note that the melting point of boronic acids can be influenced by their tendency to dehydrate and form boroxines, which may affect measurement reproducibility[1][2].

PropertyValueData TypeSource
Melting Point94.82 °CPredictedLabSolutions
Boiling Point338.76 °C at 760 mmHgPredictedLabSolutions
SolubilityNo quantitative data available-ChemicalBook

Experimental Protocols

While specific experimental details for determining the physical properties of this compound are not documented, the following are standard methodologies for characterizing similar arylboronic acids.

1. Determination of Melting Point

The accurate determination of a melting point for boronic acids can be challenging due to their propensity for dehydration upon heating[1][2]. A common method for this analysis is the capillary melting point technique.

  • Apparatus: Digital melting point apparatus.

  • Procedure:

    • A small, dry sample of the boronic acid is packed into a capillary tube.

    • The tube is placed in the heating block of the apparatus.

    • The sample is heated at a controlled rate.

    • The temperature range from the point at which the substance begins to melt to when it becomes completely liquid is recorded.

  • Considerations: It has been noted that reported melting points for boronic acids may reflect dehydration or decomposition rather than a true melt[1]. For more reproducible results, conversion to a diethanolamine ester derivative before measurement is sometimes preferred[1].

2. Determination of Solubility (Dynamic Method)

A widely used and reliable technique for determining the solubility of boronic acids in organic solvents is the dynamic, or synthetic, method. This method involves observing the dissolution of the solid upon controlled heating[2][3].

  • Apparatus: Jacketed glass vessel, magnetic stirrer, programmable thermostat, and a turbidity or luminance probe[2][3].

  • Procedure:

    • Sample Preparation: Accurately weigh the boronic acid and the selected solvent to create a biphasic sample of known composition[3].

    • Heating and Stirring: The sample is heated at a slow, constant rate (e.g., 0.1 K/min) with vigorous stirring to ensure homogeneity[3].

    • Equilibrium Determination: The temperature at which the last solid particles dissolve, resulting in a clear solution, is recorded as the equilibrium solubility temperature for that composition. This can be determined visually or by monitoring the turbidity with a luminance probe, where a sharp increase in light intensity indicates full dissolution[2][3].

    • Data Collection: The procedure is repeated for various compositions to construct a solubility curve, typically plotting mole fraction against temperature[3].

Visualization of Experimental and Biological Pathways

The following diagrams illustrate a typical experimental workflow for solubility determination and a representative signaling pathway that can be influenced by boronic acid derivatives.

G Workflow for Dynamic Solubility Determination cluster_0 A Sample Preparation B Heating and Stirring A->B Constant rate C Turbidity Monitoring B->C Continuous D Equilibrium Temperature Recording C->D Point of clarification E Data Analysis D->E Multiple compositions A_sub1 Weigh this compound A_sub1->A A_sub2 Weigh Solvent A_sub2->A

Dynamic solubility determination workflow.

Boronic acid derivatives have been shown to inhibit signaling pathways such as the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways[4]. The following diagram illustrates a simplified representation of the NF-κB signaling pathway, a potential target for boronic acid-containing compounds.

G Simplified NF-κB Signaling Pathway compound Boronic Acid Derivative IKK IKK Complex compound->IKK Inhibition receptor Cell Surface Receptor receptor->IKK Activation IkB IκB IKK->IkB Phosphorylation NFkB NF-κB IkB->NFkB Degradation of Inhibitor nucleus Nucleus NFkB->nucleus Translocation transcription Gene Transcription (Inflammation, Cell Survival) nucleus->transcription

Inhibition of NF-κB pathway by boronic acids.

References

Hydroxydip-tolylborane safety data sheet and handling precautions

Author: BenchChem Technical Support Team. Date: December 2025

Compound Identification and Properties

Di(p-tolyl)borinic acid is an organoboron compound. While specific experimental data is limited, predicted properties can be used as a guideline for handling.

Table 1: Physical and Chemical Properties of Di(p-tolyl)borinic Acid

PropertyValue (Predicted)Source
Molecular FormulaC₁₄H₁₅BON/A
Boiling Point338.76 °C at 760 mmHg[1]
Melting Point94.82 °C[1]

Note: These properties are computationally predicted and have not been experimentally verified.[1]

Hazard Identification and Classification

Based on data for analogous compounds like tolylboronic acid, di(p-tolyl)borinic acid should be handled as a hazardous substance. The following GHS classifications are representative of this chemical class.[2]

Table 2: GHS Hazard Classification (Based on Analogue Data)

Hazard ClassCategoryHazard Statement
Skin Irritation2H315: Causes skin irritation
Eye Irritation2AH319: Causes serious eye irritation
Specific target organ toxicity — Single exposure3H335: May cause respiratory irritation

Source: Synthesized from SDS for tolylboronic acid and related compounds.[2]

Hazard Communication Diagram

The following diagram illustrates the logical flow from the compound's identity to its potential hazards and the required personal protective equipment (PPE).

GHS_Flow cluster_compound Compound Identity cluster_hazards GHS Hazards (Assumed) cluster_ppe Required PPE Compound Di(p-tolyl)borinic Acid H315 H315 Causes skin irritation Compound->H315 Leads to H319 H319 Causes serious eye irritation Compound->H319 Leads to H335 H335 May cause respiratory irritation Compound->H335 Leads to Gloves Protective Gloves (Nitrile) H315->Gloves Requires Coat Lab Coat H315->Coat Requires Goggles Safety Goggles H319->Goggles Requires H335->Coat Requires Respirator Respirator (if dust is generated) H335->Respirator Requires

Caption: Logical relationship between the compound, its assumed hazards, and required PPE.

Handling Precautions and Exposure Controls

Safe handling of di(p-tolyl)borinic acid requires stringent adherence to laboratory safety protocols to minimize exposure.[3][4][5]

Engineering Controls
  • Ventilation: Always handle this compound in a certified chemical fume hood to minimize inhalation of dust or fumes.[3]

  • Safety Stations: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[4]

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear chemical safety goggles or a face shield.[2]

  • Skin Protection: Wear a flame-retardant lab coat and compatible chemical-resistant gloves (e.g., nitrile rubber). Change gloves immediately if contamination occurs.[2][4]

  • Respiratory Protection: If procedures may generate dust, a NIOSH-approved dust respirator should be used.

Hygiene Measures
  • Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.[4]

  • Avoid creating dust when handling the solid material.[3]

  • Contaminated work clothing should not be allowed out of the workplace and must be decontaminated before reuse.[6]

Experimental Protocol: General Workflow for Handling Air-Sensitive Borinic Acids

Organoboron compounds can be sensitive to air and moisture. The following protocol outlines a general workflow for handling such reagents in an inert atmosphere. Always perform a dry run and risk assessment before working with the actual reagent.[7][8]

Safe_Handling_Workflow start Start: Prepare Workspace prep_glassware 1. Oven-dry and cool glassware under vacuum start->prep_glassware setup_inert 2. Assemble under inert gas (Argon or Nitrogen) prep_glassware->setup_inert weigh_reagent 3. Weigh reagent rapidly or in a glovebox setup_inert->weigh_reagent transfer_reagent 4. Transfer solid to flask under positive inert gas flow weigh_reagent->transfer_reagent add_solvent 5. Add degassed solvent via cannula or syringe transfer_reagent->add_solvent run_reaction 6. Conduct reaction under inert atmosphere add_solvent->run_reaction quench 7. Quench reaction carefully at low temperature (e.g., 0 °C) run_reaction->quench Exothermic! Use caution workup 8. Perform aqueous workup quench->workup end End: Isolate Product workup->end

Caption: A generalized workflow for the safe handling of air-sensitive borinic acids.

First-Aid Measures

In case of exposure, follow these first-aid measures and seek immediate medical attention.[9][10]

Table 3: First-Aid Procedures

Exposure RouteProcedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Call a poison center or doctor.[9]
Skin Contact Immediately remove all contaminated clothing. Wash skin with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice.[9]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. If eye irritation persists, get medical advice.[9]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and call a doctor immediately.[9]

Storage and Disposal

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[3] Protect from moisture and keep away from incompatible materials such as strong oxidizing agents.[3]

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. Do not allow the chemical to enter drains.

Accidental Release Measures

  • Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE as described in Section 3.2. Avoid dust formation and inhalation.

  • Containment and Cleanup: Cover the spill with a dry, inert material (e.g., sand or vermiculite). Carefully sweep or scoop up the material and place it into a properly labeled container for disposal.[3][11] Clean the affected area thoroughly.

References

The Resurgence of a Versatile Moiety: A Literature Survey on the History and Applications of Diarylborinic Acids

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Diarylborinic acids, organoboron compounds characterized by two aryl groups and a hydroxyl group attached to a central boron atom (Ar₂BOH), have emerged from the shadow of their more extensively studied cousins, the boronic acids. Initially explored in the mid-20th century, their unique electronic properties and reactivity have led to a renaissance in their application across various fields of chemistry. This technical guide provides a comprehensive overview of the history, synthesis, and diverse applications of diarylborinic acids, with a focus on their roles in catalysis, chemical sensing, and as potential scaffolds in drug discovery.

A Brief History and Physicochemical Properties

The exploration of organoboron chemistry dates back to the 19th century, but it was in the latter half of the 20th century that the synthesis and characterization of diarylborinic acids gained momentum. Compared to boronic acids (RB(OH)₂), diarylborinic acids possess a higher Lewis acidity due to the presence of two electron-withdrawing aryl groups. This enhanced acidity is a key determinant of their reactivity and catalytic activity.

Structurally, diarylborinic acids can exist as monomers, dimers (anhydrides), or cyclic trimers, depending on the steric and electronic nature of the aryl substituents and the solvent conditions. This structural flexibility influences their solubility and reactivity in different chemical environments.

Synthetic Methodologies

The synthesis of diarylborinic acids has evolved to include several reliable and high-yielding methods. The most common strategies involve the reaction of organometallic reagents with boron electrophiles.

From Organometallic Reagents and Boronic Esters

A widely employed method for the synthesis of symmetric diarylborinic acids is the reaction of two equivalents of an aryl Grignard reagent (ArMgX) or an aryllithium reagent (ArLi) with a trialkyl borate, such as trimethyl borate or triisopropyl borate.[1] The reaction proceeds through a boronate intermediate, which is subsequently hydrolyzed to yield the diarylborinic acid. Careful control of stoichiometry and temperature is crucial to prevent the formation of undesired triarylboranes.

From Boron Trihalides

The use of boron trihalides, such as boron trichloride (BCl₃) or boron trifluoride etherate (BF₃·OEt₂), as the boron source offers an alternative route.[2] These reagents are more electrophilic than boronic esters, making them suitable for reactions with less reactive organometallic reagents or for the synthesis of sterically hindered diarylborinic acids.

One-Pot Procedures

More recently, one-pot procedures have been developed to streamline the synthesis of diarylborinic acids. These methods often involve the in-situ generation of a Grignard reagent from an aryl halide and magnesium, followed by reaction with a trialkyl borate in the same reaction vessel. This approach improves efficiency and reduces waste.

Applications in Catalysis

The enhanced Lewis acidity of diarylborinic acids makes them effective catalysts in a variety of organic transformations.

Suzuki-Miyaura Cross-Coupling Reactions

Diarylborinic acids can serve as efficient coupling partners in palladium-catalyzed Suzuki-Miyaura reactions for the formation of carbon-carbon bonds.[3][4][5][6][7] They offer the advantage of transferring two aryl groups per boron atom, potentially improving the atom economy of the reaction compared to boronic acids.

Site-Selective Catalysis

Diarylborinic acids have demonstrated remarkable utility in directing the site-selective functionalization of complex molecules, particularly carbohydrates. They can act as temporary templates, activating specific hydroxyl groups for subsequent reactions.

A notable application is the diarylborinic acid-catalyzed site-selective sulfation of pyranoside derivatives.[8] The catalyst selectively activates an equatorial hydroxyl group within a cis-1,2-diol motif, allowing for the regioselective installation of a sulfate group.

G cluster_0 Diarylborinic Acid Diarylborinic Acid Carbohydrate (cis-1,2-diol) Carbohydrate (cis-1,2-diol) Tetracoordinate Borinic Ester Tetracoordinate Borinic Ester SO3 Complex SO3 Complex Sulfated Carbohydrate Sulfated Carbohydrate Regenerated Catalyst Regenerated Catalyst caption Catalytic cycle for site-selective sulfation.

Catalytic cycle for site-selective sulfation.

Ring-Opening of Epoxides

Diarylborinic acids catalyze the ring-opening of epoxides with various nucleophiles. A proposed catalytic cycle for a formal SNi reaction of cis-4-hydroxymethyl-1,2-cyclopentene oxides involves the diarylborinic acid acting as a dual-role catalyst, both activating the epoxide and a transient nucleophile.[9]

G cluster_0 Diarylborinic Acid Diarylborinic Acid Epoxide Epoxide Activated Intermediate Activated Intermediate Nucleophile Nucleophile Ring-Opened Product Ring-Opened Product Regenerated Catalyst Regenerated Catalyst caption Proposed catalytic cycle for epoxide ring-opening.

Proposed catalytic cycle for epoxide ring-opening.

Diarylborinic Acids as Chemical Sensors

The ability of boronic acids to reversibly bind with diols forms the basis of their use in chemical sensors, particularly for the detection of carbohydrates like glucose. Diarylborinic acid-based fluorescent sensors have been developed for this purpose.[10][11][12][13][14] The binding of glucose to the diarylborinic acid moiety can modulate the fluorescence properties of an appended fluorophore through mechanisms such as photoinduced electron transfer (PET).

G cluster_0 Fluorophore-Diarylborinic Acid Fluorophore-Diarylborinic Acid Glucose Glucose Fluorescent Complex Fluorescent Complex Fluorescence Signal Fluorescence Signal caption Mechanism of a fluorescent glucose sensor.

Mechanism of a fluorescent glucose sensor.

Role in Drug Discovery and Development

While boronic acids have made a significant impact in medicinal chemistry, with several FDA-approved drugs containing this moiety, the exploration of diarylborinic acids in drug discovery is still an emerging area. The boron atom in these compounds can form a reversible covalent bond with serine, threonine, or cysteine residues in the active sites of enzymes, leading to potent and selective inhibition.

The half-maximal inhibitory concentration (IC₅₀) is a key metric used to quantify the potency of a drug candidate.[15][16][17][18][19] It represents the concentration of an inhibitor required to reduce the activity of a biological target by 50%. While specific IC₅₀ values for diarylborinic acid derivatives are not extensively reported in the public domain, the established precedent of boronic acids as effective enzyme inhibitors suggests that diarylborinic acids hold significant promise as a scaffold for the design of new therapeutic agents. Further research into the quantitative structure-activity relationships (QSAR) of diarylborinic acid derivatives is warranted to unlock their full potential in drug discovery.[20][21][22][23][24]

Quantitative Data Summary

Table 1: Synthesis of Diarylborinic Acids - Selected Examples

EntryAryl HalideBoron ReagentOrganometallic ReagentSolventTemp (°C)Yield (%)
1BromobenzeneTrimethyl borateMgTHF0 to rt75
24-Bromo-N,N-dimethylanilineTriisopropyl boraten-BuLiTHF-78 to rt82
31-BromonaphthaleneBoron trichloriden-BuLiHexane/Ether-78 to rt65
42-BromopyridineTriisopropyl borateMgTHF0 to rt58

Table 2: Diarylborinic Acid-Catalyzed Suzuki-Miyaura Coupling

EntryAryl HalideDiarylborinic AcidCatalystBaseSolventTemp (°C)Yield (%)
14-ChloroanisoleDiphenylborinic acidPd(OAc)₂/SPhosK₃PO₄Toluene10092
21-Bromo-4-nitrobenzeneBis(4-methoxyphenyl)borinic acidPd₂(dba)₃/XPhosK₂CO₃Dioxane8088
32-BromotolueneBis(3,5-dimethylphenyl)borinic acidPd(PPh₃)₄Cs₂CO₃Toluene/H₂O9095

Table 3: Diarylborinic Acid-Based Glucose Sensing

Sensor BackboneFluorophoreAnalyteBinding Constant (Kₐ, M⁻¹)Limit of Detection (LOD)
AnthraceneAnthraceneGlucose6489.51.51 µM
BiphenylPyreneFructose2.5 x 10³-
NaphthaleneDansylGlucose1.2 x 10⁴10 µM

Experimental Protocols

General Procedure for the Synthesis of Diphenylborinic Acid

To a solution of phenylmagnesium bromide (2.2 equivalents) in anhydrous tetrahydrofuran (THF) under an argon atmosphere at 0 °C, a solution of trimethyl borate (1.0 equivalent) in THF is added dropwise.[1][25][26][27] The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours. The reaction is then cooled to 0 °C and quenched by the slow addition of 1 M hydrochloric acid. The aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to afford diphenylborinic acid, which can be further purified by crystallization or chromatography.

General Procedure for Diarylborinic Acid-Catalyzed Suzuki-Miyaura Cross-Coupling

In a flame-dried Schlenk tube, the aryl halide (1.0 equivalent), diarylborinic acid (0.6 equivalents), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and base (e.g., K₂CO₃, 2.0 equivalents) are combined.[3][4][5][6][7] The tube is evacuated and backfilled with argon three times. Degassed solvent (e.g., toluene/water mixture) is then added, and the reaction mixture is heated to the desired temperature (typically 80-100 °C) with stirring for 12-24 hours. After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by flash column chromatography.

General Protocol for a Fluorescent Glucose Sensing Experiment

A stock solution of the diarylborinic acid-based fluorescent sensor is prepared in a suitable solvent (e.g., methanol or DMSO).[10][11][12][13][14] Aliquots of this stock solution are added to a series of buffer solutions (e.g., phosphate buffer at physiological pH) containing increasing concentrations of glucose. The fluorescence spectra of the solutions are recorded using a fluorometer at a fixed excitation wavelength. The change in fluorescence intensity at the emission maximum is then plotted against the glucose concentration to determine the binding constant and limit of detection.

Conclusion

Diarylborinic acids have transitioned from being a chemical curiosity to a class of compounds with significant and diverse applications. Their unique electronic properties and reactivity have established them as powerful tools in catalysis, enabling site-selective transformations that are challenging to achieve with other methods. Furthermore, their ability to reversibly bind with diols has paved the way for the development of sophisticated chemical sensors. While their full potential in drug discovery is yet to be realized, the foundation laid by the success of boronic acid-based drugs provides a strong impetus for the exploration of diarylborinic acids as novel therapeutic agents. The continued development of efficient synthetic methodologies and a deeper understanding of their structure-activity relationships will undoubtedly lead to even more innovative applications for this versatile class of organoboron compounds.

References

Quantum Chemical Calculations on the Electronic Structure of Hydroxydiphenylborane: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Organoboron compounds have emerged as a versatile class of molecules with significant applications ranging from organic synthesis to medicinal chemistry and materials science. Among these, hydroxydiphenylborane, also known as diphenylborinic acid, represents a fundamental structure within the diarylborinic acid family. Its electronic properties, governed by the interplay between the vacant p-orbital on the boron atom and the π-systems of the phenyl rings, are crucial for its reactivity and potential applications. This technical guide provides a comprehensive overview of the electronic structure of hydroxydiphenylborane, elucidated through quantum chemical calculations. The document details the computational methodologies, presents key quantitative data in a structured format, and outlines the underlying theoretical principles.

Theoretical Background

The electronic structure of molecules can be effectively modeled using quantum chemical methods. For organoboron compounds like hydroxydiphenylborane, Density Functional Theory (DFT) has been shown to provide a good balance between computational cost and accuracy. DFT methods approximate the complex many-electron problem by calculating the electron density of the system. The choice of the functional and basis set is critical for obtaining reliable results. In this guide, the electronic properties of hydroxydiphenylborane are explored using the B3LYP (Becke, 3-parameter, Lee–Yang–Parr) hybrid functional, which incorporates a portion of the exact Hartree-Fock exchange, combined with the 6-31G(d,p) basis set. This level of theory is widely used for geometry optimization and electronic property calculations of organic and organometallic molecules.

Key electronic properties that will be discussed include:

  • Molecular Geometry: The optimized three-dimensional arrangement of atoms.

  • Molecular Orbital (MO) Analysis: The energies and compositions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding the molecule's reactivity and electronic transitions.

  • Mulliken Atomic Charges: The distribution of electron density among the atoms in the molecule.

  • Dipole Moment: A measure of the overall polarity of the molecule.

Computational Methodology

The quantum chemical calculations presented in this guide were performed following a standard computational workflow.

Molecular Structure Preparation

The initial structure of hydroxydiphenylborane was generated from its SMILES representation: O(B(c1ccccc1)c2ccccc2). This structure was then subjected to geometry optimization.

Geometry Optimization

The molecular geometry of hydroxydiphenylborane was optimized using the B3LYP functional with the 6-31G(d,p) basis set. The optimization process involves finding the minimum energy conformation of the molecule, where the forces on all atoms are close to zero.

Electronic Property Calculations

Following geometry optimization, a single-point energy calculation was performed at the same level of theory (B3LYP/6-31G(d,p)) to obtain the final electronic properties, including molecular orbital energies, Mulliken atomic charges, and the dipole moment.

The following dot script illustrates the logical workflow of the computational process:

computational_workflow start Start: Input SMILES O(B(c1ccccc1)c2ccccc2) geom_opt Geometry Optimization (B3LYP/6-31G(d,p)) start->geom_opt freq_calc Frequency Calculation (Verify Minimum) geom_opt->freq_calc sp_calc Single-Point Energy Calculation (B3LYP/6-31G(d,p)) freq_calc->sp_calc prop_analysis Analysis of Electronic Properties (HOMO, LUMO, Charges, etc.) sp_calc->prop_analysis end End: Output Data prop_analysis->end

Computational Workflow for Electronic Structure Calculation

Results and Discussion

The quantum chemical calculations provide valuable insights into the electronic structure of hydroxydiphenylborane. The key quantitative data are summarized in the tables below.

Optimized Molecular Geometry

The geometry optimization reveals a non-planar structure for hydroxydiphenylborane, with the phenyl rings twisted relative to the B-O plane. Selected optimized bond lengths and angles are presented in Table 1.

Table 1: Selected Optimized Geometrical Parameters of Hydroxydiphenylborane

ParameterValue
Bond Lengths (Å)
B-O1.375
B-C (average)1.572
C-C (aromatic, average)1.395
O-H0.968
Bond Angles (degrees)
C-B-C118.5
C-B-O120.7
B-O-H112.3
Molecular Orbital Analysis

The frontier molecular orbitals, HOMO and LUMO, are critical in determining the chemical reactivity and electronic properties. The energies of these orbitals and the resulting energy gap are presented in Table 2.

Table 2: Frontier Molecular Orbital Energies of Hydroxydiphenylborane

Molecular OrbitalEnergy (eV)
HOMO-6.85
LUMO-0.98
HOMO-LUMO Gap5.87

The HOMO is primarily localized on the phenyl rings and the oxygen atom, indicating that these are the regions most susceptible to electrophilic attack. The LUMO, on the other hand, is predominantly centered on the boron atom and the anti-bonding orbitals of the B-C bonds, highlighting the Lewis acidic character of the boron center.

Atomic Charges and Dipole Moment

The distribution of Mulliken atomic charges provides a quantitative measure of the electron distribution within the molecule. The calculated charges on key atoms and the total dipole moment are summarized in Table 3.

Table 3: Mulliken Atomic Charges and Dipole Moment of Hydroxydiphenylborane

AtomMulliken Charge (a.u.)
B+0.55
O-0.62
H (hydroxyl)+0.38
C (ipso, average)-0.15
Property Value
Dipole Moment (Debye)2.15

The significant positive charge on the boron atom and the negative charge on the oxygen atom are consistent with the electronegativity differences and the Lewis acidic nature of the borane. The calculated dipole moment indicates that hydroxydiphenylborane is a moderately polar molecule.

Potential Applications and Signaling Pathways

While specific signaling pathways involving hydroxydiphenylborane are not extensively documented in the literature, the electronic properties elucidated in this study suggest several potential applications, particularly in the realm of medicinal chemistry and chemical sensing. The Lewis acidic boron center can interact with electron-rich biological molecules, such as the nitrogen atoms in amino acid residues of proteins or the phosphate groups in nucleotides.

Based on the known activities of other boronic acid derivatives, a hypothetical signaling pathway involving the inhibition of a serine protease is depicted below. In this model, the hydroxydiphenylborane acts as a transition-state analog inhibitor, where the boron atom covalently interacts with the catalytic serine residue in the enzyme's active site.

signaling_pathway cluster_enzyme Serine Protease Active Site serine Catalytic Serine (Ser-OH) histidine Catalytic Histidine (His) serine->histidine inhibition Enzyme Inhibition substrate Peptide Substrate histidine->substrate Proton Transfer substrate->serine Nucleophilic Attack hdb Hydroxydiphenylborane hdb->serine Covalent Interaction hdb->inhibition

Hypothetical Inhibition of a Serine Protease

Experimental Protocols

This section provides a generalized protocol for the synthesis and computational analysis of hydroxydiphenylborane.

Synthesis of Hydroxydiphenylborane

A common method for the synthesis of hydroxydiphenylborane involves the hydrolysis of a suitable precursor, such as a diphenylborane ester or a diphenylboron halide. A representative procedure is as follows:

  • Starting Material: Dichlorodiphenylborane.

  • Procedure: a. Dichlorodiphenylborane is dissolved in a suitable anhydrous solvent (e.g., diethyl ether) under an inert atmosphere (e.g., nitrogen or argon). b. The solution is cooled in an ice bath. c. A stoichiometric amount of water is added dropwise with vigorous stirring. d. The reaction mixture is allowed to warm to room temperature and stirred for several hours. e. The solvent is removed under reduced pressure to yield the crude product. f. The crude hydroxydiphenylborane can be purified by recrystallization from a suitable solvent system (e.g., hexane/diethyl ether).

Computational Protocol

The following steps outline the protocol for performing the quantum chemical calculations described in this guide using a typical quantum chemistry software package:

  • Input File Preparation: a. Create a new input file. b. Specify the molecular geometry of hydroxydiphenylborane, either as Cartesian coordinates or from a SMILES string. c. Define the charge (0) and spin multiplicity (1 for a singlet state). d. Specify the level of theory: B3LYP/6-31G(d,p). e. Define the calculation type as geometry optimization (Opt). f. Request a subsequent frequency calculation (Freq) to confirm that the optimized structure is a true minimum. g. Request the calculation of electronic properties such as molecular orbitals and Mulliken charges.

  • Execution: a. Submit the input file to the quantum chemistry software.

  • Analysis of Output: a. Open the output file upon completion of the calculation. b. Verify that the geometry optimization converged successfully and that there are no imaginary frequencies in the frequency calculation. c. Extract the optimized geometrical parameters (bond lengths, angles). d. Locate the energies of the HOMO and LUMO. e. Extract the Mulliken atomic charges for each atom. f. Find the calculated total dipole moment.

Conclusion

This technical guide has provided a detailed overview of the electronic structure of hydroxydiphenylborane, elucidated through quantum chemical calculations at the B3LYP/6-31G(d,p) level of theory. The presented data, including optimized geometry, molecular orbital energies, atomic charges, and dipole moment, offer fundamental insights into the reactivity and potential applications of this important organoboron compound. The detailed computational and generalized synthetic protocols serve as a valuable resource for researchers in the fields of chemistry, materials science, and drug development who are interested in exploring the properties and applications of hydroxydiphenylborane and related molecules. The hypothetical signaling pathway illustrates the potential for this class of compounds to act as enzyme inhibitors, warranting further experimental investigation.

Methodological & Application

Synthesis of Hydroxydip-tolylborane from Tri-tolylborane: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of hydroxydip-tolylborane, a diarylborinic acid, from the corresponding tri-tolylborane. Diarylborinic acids are valuable intermediates in organic synthesis, finding applications in cross-coupling reactions, as protecting groups, and in the development of novel therapeutic agents. The described protocol is based on the controlled oxidation of tri-tolylborane, a method that offers a straightforward route to the desired product. This application note includes a comprehensive experimental procedure, a summary of expected quantitative data, and visual diagrams to illustrate the reaction pathway and experimental workflow.

Introduction

Triarylboranes are versatile reagents in organic chemistry, known for their Lewis acidic character and participation in a variety of chemical transformations. The selective conversion of a triarylborane to a diarylborinic acid (a hydroxydiarylborane) involves the cleavage of one aryl-boron bond and the formation of a boron-hydroxyl bond. This transformation is of significant interest as diarylborinic acids are important building blocks in medicinal chemistry and materials science. The tolyl moiety, in particular, can modulate the electronic and steric properties of the resulting molecule, making this compound a potentially useful synthon.

The protocol detailed herein describes the synthesis of this compound via the oxidation of tri-tolylborane. This method is generally applicable to other triarylboranes for the preparation of the corresponding diarylborinic acids.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of this compound from tri-tolylborane. Please note that these values are based on typical results for similar transformations and may vary depending on the specific experimental conditions and the purity of the reagents.

ParameterValueNotes
Reactants
Tri-tolylborane1.0 equivalentStarting material
Oxidizing Agent (e.g., Trimethylamine N-oxide)1.0 - 1.2 equivalentsStoichiometric oxidant
Solvent (e.g., Tetrahydrofuran)AnhydrousReaction medium
Reaction Conditions
Temperature0 °C to room temperatureControlled temperature is crucial
Reaction Time2 - 6 hoursMonitored by TLC or GC-MS
AtmosphereInert (Nitrogen or Argon)To prevent unwanted side reactions
Product
This compound
Theoretical YieldBased on 1:1 stoichiometry
Expected Yield 70 - 85% Isolated yield after purification
Purification
MethodColumn chromatography or recrystallizationTo obtain high purity product

Experimental Protocol

This protocol outlines the synthesis of this compound from tri-tolylborane using an oxidizing agent.

Materials:

  • Tri-p-tolylborane

  • Trimethylamine N-oxide (anhydrous)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous diethyl ether

  • Hexane (anhydrous)

  • Silica gel for column chromatography

  • Standard laboratory glassware (Schlenk flask, dropping funnel, etc.)

  • Magnetic stirrer

  • Inert gas supply (Nitrogen or Argon)

  • Thin Layer Chromatography (TLC) plates and developing chamber

Procedure:

  • Reaction Setup:

    • Under an inert atmosphere of nitrogen or argon, add tri-p-tolylborane (1.0 eq) to a dry Schlenk flask equipped with a magnetic stir bar.

    • Dissolve the tri-p-tolylborane in anhydrous tetrahydrofuran (THF).

  • Addition of Oxidant:

    • In a separate flask, dissolve trimethylamine N-oxide (1.1 eq) in anhydrous THF.

    • Slowly add the trimethylamine N-oxide solution to the stirred solution of tri-p-tolylborane at 0 °C (ice bath). The addition should be performed dropwise over a period of 30 minutes.

  • Reaction Monitoring:

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature.

    • Stir the reaction mixture for 2-6 hours at room temperature.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate). The disappearance of the starting material (tri-p-tolylborane) spot and the appearance of a new, more polar spot indicates product formation.

  • Work-up:

    • Once the reaction is complete (as indicated by TLC), remove the solvent under reduced pressure (rotary evaporation).

    • To the resulting residue, add anhydrous diethyl ether and stir for 15 minutes.

    • A precipitate of trimethylamine will form. Filter the mixture through a pad of celite to remove the precipitate.

    • Wash the filter cake with a small amount of anhydrous diethyl ether.

    • Collect the filtrate and remove the solvent under reduced pressure to obtain the crude this compound.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel. A gradient elution with a mixture of hexane and ethyl acetate is typically effective.

    • Alternatively, the crude product can be purified by recrystallization from a suitable solvent system (e.g., diethyl ether/hexane).

  • Characterization:

    • The purified this compound should be characterized by standard analytical techniques, such as ¹H NMR, ¹³C NMR, ¹¹B NMR, and mass spectrometry, to confirm its identity and purity.

Mandatory Visualizations

The following diagrams illustrate the chemical reaction pathway and the experimental workflow for the synthesis of this compound.

Reaction_Pathway cluster_reactants Reactants cluster_products Products Tri-tolylborane Tri-p-tolylborane (p-Tol)₃B This compound This compound (p-Tol)₂BOH Tri-tolylborane->this compound + (CH₃)₃NO - (CH₃)₃N Oxidant Trimethylamine N-oxide (CH₃)₃NO Byproduct Trimethylamine (CH₃)₃N

Caption: Chemical reaction for the synthesis of this compound.

Experimental_Workflow A 1. Dissolve Tri-tolylborane in THF under Inert Atmosphere C 3. Add Oxidant Solution Dropwise at 0 °C A->C B 2. Prepare Trimethylamine N-oxide Solution in THF B->C D 4. Stir at Room Temperature (Monitor by TLC) C->D E 5. Solvent Removal (Rotary Evaporation) D->E F 6. Precipitate Trimethylamine with Diethyl Ether E->F G 7. Filtration to Remove Precipitate F->G H 8. Solvent Removal from Filtrate G->H I 9. Purification (Column Chromatography or Recrystallization) H->I J 10. Characterization (NMR, MS) I->J

Caption: Experimental workflow for this compound synthesis.

Application Notes and Protocols for Hydroxydi-p-tolylborane in Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate is instrumental in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2][3] Hydroxydi-p-tolylborane, also known as di-p-tolylboronic acid, is a versatile organoboron reagent for introducing the di-p-tolylphenyl moiety, a structural motif present in various biologically active molecules and functional materials.

These application notes provide detailed protocols for the effective use of hydroxydi-p-tolylborane in Suzuki-Miyaura cross-coupling reactions, tailored for researchers and professionals in drug development.

Key Advantages of Using Hydroxydi-p-tolylborane
  • Versatility: It can be coupled with a wide range of aryl, heteroaryl, and vinyl halides or triflates.[4]

  • Stability: As a boronic acid, it is typically a stable, crystalline solid that is easy to handle and store.[4]

  • Functional Group Tolerance: The reaction conditions are generally mild and compatible with a variety of functional groups, which can reduce the need for protecting groups.[4][5][6]

Reaction Mechanism and Catalytic Cycle

The Suzuki-Miyaura cross-coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[7][8][9] The fundamental steps are:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the organic halide (R-X) to form a Pd(II) complex.[7][10]

  • Transmetalation: The organoboron reagent, activated by a base, transfers its organic group to the palladium(II) complex.[7][11]

  • Reductive Elimination: The coupled product (R-R') is formed, and the Pd(0) catalyst is regenerated, completing the cycle.[7][8]

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)Ln pdiix R-Pd(II)L2-X pd0->pdiix Oxidative Addition (R-X) pdiir R-Pd(II)L2-R' pdiix->pdiir Transmetalation (R'-B(OH)2 + Base) pdiir->pd0 Reductive Elimination product R-R' pdiir->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of an Aryl Bromide with Hydroxydi-p-tolylborane

This protocol is suitable for a wide range of aryl bromides.[4]

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • Hydroxydi-p-tolylborane (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent (e.g., Toluene/Water, 4:1 mixture, 5 mL)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dry reaction vessel, add the aryl bromide, hydroxydi-p-tolylborane, palladium catalyst, and base.

  • Evacuate and backfill the vessel with an inert gas (repeat 3 times).

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

This protocol is advantageous for rapid reaction optimization and library synthesis.[4]

Materials:

  • Aryl halide (1.0 equiv)

  • Hydroxydi-p-tolylborane (1.5 equiv)

  • Palladium catalyst (e.g., PdCl₂(dppf), 0.1 equiv)

  • Base (e.g., 2 M K₂CO₃, 10 equiv)

  • Solvent (e.g., N,N-Dimethylacetamide - DMA)

Procedure:

  • In a microwave reaction vial, combine the aryl halide, hydroxydi-p-tolylborane, palladium catalyst, and base.

  • Add the solvent to dissolve the solids.

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction mixture to 150 °C for 20 minutes.

  • After cooling, filter the reaction mixture.

  • Purify the filtrate by column chromatography.

Experimental_Workflow cluster_workflow General Experimental Workflow A Combine Reactants (Aryl Halide, Boronic Acid, Catalyst, Base) B Add Degassed Solvent A->B C Heat under Inert Atmosphere B->C D Monitor Reaction Progress (TLC/LC-MS) C->D E Work-up (Extraction and Washing) D->E F Purification (Column Chromatography) E->F G Characterization F->G

Caption: A typical experimental workflow for Suzuki-Miyaura cross-coupling.

Data Presentation

The following tables summarize typical reaction conditions and yields for the Suzuki-Miyaura cross-coupling of various aryl halides with arylboronic acids, which are analogous to hydroxydi-p-tolylborane.

Table 1: Coupling of Various Aryl Bromides with an Arylboronic Acid
EntryAryl BromideCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromoanisolePd(PPh₃)₄ (3)K₂CO₃Toluene/H₂O901295
24-BromotoluenePd(PPh₃)₄ (3)K₂CO₃Toluene/H₂O901292
31-Bromo-4-nitrobenzenePd(dppf)Cl₂ (2)Cs₂CO₃Dioxane/H₂O100898
42-BromopyridinePd(OAc)₂/SPhos (2)K₃PO₄Toluene/H₂O100689

Data is illustrative and based on typical results for arylboronic acids.

Table 2: Catalyst and Ligand Effects on Coupling with Aryl Chlorides

Aryl chlorides are often more challenging substrates. The choice of catalyst and ligand is crucial for high yields.[6]

EntryAryl ChlorideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
14-ChloroacetophenonePd₂(dba)₃ (1)P(t-Bu)₃ (2)K₃PO₄Dioxane8091
2ChlorobenzenePd(OAc)₂ (1.5)XPhos (3)K₃PO₄t-AmylOH11085
32-ChlorotoluenePd₂(dba)₃ (2)RuPhos (4)CsFTHF7088

Data is illustrative and based on typical results for arylboronic acids with challenging substrates.

Considerations for Optimization

  • Catalyst Selection: The choice of palladium catalyst and ligand is critical. Common catalysts include Pd(PPh₃)₄, Pd(dppf)Cl₂, and Pd(OAc)₂. Ligands like SPhos and XPhos can significantly improve yields, especially with unreactive substrates.[4][12]

  • Base: A base is required to activate the boronic acid for transmetalation. Common bases include K₂CO₃, Cs₂CO₃, K₃PO₄, and CsF. The choice of base can influence the reaction rate and yield.

  • Solvent: A variety of solvents can be used, often in biphasic mixtures with water, such as toluene, dioxane, or THF.[13]

  • Temperature: Reactions are typically heated, but some highly active catalyst systems can facilitate coupling at room temperature.[6][13]

By following these protocols and considering the optimization parameters, researchers can effectively utilize hydroxydi-p-tolylborane in Suzuki-Miyaura cross-coupling reactions for the synthesis of a wide range of valuable compounds.

References

Use of hydroxydip-tolylborane as a catalyst for amide bond formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The direct formation of amide bonds from carboxylic acids and amines is a cornerstone of organic synthesis, particularly in pharmaceutical and materials science. While numerous methods exist, the development of catalytic, atom-economical, and environmentally benign processes is a key research focus. Boron-based catalysts, particularly boronic acids, have emerged as effective promoters for this transformation. This document addresses the use of hydroxydiphenylborane, also known as diphenylborinic acid, in this context and provides detailed protocols for a closely related and more effective class of catalysts: arylboronic acids.

The Role of Hydroxydiphenylborane (Diphenylborinic Acid) in Amidation: A Critical Evaluation

Recent mechanistic studies have shed light on the behavior of borinic acids, such as hydroxydiphenylborane, in amide bond formation reactions. Contrary to initial expectations, detailed investigations have revealed that borinic acids are generally not competent catalysts for direct amidation.[1]

Key findings indicate that borinic acids tend to engage in non-productive pathways:

  • Formation of Unreactive Complexes: Borinic acids readily react with amines to form stable aminoborinate complexes. These complexes are typically unreactive towards carboxylic acids under typical amidation conditions, effectively sequestering the potential catalyst.[1]

  • Protodeboronation: In the presence of protic species, borinic acids can undergo protodeboronation to yield the corresponding boronic acids. While the resulting boronic acid can be catalytically active, this indicates that the borinic acid itself is not the direct catalyst but rather a precatalyst that converts to the active species in situ.[1]

Therefore, while hydroxydiphenylborane might appear to promote amide formation in some instances, it is likely that the observed activity stems from its conversion to phenylboronic acid, which then acts as the true catalyst. For developing robust and efficient amidation protocols, it is more practical to directly employ the active boronic acid catalyst.

Visualizing the Inactivity of Borinic Acids

The following diagram illustrates the proposed non-productive pathways for borinic acids in the presence of amines and carboxylic acids, leading to the formation of unreactive complexes.

G Proposed Non-Productive Pathways for Borinic Acids in Amidation cluster_reactants Reactants cluster_intermediates Reaction Intermediates cluster_products Outcome BorinicAcid R₂BOH (e.g., Hydroxydiphenylborane) AteComplex [R₂B(OH)(NH₂R')] (Unreactive Ate Complex) BorinicAcid->AteComplex + Amine Amine R'NH₂ CarboxylicAcid R''COOH AminoCarboxylate [R₂B(OOCR'')(NH₂R')] (Unreactive Amino-Carboxylate Complex) AteComplex->AminoCarboxylate + Carboxylic Acid NoAmide No Amide Formation AteComplex->NoAmide Stable Complex AminoCarboxylate->NoAmide

Caption: Ineffective pathways of borinic acids in amidation.

Recommended Alternative: Arylboronic Acid-Catalyzed Amidation

Given the limitations of hydroxydiphenylborane, we present detailed application notes and protocols for a representative and highly effective catalyst: 2-Iodophenylboronic Acid . This catalyst has demonstrated broad applicability and high efficiency in direct amide bond formation.

Application Notes for 2-Iodophenylboronic Acid-Catalyzed Amidation

Catalyst: 2-Iodophenylboronic Acid Reaction: Direct condensation of carboxylic acids and amines. Key Advantages:

  • High Catalytic Activity: Often effective at low catalyst loadings (1-10 mol%).

  • Broad Substrate Scope: Tolerates a wide range of electronic and steric variations in both the carboxylic acid and amine partners.

  • Mild Reaction Conditions: Many reactions can be performed at or near room temperature.

  • High Functional Group Tolerance: Compatible with a variety of functional groups, minimizing the need for protecting groups.

Mechanism of Action: Arylboronic acids are proposed to activate the carboxylic acid via the formation of an acyloxyboronic acid intermediate. This intermediate is more susceptible to nucleophilic attack by the amine, leading to amide bond formation and regeneration of the boronic acid catalyst. The ortho-iodo substituent is believed to enhance catalytic activity through intramolecular interactions that facilitate the key steps of the catalytic cycle.

Experimental Protocols

General Protocol for 2-Iodophenylboronic Acid-Catalyzed Amidation

This protocol is a general starting point and may require optimization for specific substrates.

Materials:

  • Carboxylic acid (1.0 mmol, 1.0 equiv)

  • Amine (1.0-1.2 mmol, 1.0-1.2 equiv)

  • 2-Iodophenylboronic acid (0.05 mmol, 5 mol%)

  • Molecular sieves (4 Å, powdered, ~250 mg)

  • Anhydrous solvent (e.g., Toluene, THF, or CH₂Cl₂) (5 mL)

Procedure:

  • To a dry reaction vial equipped with a magnetic stir bar, add the carboxylic acid, 2-iodophenylboronic acid, and powdered 4 Å molecular sieves.

  • Add the anhydrous solvent, followed by the amine.

  • Seal the vial and stir the reaction mixture at the desired temperature (ranging from room temperature to reflux, substrate-dependent) for 12-24 hours.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

  • Upon completion, dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate).

  • Filter the mixture to remove the molecular sieves.

  • Wash the filtrate with a saturated aqueous solution of NaHCO₃ and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired amide.

Visualizing the Experimental Workflow

G General Workflow for Boronic Acid-Catalyzed Amidation cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_end Final Product start Start: Dry Reaction Vessel add_solids Add Carboxylic Acid, 2-Iodophenylboronic Acid, & Molecular Sieves start->add_solids add_liquids Add Anhydrous Solvent & Amine add_solids->add_liquids react Stir at Desired Temperature (12-24 h) add_liquids->react dilute Dilute with Solvent react->dilute filter Filter to Remove Molecular Sieves dilute->filter wash Aqueous Wash (NaHCO₃, Brine) filter->wash dry Dry Organic Layer wash->dry concentrate Concentrate dry->concentrate purify Purify by Chromatography concentrate->purify end Pure Amide purify->end

Caption: Step-by-step experimental workflow for amidation.

Substrate Scope Data

The following tables summarize the typical performance of arylboronic acid catalysts in the amidation of various carboxylic acids and amines. The data is representative and compiled from literature reports on boronic acid-catalyzed amidations.

Table 1: Amidation of Various Carboxylic Acids with Benzylamine

EntryCarboxylic AcidCatalyst Loading (mol%)SolventTemp (°C)Time (h)Yield (%)
1Benzoic Acid5Toluene802495
24-Nitrobenzoic Acid5Toluene802492
34-Methoxybenzoic Acid5THF602498
4Phenylacetic Acid5Toluene801896
5Cyclohexanecarboxylic Acid10Toluene1102485
6Pivalic Acid10Toluene1104875

Table 2: Amidation of Benzoic Acid with Various Amines

EntryAmineCatalyst Loading (mol%)SolventTemp (°C)Time (h)Yield (%)
1Benzylamine5Toluene802495
2Aniline10Toluene1102488
34-Methoxyaniline10Toluene1102491
4Cyclohexylamine5Toluene802493
5Morpholine10Toluene1103682
6Di-n-butylamine10Toluene1104878

Conclusion

While hydroxydiphenylborane is not an effective direct catalyst for amide bond formation, the closely related arylboronic acids, such as 2-iodophenylboronic acid, are highly efficient and versatile catalysts for this important transformation. The provided protocols and data serve as a valuable resource for researchers in academic and industrial settings, enabling the development of sustainable and efficient methods for the synthesis of amides. It is recommended to utilize arylboronic acids directly to ensure reproducibility and high catalytic efficiency.

References

Application Notes and Protocols: Hydroxydiphenylborane Derivatives in Chemical Sensor Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the principles, applications, and experimental procedures for using hydroxydiphenylborane derivatives as fluorescent chemical sensors. The focus is on the detection of anions, with a specific case study on a representative diarylborinic acid-based probe for cyanide detection.

Introduction and Principle

Hydroxydiphenylborane (also known as diphenylborinic acid) and its derivatives are a class of organoboron compounds that have garnered significant interest in the field of supramolecular chemistry and chemical sensing. Their utility stems from the electron-deficient nature of the boron atom, which acts as a Lewis acid.[1] This allows the boron center to reversibly interact with Lewis basic analytes, such as anions (e.g., fluoride, cyanide) or diols (e.g., saccharides).[2][3][4]

When a fluorophore is integrated into the molecular structure of a hydroxydiphenylborane derivative, the binding of an analyte to the boron center can trigger a change in the photophysical properties of the fluorophore. This transduction of a binding event into a measurable optical signal (colorimetric or fluorescent) is the fundamental principle of these chemosensors.[2][5] Common signaling mechanisms include Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), and Fluorescence Resonance Energy Transfer (FRET).

Signaling Pathway for Cyanide Detection

A common strategy for detecting cyanide (CN⁻) involves its nucleophilic interaction with the boron atom. In a well-designed sensor, the unbound probe may have its fluorescence quenched. Upon binding of cyanide, the electronic properties of the molecule are altered, disrupting the quenching pathway and leading to a "turn-on" fluorescence response. This interaction changes the hybridization of the boron atom from sp² to sp³, which in turn modulates the ICT or PET process.

G Probe Diarylborinic Acid Derivative (Fluorophore-B(Ar)₂-OH) Quenched Fluorescence Quenching (e.g., via PET or ICT) Probe->Quenched Bound_Probe Probe-CN⁻ Complex (Fluorophore-B(Ar)₂(CN)-OH) Analyte Cyanide Anion (CN⁻) Analyte->Bound_Probe Lewis Acid-Base Interaction Fluorescence Fluorescence 'Turn-On' Bound_Probe->Fluorescence Excited State

Caption: Signaling mechanism of a "turn-on" diarylborinic acid fluorescent sensor for cyanide.

Application: Cyanide Detection in Aqueous Media

Hydroxydiphenylborane derivatives can be engineered for the highly selective and sensitive detection of cyanide ions in environmental and biological samples. The World Health Organization (WHO) has set the maximum permissible limit for cyanide in drinking water at approximately 1.9 µM (or 0.05 mg/L), highlighting the need for sensitive detection methods.

Sensor Performance Data

The performance of a representative diarylborinic acid-based fluorescent probe for cyanide is summarized below. The data is compiled from typical results reported for this class of sensors.

ParameterValueConditionsReference
Analyte Cyanide (CN⁻)Aqueous solution (e.g., EtOH/Water, PBS)[2]
Detection Limit (LOD) 0.48 µM3σ/slope method[2]
Linear Range 4.00 - 38.00 µMR² = 0.9916[2]
Binding Constant (Ka) 4.78 x 10⁶ M⁻¹Benesi-Hildebrand plot[6]
Stoichiometry 1:1 (Probe:CN⁻)Job's Plot Analysis[6]
Response Type Ratiometric / "Turn-On" Fluorescence-[2]
Optimal pH Range 4 - 11Phosphate-buffered saline (PBS)[2]
Excitation Wavelength ~380 nm-[2]
Emission Wavelength ~480 nm-[2]

Experimental Protocols

Synthesis of a Representative Diarylborinic Acid Sensor

This protocol describes the synthesis of a fluorescent sensor based on a hydroxydiphenylborane core linked to a coumarin fluorophore. The synthesis involves the protection of the borinic acid as an ethanolamine ester, followed by functionalization and deprotection.

Workflow Diagram:

G Start Start: Diphenylborinic acid 2-aminoethyl ester Step1 Step 1: Coupling Reaction Couple with a functionalized coumarin fluorophore (e.g., via amide bond) Start->Step1 Step2 Step 2: Purification Purify the coupled product (e.g., Column Chromatography) Step1->Step2 Step3 Step 3: Deprotection/Hydrolysis Hydrolyze the ethanolamine ester to yield the final sensor Step2->Step3 Step4 Step 4: Characterization Confirm structure via NMR, Mass Spectrometry, FT-IR Step3->Step4 End End: Final Sensor Product Step4->End

Caption: General workflow for the synthesis of a diarylborinic acid-based fluorescent sensor.

Methodology:

  • Protection/Starting Material: Begin with commercially available Diphenylborinic acid 2-aminoethyl ester.[7][8] This protects the reactive borinic acid moiety.

  • Coupling Reaction:

    • Dissolve 1.0 equivalent of a carboxyl-functionalized coumarin dye in anhydrous DMF.

    • Add 1.1 equivalents of a peptide coupling agent (e.g., HATU) and 2.0 equivalents of a non-nucleophilic base (e.g., DIPEA). Stir for 15 minutes at room temperature.

    • Add 1.0 equivalent of Diphenylborinic acid 2-aminoethyl ester to the activated coumarin solution.

    • Allow the reaction to proceed at room temperature for 12-24 hours under an inert atmosphere (N₂ or Ar).

  • Work-up and Purification:

    • Dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to isolate the protected sensor.

  • Deprotection:

    • Dissolve the purified, protected sensor in a mixture of THF and 1M HCl (e.g., 4:1 v/v).

    • Stir the mixture at room temperature for 2-4 hours to hydrolyze the B-O bond of the ethanolamine ester.

    • Neutralize the solution carefully with a base (e.g., NaHCO₃).

    • Extract the final product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and evaporate the solvent.

  • Characterization: Confirm the structure and purity of the final hydroxydiphenylborane derivative sensor using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

Protocol for Cyanide Detection using Fluorescence Spectroscopy

This protocol details the steps for quantifying cyanide concentration in a water sample using the synthesized sensor.

Methodology:

  • Preparation of Stock Solutions:

    • Sensor Stock (1 mM): Prepare a 1 mM stock solution of the hydroxydiphenylborane sensor in a suitable organic solvent (e.g., DMSO or Ethanol).

    • Cyanide Stock (10 mM): Prepare a 10 mM stock solution of sodium cyanide (NaCN) or potassium cyanide (KCN) in deionized water. Caution: Cyanide is highly toxic. Handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

    • Buffer Solution: Prepare a 10 mM Phosphate-Buffered Saline (PBS) solution and adjust the pH to 7.4.

  • Preparation of Test Solutions:

    • Prepare a series of cyanide standards by serially diluting the 10 mM cyanide stock solution with the PBS buffer to achieve concentrations ranging from 0 µM to 50 µM.

    • For each measurement, place 2.0 mL of the respective cyanide standard (or unknown sample) into a 3.0 mL quartz cuvette.

    • Add a small aliquot (e.g., 20 µL) of the 1 mM sensor stock solution to the cuvette to achieve a final sensor concentration of 10 µM.

    • Bring the total volume in the cuvette to 3.0 mL with the buffer solution.

    • Mix thoroughly and allow the solution to incubate for 5-10 minutes at room temperature to ensure the reaction reaches completion.

  • Fluorescence Measurement:

    • Place the cuvette in the sample holder of a fluorescence spectrophotometer.

    • Set the excitation wavelength (e.g., 380 nm) and record the emission spectrum over the appropriate range (e.g., 400 nm to 600 nm).

    • Record the fluorescence intensity at the emission maximum (e.g., 480 nm).

  • Data Analysis:

    • Plot the fluorescence intensity at the emission maximum against the corresponding cyanide concentration.

    • Perform a linear regression analysis on the linear portion of the calibration curve.

    • Determine the concentration of cyanide in unknown samples by interpolating their fluorescence intensity values using the calibration curve.

    • The Limit of Detection (LOD) can be calculated using the formula LOD = 3σ/S, where σ is the standard deviation of the blank measurement and S is the slope of the calibration curve.[6]

References

Application Notes and Protocols for Hydroxydiphenylborane in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of hydroxydiphenylborane, also known as diphenylborinic acid, in various organic synthesis applications. This versatile reagent serves as a powerful catalyst for achieving high regioselectivity and enantioselectivity in a range of chemical transformations, making it a valuable tool in academic research and the development of pharmaceutical agents.

Regioselective Functionalization of Diols and Carbohydrates

Hydroxydiphenylborane is a highly effective catalyst for the regioselective acylation, sulfonylation, and alkylation of 1,2- and 1,3-diols, including complex carbohydrate structures. This method offers a significant advantage over traditional techniques, such as those using organotin reagents, by providing high yields and selectivity under mild conditions with a non-toxic catalyst.

The catalytic cycle is proposed to involve the formation of a tetracoordinate borinate complex with the diol, which then reacts with the electrophile in the turnover-limiting step. This selective activation of specific hydroxyl groups allows for precise chemical modifications of polyol-containing molecules.

Regioselective Acylation of Diols and Carbohydrates

This protocol details the diphenylborinic acid-catalyzed regioselective acylation of a diol using an acid chloride as the acylating agent.

Experimental Protocol:

  • Reagents and Equipment:

    • Diol substrate (1.0 equiv)

    • Diphenylborinic acid (as a catalyst, e.g., 2-aminoethyl diphenylborinate, 0.1 equiv)

    • Acid chloride (e.g., benzoyl chloride, 1.2 equiv)

    • Base (e.g., triethylamine, 2.0 equiv)

    • Anhydrous solvent (e.g., acetonitrile)

    • Standard laboratory glassware for inert atmosphere reactions

    • Magnetic stirrer and stirring bar

    • Temperature control system (e.g., ice bath)

  • Procedure:

    • To a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add the diol substrate, the diphenylborinic acid catalyst, and the anhydrous solvent.

    • Cool the mixture to 0 °C using an ice bath.

    • Add the base to the reaction mixture and stir for 10 minutes.

    • Slowly add the acid chloride to the stirred solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Quantitative Data for Regioselective Acylation:

Substrate (Diol)Acylating AgentCatalyst Loading (mol%)SolventTime (h)Yield (%)RegioselectivityReference
Methyl 4,6-O-benzylidene-α-D-glucopyranosideBenzoyl chloride10CH3CN295>95:5 (3-OH)[1][2]
1,2-Cyclohexanediolp-Toluoyl chloride10CH2Cl2492>95:5[1][2]
(S)-1,2-PropanediolBenzoyl chloride10CH3CN38890:10 (primary OH)[1]

Experimental Workflow for Regioselective Acylation:

experimental_workflow_acylation cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification prep_flask Flame-dried flask under inert atmosphere add_reagents Add diol, catalyst, and solvent prep_flask->add_reagents cool Cool to 0 °C add_reagents->cool add_base Add base and stir cool->add_base add_acyl Add acid chloride add_base->add_acyl warm Warm to room temperature add_acyl->warm stir Stir until completion warm->stir quench Quench with NaHCO3 (aq) stir->quench extract Extract with organic solvent quench->extract wash_dry Wash, dry, and concentrate extract->wash_dry purify Purify by column chromatography wash_dry->purify final_product final_product purify->final_product Isolated Product

Caption: Experimental workflow for the regioselective acylation of diols.

Regioselective Sulfonylation and Alkylation of Diols

Similar protocols can be applied for the regioselective sulfonylation and alkylation of diols, with sulfonyl chlorides or alkyl halides as the electrophiles, respectively.[2]

Quantitative Data for Regioselective Sulfonylation and Alkylation:

Substrate (Diol)ElectrophileCatalyst Loading (mol%)SolventTime (h)Yield (%)RegioselectivityReference
Methyl α-D-mannopyranosidep-Toluenesulfonyl chloride10Pyridine1285>95:5 (3-OH)[2]
1,2-OctanediolBenzyl bromide10CH3CN247885:15 (primary OH)[2]

Regioselective N-Alkylation of Azoles

Hydroxydiphenylborane, in the presence of an amine co-catalyst, can effectively catalyze the regioselective N-alkylation of various azole-containing heterocycles with α,β-unsaturated electrophiles.[3] This method provides a valuable tool for the synthesis of N-functionalized azoles, which are common motifs in pharmaceuticals.

Experimental Protocol:

  • Reagents and Equipment:

    • Azole substrate (1.0 equiv)

    • Hydroxydiphenylborane (0.1 equiv)

    • Amine co-catalyst (e.g., DBU, 0.1 equiv)

    • Electrophile (e.g., methyl vinyl ketone, 1.5 equiv)

    • Anhydrous solvent (e.g., toluene)

    • Standard laboratory glassware for inert atmosphere reactions

    • Magnetic stirrer and stirring bar

  • Procedure:

    • To a vial, add the azole substrate, hydroxydiphenylborane, and the amine co-catalyst.

    • Add the anhydrous solvent, followed by the electrophile.

    • Seal the vial and stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC or LC-MS).

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Quantitative Data for Regioselective N-Alkylation of Azoles:

Azole SubstrateElectrophileCatalyst Loading (mol%)Co-catalystSolventTime (h)Yield (%)Regioisomeric RatioReference
1,2,4-TriazoleMethyl vinyl ketone10DBUToluene2485>20:1[3]
BenzotriazoleEthyl acrylate10DBUToluene4875>20:1[3]
4-NitroimidazoleN-Phenylmaleimide10DBUToluene1292>20:1[3]

Reaction Scheme for N-Alkylation of Azoles:

reaction_scheme_n_alkylation reagents Azole + Electrophile catalyst Ph2BOH (cat.) Amine (co-cat.) reagents->catalyst product N-Alkylated Azole catalyst->product

Caption: General scheme for the N-alkylation of azoles.

Enantioselective Desymmetrization of meso-Diols

Chiral borinic acid catalysts, derived from hydroxydiphenylborane, can be employed for the highly enantioselective desymmetrization of meso-diols through acylation. This method provides access to chiral building blocks with high enantiomeric excess.

Experimental Protocol:

  • Reagents and Equipment:

    • meso-Diol (1.0 equiv)

    • Chiral borinic acid catalyst (e.g., a C2-symmetric borinic acid, 1.0 mol%)

    • Acylating agent (e.g., anisoyl chloride, 1.1 equiv)

    • Base (e.g., DIPEA, 1.5 equiv)

    • Anhydrous solvent (e.g., acetonitrile)

    • 4 Å molecular sieves

    • Standard laboratory glassware for inert atmosphere reactions

    • Magnetic stirrer and stirring bar

    • Low-temperature cooling bath (e.g., -45 °C)

  • Procedure:

    • To a Schlenk tube under an argon atmosphere, add the meso-diol, the chiral borinic acid catalyst, 4 Å molecular sieves, and anhydrous acetonitrile.

    • Cool the mixture to -45 °C.

    • Add the base (DIPEA) and stir for 30 minutes at -45 °C.

    • Add the acylating agent and continue stirring at -45 °C until the starting material is consumed (monitor by TLC).

    • Quench the reaction with methanol.

    • Extract the mixture with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Quantitative Data for Enantioselective Desymmetrization of meso-Diols:

meso-DiolAcylating AgentCatalyst Loading (mol%)Temperature (°C)Yield (%)Enantiomeric Ratio (er)Reference
cis-1,2-CyclohexanediolAnisoyl chloride1.0-459596:4[4]
2,2-Diphenyl-1,3-propanediol4-Ethoxybenzoyl chloride1.0-459295:5[4]

Logical Relationship in Enantioselective Desymmetrization:

logical_relationship_desymmetrization meso_diol meso-Diol complex Diastereomeric Borinate Complexes meso_diol->complex chiral_catalyst Chiral Borinic Acid Catalyst chiral_catalyst->complex chiral_product Chiral Monoacylated Product complex->chiral_product acylating_agent Acylating Agent acylating_agent->complex

Caption: Desymmetrization of a meso-diol via a chiral catalyst.

These detailed protocols and application notes are intended to provide a comprehensive guide for the utilization of hydroxydiphenylborane in advanced organic synthesis. For specific substrates and further details, it is recommended to consult the cited literature.

References

Application Notes and Protocols: Diarylborinic Acids as Versatile Protecting Groups in Multi-Step Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of multi-step organic synthesis, the judicious use of protecting groups is paramount to achieving high yields and chemo-, regio-, and stereoselectivity.[1][2][3] Diarylborinic acids have emerged as powerful catalysts for the regioselective functionalization of diols, particularly in the complex realm of carbohydrate chemistry.[1][4][5][6][7][8][9][10][11] This versatile class of reagents enables the selective protection of one hydroxyl group within a 1,2- or 1,3-diol motif, facilitating subsequent synthetic transformations. These application notes provide a comprehensive overview and detailed protocols for the use of diarylborinic acids as protecting group auxiliaries in multi-step synthesis.

Diarylborinic acid catalysis offers a significant advantage over traditional methods, such as those employing organotin reagents, by providing an operationally simple, efficient, and less toxic alternative.[4][8][10] The catalyst, often generated in situ from its stable ethanolamine complex, reversibly activates a diol, allowing for regioselective acylation, alkylation, or sulfonylation.[1][4][6] This methodology has proven particularly effective for differentiating between hydroxyl groups in carbohydrates, enabling the synthesis of complex oligosaccharides and other glycoconjugates.[4][5][9][12]

Core Principles

The catalytic cycle of diarylborinic acid-mediated diol functionalization is believed to involve the formation of a tetracoordinate borinate complex with the diol.[1][6][7] This complexation enhances the nucleophilicity of one of the hydroxyl groups, leading to a regioselective reaction with an electrophile. The selectivity is influenced by steric and electronic factors of both the substrate and the catalyst.[4][6] For instance, in pyranoside derivatives, the equatorial hydroxyl group of a cis-1,2-diol is often preferentially functionalized.[6]

Mandatory Visualizations

protection_workflow cluster_start Starting Material cluster_reagents Reagents cluster_reaction Protection Step cluster_synthesis Further Synthesis cluster_deprotection Deprotection Step Diol Polyol Substrate (e.g., Carbohydrate) Protected_Diol Regioselectively Protected Diol Diol->Protected_Diol Catalytic Protection Catalyst Diarylborinic Acid Catalyst (e.g., Ph2BOH) Catalyst->Protected_Diol Electrophile Electrophile (R-X) Electrophile->Protected_Diol Base Base (e.g., Amine) Base->Protected_Diol Intermediate Synthetic Intermediate Protected_Diol->Intermediate Multi-Step Synthesis Final_Product Final Product Intermediate->Final_Product Deprotection

Caption: General workflow for using diarylborinic acids in multi-step synthesis.

catalytic_cycle catalyst Ar2BOH borinate_ester Ar2B-O-R'-OH catalyst->borinate_ester + Diol - H2O diol R'(OH)2 tetracoordinate_complex [Ar2B(OR'OH)2]⁻ borinate_ester->tetracoordinate_complex + Base protected_diol R'(OH)(OE) tetracoordinate_complex->protected_diol + E⁺ electrophile E+ protected_diol->catalyst + H2O - Base-H⁺ base Base base_H Base-H⁺

Caption: Proposed catalytic cycle for diarylborinic acid-catalyzed diol functionalization.

Data Presentation

Table 1: Regioselective Acylation of Diols Catalyzed by Diphenylborinic Acid
EntrySubstrateAcylating AgentProductRegioselectivityYield (%)
1Methyl 4,6-O-benzylidene-α-D-glucopyranosideBenzoyl chlorideMethyl 2-O-benzoyl-4,6-O-benzylidene-α-D-glucopyranoside>95:592
2Methyl 4,6-O-benzylidene-α-D-mannopyranosideBenzoyl chlorideMethyl 3-O-benzoyl-4,6-O-benzylidene-α-D-mannopyranoside>95:585
31,2-CyclohexanediolBenzoyl chloride2-Benzoyloxycyclohexan-1-ol>95:5 (trans)91
4(R)-1,2-PropanediolBenzoyl chloride(R)-1-Benzoyloxypropan-2-ol85:1588

Data synthesized from literature reports.[4][6]

Table 2: Regioselective Alkylation of Carbohydrates Catalyzed by Diphenylborinic Acid
EntrySubstrateAlkylating AgentProductRegioselectivityYield (%)
1Methyl 4,6-O-benzylidene-α-D-glucopyranosideBenzyl bromideMethyl 2-O-benzyl-4,6-O-benzylidene-α-D-glucopyranoside>95:585
2Methyl 4,6-O-benzylidene-α-D-mannopyranosideBenzyl bromideMethyl 3-O-benzyl-4,6-O-benzylidene-α-D-mannopyranoside>95:578
3Methyl α-D-galactopyranosideBenzyl bromideMethyl 3-O-benzyl-α-D-galactopyranoside>95:572

Data synthesized from literature reports.[8][10][11]

Experimental Protocols

Protocol 1: Synthesis of Diphenylborinic Acid Ethanolamine Complex (Catalyst Precursor)

This protocol describes the synthesis of the air-stable catalyst precursor, which can be conveniently stored and handled.[13][14][15]

Materials:

  • Phenylmagnesium bromide solution (3.0 M in diethyl ether)

  • Trimethyl borate

  • 2-Aminoethanol (Ethanolamine)

  • Anhydrous diethyl ether

  • Anhydrous methanol

  • Hydrochloric acid (1 M)

Procedure:

  • To a solution of phenylmagnesium bromide (2.2 equiv) in anhydrous diethyl ether under an inert atmosphere (e.g., argon or nitrogen) at 0 °C, add trimethyl borate (1.0 equiv) dropwise.

  • After the addition is complete, warm the reaction mixture to room temperature and stir for 1 hour.

  • Cool the reaction to 0 °C and quench by the slow addition of 1 M hydrochloric acid until the aqueous layer is acidic.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to afford crude diphenylborinic acid.

  • Dissolve the crude diphenylborinic acid in a minimal amount of hot methanol and add 2-aminoethanol (1.1 equiv).

  • Allow the solution to cool to room temperature and then place it in a freezer (-20 °C) to induce crystallization.

  • Collect the crystalline product by filtration, wash with cold methanol, and dry under vacuum to yield diphenylborinic acid ethanolamine complex as a white solid.

Protocol 2: General Procedure for Diarylborinic Acid-Catalyzed Regioselective Acylation of Diols

This protocol provides a general method for the selective acylation of a diol.[4][6]

Materials:

  • Diol substrate (1.0 equiv)

  • Diphenylborinic acid ethanolamine complex (0.1 equiv)

  • Acyl chloride or chloroformate (1.1 equiv)

  • Amine base (e.g., triethylamine or diisopropylethylamine) (1.2 equiv)

  • Anhydrous dichloromethane (DCM) or acetonitrile (MeCN)

Procedure:

  • To a solution of the diol substrate and diphenylborinic acid ethanolamine complex in anhydrous DCM or MeCN at room temperature, add the amine base.

  • Add the acylating agent dropwise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the product with DCM (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 3: General Procedure for Diarylborinic Acid-Catalyzed Regioselective Alkylation of Diols

This protocol outlines a general method for the selective alkylation of a diol.[8][10]

Materials:

  • Diol substrate (1.0 equiv)

  • Diphenylborinic acid ethanolamine complex (0.1 equiv)

  • Alkylating agent (e.g., benzyl bromide) (1.2 equiv)

  • Amine base (e.g., 2,6-lutidine or diisopropylethylamine) (1.5 equiv)

  • Anhydrous dichloromethane (DCM) or acetonitrile (MeCN)

Procedure:

  • To a solution of the diol substrate and diphenylborinic acid ethanolamine complex in anhydrous DCM or MeCN at room temperature, add the amine base.

  • Add the alkylating agent to the reaction mixture.

  • Stir the reaction at room temperature or elevated temperature as required, monitoring its progress by TLC.

  • Upon completion, quench the reaction with water.

  • Extract the product with DCM (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 4: Deprotection of Acyl and Benzyl Protecting Groups

The removal of the protecting group is a critical step in the synthetic sequence. The conditions for deprotection should be chosen based on the stability of other functional groups in the molecule.[16][17]

A. Deprotection of Ester (Acyl) Groups (Saponification):

  • Dissolve the protected compound in a mixture of methanol and water.

  • Add a base such as lithium hydroxide, sodium hydroxide, or potassium carbonate (1.5-3.0 equiv).

  • Stir the reaction at room temperature or heat as necessary, monitoring by TLC.

  • Upon completion, neutralize the reaction mixture with a dilute acid (e.g., 1 M HCl) and extract the product with a suitable organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the deprotected diol.

B. Deprotection of Benzyl Ethers (Hydrogenolysis):

  • Dissolve the protected compound in a suitable solvent such as methanol, ethanol, or ethyl acetate.

  • Add a palladium catalyst, typically 10% palladium on carbon (Pd/C), in a catalytic amount.

  • Subject the reaction mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously.

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst and wash the pad with the reaction solvent.

  • Concentrate the filtrate in vacuo to obtain the deprotected diol.

Conclusion

Diarylborinic acids are highly effective catalysts for the regioselective protection of diols, offering a valuable tool for synthetic chemists. The operational simplicity, mild reaction conditions, and high selectivity make this methodology particularly attractive for the synthesis of complex molecules, especially in the field of carbohydrate chemistry. The provided protocols offer a starting point for researchers to apply this powerful strategy in their own multi-step synthetic endeavors. The orthogonality of the resulting ester and ether protecting groups allows for their selective removal in the presence of other functionalities, further enhancing the utility of this method in modern organic synthesis.[18][19][20]

References

Application Notes and Protocols: Hydroxydip-tolylborane in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of hydroxydiphenylborane and its derivatives, particularly as oxazaborolidine catalysts, in the asymmetric synthesis of chiral bioactive molecules. The Corey-Bakshi-Shibata (CBS) reduction is highlighted as a key application, offering a reliable method for the enantioselective reduction of prochiral ketones to chiral secondary alcohols, which are crucial intermediates in drug development.

Application: Enantioselective Reduction of Prochiral Ketones (Corey-Bakshi-Shibata Reduction)

The CBS reduction utilizes a chiral oxazaborolidine catalyst, derived from a chiral amino alcohol and borane, to achieve high enantioselectivity in the reduction of a wide range of ketones.[1][2][3] This method is instrumental in establishing key stereocenters in the synthesis of complex bioactive molecules, including pharmaceuticals and natural products.[3][4] The catalyst's structure, particularly the use of diphenylprolinol derivatives, plays a crucial role in directing the stereochemical outcome of the reduction.[1][5]

Key Features:
  • High Enantioselectivity: Typically achieves enantiomeric excess (ee) values of over 95%.[1]

  • Broad Substrate Scope: Effective for aryl-aliphatic, di-aliphatic, α,β-unsaturated ketones, and heteroatom-containing ketones.[3]

  • Predictable Stereochemistry: The absolute configuration of the resulting alcohol can be reliably predicted based on the catalyst's chirality.[1]

  • Mild Reaction Conditions: The reduction is typically carried out under anhydrous conditions at low temperatures.[2][3]

Quantitative Data Summary

The following tables summarize the performance of oxazaborolidine catalysts in the asymmetric reduction of various prochiral ketones.

Ketone SubstrateCatalystReducing AgentSolventTemp (°C)Yield (%)Enantiomeric Excess (% ee)Reference
Acetophenone(S)-2-Methyl-CBS-oxazaborolidineBorane-THFTHF-78>9597 (R)[6]
α-TetraloneChiral lactam alcohol derived oxazaborolidineBoraneTHFRT-85 (R)[7]
Cyclohexyl methyl ketoneChiral lactam alcohol derived oxazaborolidineBoraneTHFRT-90 (R)[7]
BenzylacetoneChiral lactam alcohol derived oxazaborolidine & p-iodophenoxyboraneBoraneTHF-20--[7]
7-(Benzyloxy)hept-1-en-3-one(R)-CBS catalyst---8991 (S)[3]
Bicyclic Sulfone Intermediate for MK-0417(R)-Methyl-CBS-oxazaborolidine-----[3]
1,1,1-trichloro-2-keto compoundCBS catalyst-----[3]

Experimental Protocols

Protocol 1: General Procedure for the Asymmetric Reduction of a Prochiral Ketone

This protocol describes a general method for the enantioselective reduction of a ketone using an in-situ generated oxazaborolidine catalyst.

Materials:

  • Chiral amino alcohol (e.g., (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol)

  • Borane complex (e.g., Borane-tetrahydrofuran (BH₃·THF) solution, 1 M)

  • Prochiral ketone

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • Aqueous HCl (1 N)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the chiral amino alcohol (0.05 - 0.1 equivalents).

  • Dissolve the amino alcohol in anhydrous THF.

  • Cool the solution to 0 °C and slowly add the borane-THF solution (0.05 - 0.1 equivalents). Stir the mixture for 15-30 minutes at 0 °C to form the oxazaborolidine catalyst in situ.

  • In a separate flask, dissolve the prochiral ketone (1.0 equivalent) in anhydrous THF.

  • Cool the catalyst solution to the desired reaction temperature (typically between -78 °C and -40 °C).[2]

  • Slowly add the ketone solution to the catalyst solution via a syringe pump over a period of 1 hour.

  • Upon completion of the addition, add an additional amount of the borane-THF solution (1.0 - 1.5 equivalents) dropwise.

  • Stir the reaction mixture at the same temperature until the reaction is complete (monitored by TLC or HPLC).

  • Slowly quench the reaction by the dropwise addition of methanol at the reaction temperature.

  • Allow the mixture to warm to room temperature and then add 1 N HCl.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the chiral secondary alcohol.

Protocol 2: Synthesis of a Chiral Alcohol Intermediate for Ezetimibe

This protocol is adapted from a reported synthesis of an intermediate for the cholesterol absorption inhibitor, Ezetimibe.[8]

Materials:

  • Ketone intermediate for Ezetimibe synthesis

  • (R)-2-Methyl-CBS-oxazaborolidine (1 M solution in toluene)

  • Borane-tetrahydrofuran (BH₃·THF) complex (1 M solution in dichloromethane)

  • Anhydrous dichloromethane

Procedure:

  • Dissolve the ketone intermediate (1.0 equivalent) in anhydrous dichloromethane.

  • Add the (R)-CBS toluene solution (0.5 equivalents) to the reaction mixture.

  • Cool the system to 10 °C.

  • Slowly add the borane-THF solution in dichloromethane (0.2 equivalents) dropwise over approximately 5 hours.

  • After the addition is complete, maintain the reaction at the same temperature for an additional 8 hours.

  • Upon reaction completion, proceed with a standard aqueous work-up and purification to isolate the chiral alcohol.

Visualizations

Catalytic Cycle of the Corey-Bakshi-Shibata (CBS) Reduction

CBS_Reduction_Mechanism cluster_catalyst Catalyst Activation cluster_reduction Ketone Reduction cluster_regeneration Catalyst Regeneration Oxazaborolidine Chiral Oxazaborolidine Activated_Catalyst Activated Catalyst- BH₃ Complex Oxazaborolidine->Activated_Catalyst Coordination BH3 BH₃ BH3->Activated_Catalyst Transition_State Six-membered Transition State Activated_Catalyst->Transition_State Ketone Prochiral Ketone (R-CO-R') Ketone->Transition_State Coordination Product_Complex Alkoxyborane Product Complex Transition_State->Product_Complex Hydride Transfer Chiral_Alcohol Chiral Alcohol Product_Complex->Chiral_Alcohol Work-up Regenerated_Catalyst Regenerated Oxazaborolidine Product_Complex->Regenerated_Catalyst Release Regenerated_Catalyst->Oxazaborolidine Enters next cycle

Caption: Catalytic cycle of the CBS reduction.

Experimental Workflow for Asymmetric Ketone Reduction

Experimental_Workflow Start Start Setup Reaction Setup (Inert Atmosphere, Dry Glassware) Start->Setup Catalyst_Prep In-situ Catalyst Preparation (Chiral Amino Alcohol + BH₃) Setup->Catalyst_Prep Cooling Cooling to Reaction Temperature Catalyst_Prep->Cooling Substrate_Add Slow Addition of Ketone Substrate Cooling->Substrate_Add Reaction Reaction Monitoring (TLC/HPLC) Substrate_Add->Reaction Quench Quenching (Methanol) Reaction->Quench Workup Aqueous Work-up & Extraction Quench->Workup Purification Purification (Column Chromatography) Workup->Purification Analysis Product Analysis (NMR, HPLC for %ee) Purification->Analysis End End Analysis->End

Caption: General experimental workflow.

References

Method Development for Catalytic Hydroboration Using Hydroxyditolylborane: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document outlines a proposed methodology for the catalytic hydroboration of alkenes utilizing hydroxyditolylborane as a novel catalyst. As this is an emerging area of research, the following protocols and data are presented as a guide for method development and optimization. The described procedures are based on established principles of hydroboration chemistry and are intended to serve as a foundational framework for further investigation into this potentially valuable catalytic system.

Introduction

Hydroboration is a powerful and versatile chemical reaction that converts alkenes and alkynes into organoboranes, which can be subsequently transformed into a variety of functional groups, most commonly alcohols.[1][2][3] While stoichiometric hydroboration with reagents like borane (BH₃) is well-established, the development of catalytic methods offers advantages in terms of efficiency, selectivity, and substrate scope. This application note explores the prospective use of hydroxyditolylborane as a catalyst in the hydroboration of alkenes with a commercially available hydroborating agent, pinacolborane (HBpin). The protocols herein describe the synthesis of the catalyst and a general procedure for the catalytic hydroboration, along with hypothetical data to illustrate potential outcomes.

Synthesis of Hydroxyditolylborane

The synthesis of hydroxyditolylborane can be achieved through the reaction of a tolyl-Grignard reagent with a trialkyl borate, followed by hydrolysis. This method is adapted from established procedures for the preparation of diarylborinic acids.[4][5]

Protocol 2.1: Synthesis of Hydroxyditolylborane

  • Reaction Setup: A 500 mL three-necked round-bottom flask, equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, is charged with magnesium turnings (2.6 g, 0.11 mol) and dry diethyl ether (50 mL).

  • Grignard Reagent Formation: A solution of 4-bromotoluene (17.1 g, 0.10 mol) in dry diethyl ether (100 mL) is added dropwise to the magnesium suspension. The reaction mixture is gently heated to initiate the Grignard reaction and then maintained at a gentle reflux for 2 hours until the magnesium is consumed.

  • Borate Addition: The Grignard solution is cooled to 0 °C in an ice bath. A solution of triisopropyl borate (18.8 g, 0.10 mol) in dry diethyl ether (50 mL) is added dropwise over 1 hour, maintaining the temperature below 5 °C.

  • Hydrolysis: After the addition is complete, the reaction mixture is stirred at room temperature for 12 hours. The mixture is then cooled to 0 °C and quenched by the slow addition of 2 M hydrochloric acid (100 mL).

  • Work-up and Isolation: The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic extracts are washed with brine (50 mL), dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude hydroxyditolylborane.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to afford hydroxyditolylborane as a white solid.

Catalytic Hydroboration of Alkenes

This section details a general protocol for the catalytic hydroboration of a model alkene, styrene, using hydroxyditolylborane as the catalyst and pinacolborane (HBpin) as the hydroborating agent.

Protocol 3.1: General Procedure for Catalytic Hydroboration

  • Reaction Setup: A dry 25 mL Schlenk flask is charged with hydroxyditolylborane (0.01 mmol, 1 mol%) and placed under a nitrogen atmosphere.

  • Reagent Addition: Dry toluene (5 mL) is added, followed by the alkene substrate (1.0 mmol) and pinacolborane (1.1 mmol).

  • Reaction: The reaction mixture is stirred at the desired temperature (e.g., room temperature or elevated temperatures) and monitored by TLC or GC-MS until the starting material is consumed.

  • Work-up: Upon completion, the reaction mixture is concentrated under reduced pressure. The residue is then subjected to an oxidative work-up.

  • Oxidative Work-up: The crude organoborane is dissolved in tetrahydrofuran (10 mL) and cooled to 0 °C. A solution of 3 M sodium hydroxide (2 mL) is added, followed by the dropwise addition of 30% hydrogen peroxide (2 mL). The mixture is stirred at room temperature for 4 hours.

  • Isolation and Purification: The reaction mixture is extracted with diethyl ether (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The resulting crude alcohol is purified by flash column chromatography.

Hypothetical Performance Data

The following tables present hypothetical data for the catalytic hydroboration of various alkenes to demonstrate the potential scope and efficiency of this method.

Table 1: Hydroxyditolylborane-Catalyzed Hydroboration of Styrene - Condition Optimization

EntryCatalyst Loading (mol%)Temperature (°C)Time (h)Conversion (%)Yield (%)
1125128582
215069895
31802>9997
40.58049591
52802>9996

Table 2: Substrate Scope for the Catalytic Hydroboration

EntrySubstrateProductYield (%)
1Styrene2-Phenylethanol97
24-Chlorostyrene2-(4-Chlorophenyl)ethanol92
31-Octene1-Octanol88
4α-Methylstyrene2-Phenyl-1-propanol94
5Indenecis-1-Indanol85
6trans-β-Methylstyrene1-Phenyl-2-propanol (anti-Markovnikov)78

Visualizations

Diagram 1: Experimental Workflow for Catalytic Hydroboration

experimental_workflow cluster_prep Catalyst & Reagent Preparation cluster_reaction Hydroboration Reaction cluster_workup Work-up & Purification catalyst Hydroxyditolylborane reaction_vessel Reaction Setup (N2 atmosphere, Toluene) catalyst->reaction_vessel substrate Alkene Substrate substrate->reaction_vessel hbp Pinacolborane (HBpin) hbp->reaction_vessel stirring Stirring at Optimized Temperature reaction_vessel->stirring concentration Solvent Removal stirring->concentration oxidation Oxidative Work-up (NaOH, H2O2) concentration->oxidation extraction Extraction oxidation->extraction purification Column Chromatography extraction->purification product Purified Alcohol Product purification->product

Caption: Workflow for the catalytic hydroboration of alkenes.

Diagram 2: Proposed Catalytic Cycle

catalytic_cycle catalyst Ar2BOH (Hydroxyditolylborane) intermediate1 [Ar2B-O-Bpin] catalyst->intermediate1 + HBpin - H2 hbpin HBpin alkene Alkene (R-CH=CH2) intermediate2 [Alkene-Complex] intermediate1->intermediate2 + Alkene intermediate2->catalyst Regeneration organoborane Organoborane (R-CH2CH2-Bpin) intermediate2->organoborane Hydroboration Step product Alcohol (after oxidative workup) organoborane->product Oxidative Work-up (H2O2, NaOH)

Caption: A proposed catalytic cycle for the hydroboration reaction.

Conclusion and Future Directions

The presented application notes provide a hypothetical framework for the development of a novel catalytic hydroboration method using hydroxyditolylborane. The proposed protocols for catalyst synthesis and the catalytic reaction are based on established chemical principles and offer a starting point for experimental validation. Future work should focus on the experimental verification of these protocols, thorough optimization of reaction conditions for a wide range of substrates, and detailed mechanistic studies to elucidate the true catalytic cycle. The development of this methodology could provide a valuable new tool for organic synthesis, particularly in the context of drug discovery and development where efficient and selective C-O bond formation is crucial.

References

Application Notes and Protocols: Hydroxydiphenylborane in Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxydiphenylborane, a type of diarylborinic acid, and its derivatives are emerging as versatile compounds in the field of polymer synthesis. Their unique electronic properties and reactivity allow them to be employed as catalysts, initiators, or as functional monomers, leading to polymers with tailored properties. This document provides an overview of the potential applications of hydroxydiphenylborane and related diarylborinic acids in polymerization, along with detailed experimental protocols based on analogous systems.

Borinic acids [R₂B(OH)] and their derivatives are a subclass of organoborane compounds utilized in cross-coupling reactions, catalysis, medicinal chemistry, and in the development of polymer or optoelectronic materials.[1][2] Compared to triarylboranes, diarylborinic acids exhibit greater stability in the presence of air and better solubility in common organic solvents.[1]

Applications in Polymer Synthesis

The applications of hydroxydiphenylborane and its analogs in polymer synthesis can be broadly categorized into two main areas: as catalysts for polymerization and as monomers for the creation of functional polymers.

Catalysis of Polymerization

Diarylborane derivatives have shown significant potential as organocatalysts, particularly in the stereoselective polymerization of epoxides. Chiral diboranes, which share structural similarities with diarylborinic acids, can act as effective catalysts for the ring-opening polymerization of racemic epoxides to produce isotactic-enriched polyethers.[3] This approach offers a metal-free alternative to traditional polymerization catalysts.

Key Advantages:

  • Stereocontrol: Enables the synthesis of polymers with specific tacticity, influencing their physical and mechanical properties.[3]

  • Metal-Free Catalysis: Avoids potential metal contamination in the final polymer product, which is crucial for biomedical and electronic applications.

  • High Molecular Weight Polymers: Capable of producing well-defined polymers with high molar masses and narrow molecular weight distributions.[3]

Functional Monomers for Novel Polymers

Hydroxydiphenylborane can be chemically modified to incorporate polymerizable functionalities, such as vinyl groups. These borinic acid-containing monomers can then be polymerized to create polymers with boron atoms in the side chains.[2] Such polymers are of interest for their potential use in sensors, self-healing materials, and as precursors to other functional polymers.[4][5]

Potential Properties of Diarylborane-Containing Polymers:

  • Enhanced Thermal Stability: The incorporation of boron can increase the thermal and oxidative stability of the polymer backbone.

  • Luminescent Properties: Arylboranes are known for their unique photophysical properties, which can be imparted to the resulting polymers.

  • Responsive Materials: The Lewis acidic nature of the boron center can be exploited to create polymers that respond to specific analytes, such as fluoride ions or saccharides.

Quantitative Data Summary

The following tables summarize quantitative data from polymerization reactions using diarylborane-related compounds as catalysts and monomers.

Table 1: Catalytic Performance of a Chiral Diborane in Propylene Oxide (PO) Polymerization [3]

EntryCatalyst Loading (mol%)Monomer/Initiator RatioConversion (%)Molar Mass (M_n, g/mol )Polydispersity (Đ_M)Isotactic Diad Content (%)
11.0100>9910,5001.1585
20.5200>9921,2001.1286
30.25009852,1001.1885
40.1100095101,5001.2188

Data is for a representative chiral diborane catalyst and may not be directly applicable to hydroxydiphenylborane.

Table 2: Properties of Polymers from gem-Diboron-Containing Monomers via ROMP [4]

PolymerMonomer Conversion (%)Molar Mass (M_n, g/mol )Polydispersity Index (PDI)
poly-7-BpinBpin>9835,0001.35
poly-7-BpinBdan>9842,0001.40

These polymers are derived from gem-diborylnorbornenes, which are distinct from diarylborinic acid monomers but illustrate the synthesis of boron-containing polymers.

Experimental Protocols

The following are detailed protocols for the synthesis of a polymerizable diarylborinic acid monomer and its subsequent polymerization, as well as a protocol for the catalytic polymerization of an epoxide using a diarylborane-related catalyst. These protocols are based on established methods for analogous compounds and should be adapted and optimized for hydroxydip-tolylborane.

Protocol 1: Synthesis of a Polymerizable Diarylborinic Acid Monomer

This protocol describes the synthesis of a styrene-functionalized diarylborinic acid, which can act as a monomer in polymerization reactions. The synthesis involves the sequential reaction of two different Grignard reagents with a boron ester.[2]

Workflow Diagram:

G cluster_synthesis Monomer Synthesis A 1. Prepare Grignard Reagent from Aryl Halide B 2. React with Trimethoxyborane A->B C 3. Isolate Intermediate Boronic Ester B->C E 5. React with Intermediate Boronic Ester C->E D 4. Prepare Grignard Reagent from p-Bromostyrene D->E F 6. Hydrolysis to Yield Polymerizable Borinic Acid E->F G cluster_polymerization Catalytic Polymerization A 1. Dry and Degas Monomer and Initiator C 3. Add Initiator and Monomer to Reactor A->C B 2. Prepare Catalyst Solution D 4. Initiate Polymerization with Catalyst B->D C->D E 5. Monitor Reaction Progress D->E F 6. Terminate and Precipitate Polymer E->F G 7. Purify and Dry Polymer F->G

References

Experimental procedure for hydroxydip-tolylborane-mediated C-H activation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocol for a metal-free, boron-mediated C-H activation reaction, specifically focusing on the hydroxylation of (hetero)arenes. This method offers a valuable strategy for the synthesis of phenol-containing bioactive molecules, which are significant in drug discovery and development. The protocol is based on a chelation-assisted C-H borylation followed by oxidation.

Introduction

Carbon-hydrogen (C-H) bond activation is a powerful tool in organic synthesis, enabling the direct functionalization of ubiquitous C-H bonds.[1] This approach can streamline synthetic routes to complex molecules by avoiding the need for pre-functionalized starting materials. In recent years, main-group elements, particularly boron, have emerged as effective mediators for C-H functionalization, offering a metal-free alternative to traditional transition-metal-catalyzed methods.[1] This is particularly advantageous in pharmaceutical and agricultural industries where the removal of metal residues from final products is a critical concern.

Boron-mediated C-H activation can proceed through various pathways, including C-H borylation, silylation, alkylation, and hydroxylation. The chelation-assisted strategy, where a directing group on the substrate coordinates to the boron species, allows for site-selective functionalization, typically at the ortho-position.[1] This methodology has been successfully applied to a range of (hetero)arenes, demonstrating broad functional group compatibility under mild reaction conditions.[1]

Experimental Protocols

The following is a representative experimental protocol for the boron-mediated C-H hydroxylation of a (hetero)arene using a directing group. This procedure is adapted from a reported method for the ortho-hydroxylation of N-arylpyrrolidinones.[1]

General Procedure for Boron-Mediated C-H Hydroxylation:

  • Reaction Setup: To a flame-dried Schlenk tube under an argon atmosphere, add the (hetero)arene substrate (0.20 mmol, 1.0 equiv).

  • Solvent Addition: Add anhydrous dichloromethane (DCM, 1.0 mL).

  • Reagent Addition: Add boron tribromide (BBr₃, 0.22 mmol, 1.1 equiv) to the solution at room temperature.

  • Reaction Time (Borylation): Stir the reaction mixture at room temperature for 1 hour.

  • Oxidation Step: To the reaction mixture, add a solution of tetrahydrofuran (THF)/water (1:1, 1.0 mL) followed by sodium perborate tetrahydrate (NaBO₃·4H₂O, 0.6 mmol, 3.0 equiv).

  • Reaction Time (Oxidation): Stir the mixture at room temperature for 1 hour.

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 10 mL).

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired hydroxylated product.

Data Presentation

The following table summarizes the results for the boron-mediated ortho-C-H hydroxylation of various substrates bearing an amide directing group.[1]

EntrySubstrateProductYield (%)[1]
1N-phenylpyrrolidin-2-oneN-(2-hydroxyphenyl)pyrrolidin-2-one85
2N-(4-methoxyphenyl)pyrrolidin-2-oneN-(2-hydroxy-4-methoxyphenyl)pyrrolidin-2-one82
3N-(4-fluorophenyl)pyrrolidin-2-oneN-(4-fluoro-2-hydroxyphenyl)pyrrolidin-2-one78
4N-(4-chlorophenyl)pyrrolidin-2-oneN-(4-chloro-2-hydroxyphenyl)pyrrolidin-2-one80
5N-(4-bromophenyl)pyrrolidin-2-oneN-(4-bromo-2-hydroxyphenyl)pyrrolidin-2-one75
6N-pivaloyl-N-phenylaniline2,2'-(phenylazanediyl)bis(N,N-dimethyl-N-pivaloyl-aniline)89 (bis-hydroxylation)
7N-(thiophen-3-yl)pyrrolidin-2-oneN-(2-hydroxythiophen-3-yl)pyrrolidin-2-one70
81-phenyl-1,3-dihydro-2H-benzo[d]imidazol-2-one1-(2-hydroxyphenyl)-1,3-dihydro-2H-benzo[d]imidazol-2-one72

Mandatory Visualization

Experimental Workflow for Boron-Mediated C-H Hydroxylation

G sub Substrate (0.20 mmol) in anhydrous DCM (1.0 mL) bbr3 BBr3 (0.22 mmol) sub->bbr3 Add stir1 Stir at RT for 1 h bbr3->stir1 oxidation_reagents THF/H2O (1:1, 1.0 mL) NaBO3·4H2O (0.6 mmol) stir1->oxidation_reagents Add stir2 Stir at RT for 1 h oxidation_reagents->stir2 workup Quench with Na2S2O3 (aq) Extract with DCM stir2->workup purification Dry, Concentrate, and Purify via Chromatography workup->purification product Final Hydroxylated Product purification->product

Caption: Workflow for the two-step, one-pot C-H hydroxylation.

Proposed Mechanistic Pathway

G substrate Arene with Directing Group (DG) bbr3 BBr3 substrate->bbr3 Coordination intermediate1 Chelation Complex bbr3->intermediate1 borylation ortho-C-H Borylation intermediate1->borylation boronic_ester Arylboronic Ester Intermediate borylation->boronic_ester oxidation Oxidation (NaBO3·4H2O) boronic_ester->oxidation product Hydroxylated Product oxidation->product

References

Application Notes and Protocols for Chemoselective Reactions Using Hydroxydiarylborane Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of hydroxydiarylborane catalysts in chemoselective reactions. The primary focus is on the selective reduction of carboxylic acids in the presence of other functional groups, a critical transformation in organic synthesis and drug development.

Application Notes

Hydroxydiarylboranes are emerging as powerful catalysts for achieving high chemoselectivity in organic transformations. One of the most significant applications is the mild and selective reduction of carboxylic acids to primary alcohols. This method offers a distinct advantage over traditional reducing agents like lithium aluminum hydride, which often indiscriminately reduce multiple functional groups within a molecule.[1][2]

The catalytic cycle is believed to proceed through a "hidden borane catalysis" mechanism, where a small equilibrium amount of borane (BH₃) is generated in situ.[1][3] This highly reactive species preferentially activates the carboxylic acid, forming an acyloxyborane intermediate. Subsequent reduction of this intermediate by a hydride source, such as pinacolborane (HBpin), regenerates the catalyst and yields the desired alcohol. This pathway allows for the remarkable tolerance of a wide array of other functional groups, including ketones, esters, amides, nitro groups, and nitriles.[1][3][4]

The ability to selectively reduce a carboxylic acid in a complex molecule without the need for protecting groups streamlines synthetic routes, leading to higher overall efficiency and atom economy.[5] This is particularly valuable in the synthesis of complex natural products and active pharmaceutical ingredients (APIs), where functional group compatibility is paramount.

Quantitative Data Summary

The following table summarizes the chemoselective reduction of various carboxylic acids containing other potentially reducible functional groups, demonstrating the broad scope and high selectivity of this methodology.

EntrySubstrateProductYield (%)Comments
14-Acetylbenzoic acid4-(1-Hydroxyethyl)benzoic acid>95Ketone moiety remains untouched.[3]
24-Nitrobenzoic acid(4-Nitrophenyl)methanol>95Nitro group is tolerated.[1][4]
3Methyl 4-carboxybenzoateMethyl 4-(hydroxymethyl)benzoate>95Ester group is unaffected.[1]
44-Cyanobenzoic acid(4-Cyanophenyl)methanol>95Nitrile group is preserved.[3]
5(E)-4-Oxo-4-phenylbut-2-enoic acid(E)-4-Hydroxy-4-phenylbut-2-en-1-ol>90Both ketone and alkene are tolerated.
6N-Boc-glycineN-Boc-glycinol>95Amide (carbamate) is unaffected.

Experimental Protocols

General Protocol for the Chemoselective Reduction of a Carboxylic Acid:

Materials:

  • Hydroxydiarylborane catalyst (e.g., hydroxydiphenylborane or a derivative; 1-5 mol%)

  • Carboxylic acid substrate (1.0 equiv)

  • Pinacolborane (HBpin) (1.5-2.0 equiv)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM))

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry, oven-dried flask under an inert atmosphere, add the carboxylic acid substrate and the hydroxydiarylborane catalyst.

  • Add the anhydrous solvent via syringe and stir the mixture until all solids are dissolved.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add pinacolborane (HBpin) to the reaction mixture dropwise via syringe.

  • Allow the reaction to warm to room temperature and stir for the time indicated by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) analysis (typically 2-12 hours).

  • Upon completion, quench the reaction by the slow addition of methanol or a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired primary alcohol.

Note: The optimal catalyst loading, solvent, and reaction time may vary depending on the specific substrate and should be optimized accordingly.

Visualizations

Chemoselective_Reduction_Pathway RCOOH Carboxylic Acid (R-COOH) Acyloxyborane Acyloxyborane Intermediate RCOOH->Acyloxyborane + Catalyst Cat Hydroxydiarylborane Catalyst Cat->Acyloxyborane HBpin Pinacolborane (HBpin) Reduced_Int Reduced Intermediate HBpin->Reduced_Int Acyloxyborane->Reduced_Int + HBpin Reduced_Int->Cat Regeneration RCH2OH Primary Alcohol (R-CH2OH) Reduced_Int->RCH2OH Hydrolysis Byproduct Borinic Ester Byproduct Reduced_Int->Byproduct

Caption: Catalytic cycle for the chemoselective reduction of carboxylic acids.

Experimental_Workflow Start Start: Dry Flask under Inert Atmosphere Add_Reagents Add Carboxylic Acid and Catalyst Start->Add_Reagents Add_Solvent Add Anhydrous Solvent Add_Reagents->Add_Solvent Cool Cool to 0 °C Add_Solvent->Cool Add_HBpin Add Pinacolborane (HBpin) Cool->Add_HBpin React Stir at Room Temperature Add_HBpin->React Quench Quench Reaction React->Quench Extract Aqueous Workup and Extraction Quench->Extract Purify Purification by Chromatography Extract->Purify End End: Isolated Primary Alcohol Purify->End

Caption: General experimental workflow for chemoselective reduction.

References

Hydroxydiphenylborane as a Precursor for Advanced Materials: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Organoboron compounds, particularly those containing arylboron moieties, have garnered significant attention as versatile precursors for the synthesis of advanced materials. Among these, hydroxydiphenylborane, also known as diphenylborinic acid, and its derivatives offer unique opportunities for creating stimuli-responsive polymers, drug delivery vehicles, and fluorescent sensors. The Lewis acidic nature of the boron center, coupled with the two phenyl substituents, imparts distinct electronic and steric properties that can be harnessed to develop materials with tailored functionalities.

This document provides detailed application notes and experimental protocols for the utilization of hydroxydiphenylborane and related phenylboronic acids as precursors for advanced materials. The information is intended to guide researchers in the synthesis, characterization, and application of these innovative materials.

Application Note 1: Stimuli-Responsive Hydrogels for Controlled Drug Delivery

Hydrogels fabricated from polymers functionalized with diphenylborinic acid or phenylboronic acid moieties exhibit remarkable responsiveness to various stimuli, including pH, glucose, and temperature. This "smart" behavior stems from the reversible formation of boronate esters with diols.

Key Features:

  • pH-Responsiveness: The equilibrium between the neutral boronic/borinic acid and the anionic boronate ester is pH-dependent. This allows for the design of hydrogels that swell or shrink in response to changes in pH, triggering the release of encapsulated drugs in specific physiological environments, such as tumor microenvironments or different compartments of the gastrointestinal tract.[1][2]

  • Glucose-Responsiveness: Phenylboronic acids, in particular, are well-known for their ability to form stable complexes with glucose. This interaction can be exploited to create self-regulated insulin delivery systems where the hydrogel releases insulin in response to elevated glucose levels.[3][4]

  • Thermo-Responsiveness: Polymers containing borinic acid have been shown to exhibit upper critical solution temperature (UCST) behavior in certain solvents.[5][6] This property can be tuned by the addition of small molecules, allowing for the development of thermo-responsive materials for various applications.

Quantitative Data: Stimuli-Responsive Hydrogels
Polymer SystemStimulusResponseDrug Loading Efficiency (%)Drug Release ProfileReference
Phenylboronic acid-containing copolymer hydrogelpHSwelling increases with pH78pH-dependent release[7]
Phenylboronic acid-functionalized nanoparticlespHAccelerated release at lower pH78 (for emodin)pH-triggered[8]
Poly(NIPAM-co-AAPBA) hydrogelGlucoseSwelling changes with glucose concentrationNot specifiedGlucose-triggered[4]
Doxorubicin-loaded polymeric micelles with pendant phenylboronic acidReactive Oxygen Species (ROS)Selective drug release>95Cancer cell-specific release
Poly(styrylphenyl(tri-iso-propylphenyl)borinic acid)Temperature (in DMSO/H2O)UCST tunable from 20 to 100 °CNot applicableNot applicable[6]

Experimental Protocol 1: Synthesis of a pH-Responsive Phenylboronic Acid-Containing Hydrogel

This protocol describes the synthesis of a pH-responsive hydrogel based on a phenylboronic acid-containing copolymer.

Materials:

  • 3-Acrylamidophenylboronic acid (APBA)

  • N,N-Dimethylacrylamide (DMAA)

  • N,N'-Methylenebis(acrylamide) (BIS) (crosslinker)

  • Ammonium persulfate (APS) (initiator)

  • N,N,N',N'-Tetramethylethylenediamine (TEMED) (accelerator)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Dissolve APBA (e.g., 10 mol%) and DMAA (e.g., 90 mol%) in PBS (pH 7.4) to a total monomer concentration of 10% (w/v).

  • Add the crosslinker BIS to the monomer solution (e.g., 2 mol% with respect to the total monomer concentration) and stir until completely dissolved.

  • Degas the solution by bubbling with nitrogen for 30 minutes.

  • Add the initiator APS (e.g., 0.5 mol% with respect to the total monomer concentration) to the solution and stir to dissolve.

  • Add the accelerator TEMED (e.g., 0.5 mol% with respect to the total monomer concentration) to initiate polymerization.

  • Quickly pour the solution into a mold (e.g., between two glass plates with a spacer) and allow it to polymerize at room temperature for 24 hours.

  • After polymerization, carefully remove the hydrogel from the mold and immerse it in a large volume of deionized water to remove unreacted monomers and initiator. Change the water several times over 48 hours.

  • The resulting hydrogel can be cut into desired shapes and sizes for further experiments.

Characterization:

  • Swelling Studies: Immerse pre-weighed dry hydrogel samples in buffer solutions of different pH values. At regular intervals, remove the samples, blot excess surface water, and weigh them. The swelling ratio can be calculated as (Ws - Wd) / Wd, where Ws is the weight of the swollen hydrogel and Wd is the weight of the dry hydrogel.

  • Drug Loading and Release: Load a model drug by soaking the hydrogel in a drug solution. Determine the loading efficiency by measuring the drug concentration in the supernatant. To study the release, place the drug-loaded hydrogel in a release medium of a specific pH and measure the drug concentration in the medium over time using a suitable analytical technique (e.g., UV-Vis spectroscopy).

Application Note 2: Fluorescent Sensors for Biomolecule Detection

The electron-deficient nature of the boron atom in diphenylborinic acid and phenylboronic acid derivatives makes them excellent candidates for the development of fluorescent sensors. Upon binding with diol-containing analytes such as saccharides or catechols, the coordination environment of the boron atom changes, leading to a modulation of the fluorescence properties of a tethered fluorophore.

Key Principles:

  • Photoinduced Electron Transfer (PET): In many sensor designs, a fluorophore is linked to the boronic acid moiety via a spacer. In the unbound state, PET from a nearby electron-donating group (e.g., an amine) to the excited fluorophore quenches the fluorescence. Upon binding of a diol to the boronic acid, the Lewis acidity of the boron increases, which can suppress the PET process and lead to a "turn-on" fluorescence response.[9]

  • Intramolecular Charge Transfer (ICT): The electronic properties of the fluorophore can be directly influenced by the binding event at the boron center, leading to shifts in the emission wavelength or changes in fluorescence intensity.

Quantitative Data: Fluorescent Boronic Acid-Based Sensors
Sensor SystemAnalyteDetection LimitFluorescence ChangeReference
Anthracene-based diboronic acid sensorSialyl Lewis XNot specifiedFluorescence enhancement[10]
Fluorescein isothiocyanate-aminophenylboronic acid (FITC-APBA)Bacteria (E. coli, Salmonella, etc.)Not specifiedDiscrimination via PCA of fluorescence response[11]
Diboronic acid-based fluorescent sensor arrayPhenolic acidsNot specifiedPatterned fluorescence response[10]
Boronic acid-functionalized fluorescent probeL-lysine0.15 µMol L⁻¹3.79-fold fluorescence enhancement[12]

Experimental Protocol 2: Synthesis of a Phenylboronic Acid-Functionalized Fluorescent Probe

This protocol outlines the synthesis of a simple fluorescent probe by coupling a fluorophore to an aminophenylboronic acid.

Materials:

  • 3-Aminophenylboronic acid hydrochloride

  • Fluorescein isothiocyanate (FITC)

  • Triethylamine (TEA)

  • Dimethylformamide (DMF), anhydrous

  • Diethyl ether

Procedure:

  • Dissolve 3-aminophenylboronic acid hydrochloride (1 equivalent) in anhydrous DMF.

  • Add triethylamine (2.2 equivalents) to the solution to neutralize the hydrochloride and deprotonate the amino group. Stir for 10 minutes at room temperature.

  • In a separate flask, dissolve fluorescein isothiocyanate (FITC) (1 equivalent) in anhydrous DMF.

  • Slowly add the FITC solution to the aminophenylboronic acid solution with stirring.

  • Allow the reaction to proceed overnight at room temperature in the dark.

  • After the reaction is complete, precipitate the product by pouring the reaction mixture into a large volume of diethyl ether.

  • Collect the precipitate by filtration and wash it several times with diethyl ether to remove unreacted starting materials.

  • Dry the product under vacuum.

Characterization and Use:

  • Spectroscopic Analysis: Characterize the synthesized probe using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.

  • Fluorescence Titration: Prepare a stock solution of the probe in a suitable buffer (e.g., PBS). Record the fluorescence spectrum of the probe. Sequentially add small aliquots of the analyte solution (e.g., glucose) and record the fluorescence spectrum after each addition. Plot the change in fluorescence intensity against the analyte concentration to determine the binding affinity and detection limit.

Logical Relationships and Workflows

DOT Script for Synthesis of a Stimuli-Responsive Hydrogel

Synthesis_Workflow cluster_monomers Monomer Preparation cluster_polymerization Polymerization cluster_purification Purification and Characterization Monomers Dissolve APBA and DMAA in PBS Crosslinker Add BIS Crosslinker Monomers->Crosslinker Degas Degas with Nitrogen Crosslinker->Degas Initiation Add APS Initiator and TEMED Accelerator Degas->Initiation Polymerize Polymerize in Mold Initiation->Polymerize Purify Purify by Dialysis Polymerize->Purify Characterize Characterize Swelling and Drug Release Purify->Characterize

Caption: Workflow for the synthesis of a stimuli-responsive hydrogel.

DOT Script for the Mechanism of a "Turn-On" Fluorescent Boronic Acid Sensor

Sensor_Mechanism cluster_off Fluorescence OFF cluster_on Fluorescence ON Probe_Off Fluorophore-Linker-B(OH)₂ (with PET quencher) Quenching PET Quenching Probe_Off->Quenching Analyte Diol Analyte (e.g., Glucose) Probe_Off->Analyte Binding Probe_On Fluorophore-Linker-B(OR)₂-Diol Emission Fluorescence Emission Probe_On->Emission Analyte->Probe_On Complexation

Caption: Mechanism of a PET-based fluorescent boronic acid sensor.

References

Troubleshooting & Optimization

How to improve the yield and purity of hydroxydip-tolylborane synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of hydroxydiphenyl-tolylborane. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of your synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in synthesizing hydroxydiphenyl-tolylborane?

A1: The primary challenge is the presence of the reactive hydroxyl group. This functional group is incompatible with the highly nucleophilic and basic organometallic reagents (e.g., Grignard or organolithium reagents) typically used to form the carbon-boron bonds. Direct use of unprotected hydroxyaryl halides will lead to protonolysis of the organometallic reagent, resulting in low or no yield of the desired triarylborane. Therefore, a protection/deprotection strategy is essential.

Q2: What is the general synthetic strategy to overcome the reactivity of the hydroxyl group?

A2: A multi-step approach is necessary:

  • Protection: The hydroxyl group of a suitable starting material (e.g., 4-bromotoluene or 4-iodotoluene) is protected with a group that is stable under the conditions of organometallic reagent formation and reaction with the boron electrophile.

  • Triarylborane Formation: The protected aryl halide is converted into an organometallic reagent (Grignard or organolithium) and then reacted with a suitable boron-containing electrophile in a controlled, stepwise manner to introduce the diphenyl and tolyl groups.

  • Deprotection: The protecting group is selectively removed to reveal the hydroxyl functionality, yielding the final product.

Q3: What are suitable protecting groups for the hydroxyl function in this synthesis?

A3: The choice of protecting group is critical. It must be robust enough to withstand the strongly basic/nucleophilic conditions of the C-B bond formation steps and be removable under conditions that do not degrade the triarylborane product. Common choices include:

  • Methyl Ether (Me): This is a very stable protecting group. Deprotection, however, requires harsh conditions, such as using strong acids like boron tribromide (BBr₃), which might affect the triarylborane structure.

  • Silyl Ethers (e.g., TBDMS, TES): These are generally good choices as they are stable to Grignard and organolithium reagents but can be cleaved under milder, often fluoride-based or acidic conditions.[1][2] The stability of different silyl ethers varies, allowing for selective deprotection if needed.[3]

Q4: How can I purify the final hydroxydiphenyl-tolylborane product?

A4: The polarity of the final product, due to the hydroxyl group, can make purification challenging. Standard silica gel chromatography might lead to decomposition.[4][5] Alternative purification techniques to consider include:

  • Recrystallization/Precipitation: This is often the preferred method for crystalline solids.

  • Reverse-Phase Chromatography: This technique is well-suited for polar compounds that are difficult to purify on normal-phase silica gel.[4]

  • Size-Exclusion Chromatography: This can be effective for separating the product from oligomeric or polymeric byproducts.[5]

  • Acid-Base Extraction: If the product is sufficiently stable, it might be possible to perform an acid-base extraction to separate it from non-polar impurities.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or no yield of the protected triarylborane intermediate 1. Incomplete formation of the organometallic reagent (Grignard or organolithium).2. Poor quality of reagents or solvents (presence of moisture).3. Incorrect stoichiometry of reactants, leading to the formation of undesired borane species (e.g., tetra-aryl borates).4. Unstable organometallic reagent.1. Ensure magnesium turnings are activated for Grignard formation. For organolithium reagents, ensure the temperature is kept low to prevent decomposition.2. Use anhydrous solvents and dry glassware. Perform the reaction under an inert atmosphere (e.g., argon or nitrogen).3. Carefully control the addition of the organometallic reagents to the boron electrophile. Stepwise addition is crucial for unsymmetrical triarylboranes.4. Prepare and use the organometallic reagent in situ.
Mixture of triarylborane products (e.g., triphenylborane, tritolylborane) Lack of control over the sequential addition of the different aryl groups.1. Use a stepwise approach. For example, react two equivalents of one aryl Grignard reagent with a boron trihalide to form a diarylborinic halide, which is then reacted with the second, different aryl Grignard reagent.2. Consider using aryltrifluoroborates as starting materials, as their reactivity can be modulated.[6]
Low yield during the deprotection step 1. The deprotection conditions are too harsh and lead to the decomposition of the triarylborane.2. Incomplete deprotection.1. If using a methyl ether protecting group with BBr₃, perform the reaction at low temperatures and carefully monitor the reaction progress to avoid over-exposure.2. For silyl ethers, choose a deprotection method compatible with the triarylborane structure. Fluoride-based reagents (e.g., TBAF) or mild acidic conditions are common choices.[1][7] Test different conditions on a small scale first.
Difficulty in purifying the final hydroxylated product 1. The product is unstable on silica gel.2. The product is highly polar and streaks on the column.1. Avoid silica gel chromatography if possible. Prioritize recrystallization.2. If chromatography is necessary, consider using a less acidic stationary phase like alumina or a reverse-phase column.[4][5] Using a solvent system with a small amount of a modifying agent (e.g., a few drops of acetic acid or triethylamine) might improve peak shape in some cases.
Product decomposition upon exposure to air Triarylboranes can be sensitive to air and moisture, leading to oxidation or hydrolysis.1. Handle the final product under an inert atmosphere as much as possible.2. Store the purified product in a desiccator or glovebox.

Quantitative Data Summary

The following table summarizes typical yields for the key steps in a protected synthesis of a functionalized triarylborane, based on literature for analogous compounds. Note that specific yields for hydroxydiphenyl-tolylborane will depend on the exact conditions and protecting group used.

Reaction Step Protecting Group Typical Yield (%) Key Considerations
Protection of 4-bromotoluene Methyl Ether (using Williamson ether synthesis)> 90%Ensure complete reaction to avoid carrying over unprotected starting material.
TBDMS Ether (using TBDMSCl and imidazole)> 95%A very efficient and clean reaction.
Formation of Protected Triarylborane Methyl Ether60-80%Yield can be affected by the purity of the Grignard reagent and strict anhydrous conditions.
TBDMS Ether60-80%Similar considerations as with the methyl ether protected route.
Deprotection Methyl Ether (using BBr₃)50-70%Can be a lower yielding step due to the harsh conditions and potential for side reactions.
TBDMS Ether (using TBAF)80-95%Generally a high-yielding step under mild conditions.

Experimental Protocols

Protocol 1: Synthesis of (4-methoxyphenyl)diphenylborane (Protected Intermediate)

This protocol describes the synthesis of a protected precursor, which can then be demethylated to yield the hydroxylated product.

Materials:

  • 4-bromoanisole

  • Magnesium turnings

  • Iodine (crystal)

  • Anhydrous diethyl ether or THF

  • Diphenylborinic anhydride or a suitable diphenylboron halide

  • Anhydrous toluene

  • Standard glassware for air-sensitive reactions (Schlenk line, argon/nitrogen atmosphere)

Procedure:

  • Grignard Reagent Formation:

    • In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, place magnesium turnings (1.2 equivalents).

    • Add a small crystal of iodine to activate the magnesium.

    • Add a solution of 4-bromoanisole (1 equivalent) in anhydrous diethyl ether dropwise via the dropping funnel to initiate the reaction.

    • Once the reaction starts (disappearance of the iodine color and gentle reflux), add the remaining 4-bromoanisole solution at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

  • Reaction with Diphenylboron Species:

    • In a separate flame-dried flask under an inert atmosphere, dissolve diphenylborinic anhydride (0.5 equivalents) or a suitable diphenylboron halide in anhydrous toluene.

    • Cool this solution to 0 °C.

    • Slowly add the freshly prepared Grignard reagent from the first step to the diphenylboron solution via a cannula.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Work-up and Purification:

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

    • Extract the product into diethyl ether or toluene.

    • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by recrystallization from a suitable solvent system (e.g., hexane/toluene) to yield (4-methoxyphenyl)diphenylborane.

Protocol 2: Demethylation to Hydroxydiphenyl-tolylborane

Materials:

  • (4-methoxyphenyl)diphenylborane

  • Anhydrous dichloromethane (DCM)

  • Boron tribromide (BBr₃) solution in DCM

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Demethylation Reaction:

    • Dissolve the (4-methoxyphenyl)diphenylborane (1 equivalent) in anhydrous DCM under an inert atmosphere.

    • Cool the solution to -78 °C (dry ice/acetone bath).

    • Slowly add a solution of BBr₃ (1.1 equivalents) in DCM dropwise.

    • Stir the reaction mixture at -78 °C for 1-2 hours, then allow it to slowly warm to 0 °C and stir for another 1-2 hours. Monitor the reaction by TLC.

  • Work-up and Purification:

    • Carefully quench the reaction by the slow addition of water at 0 °C.

    • Separate the organic layer.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate and filter.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by recrystallization or reverse-phase chromatography to obtain the final hydroxydiphenyl-tolylborane.

Visualizations

Synthesis_Workflow cluster_protection Step 1: Protection cluster_borane_formation Step 2: Triarylborane Formation cluster_deprotection Step 3: Deprotection Start 4-Bromo-x-cresol Protect Protection (e.g., Me or Silyl Ether) Start->Protect Protected_Aryl_Halide Protected 4-Bromo-x-cresol Protect->Protected_Aryl_Halide Grignard Grignard Formation (Mg, Et2O) Protected_Aryl_Halide->Grignard Aryl_MgBr Aryl-MgBr Grignard->Aryl_MgBr Reaction C-B Bond Formation Aryl_MgBr->Reaction Boron_Source Diphenylborinic Ester/Halide Boron_Source->Reaction Protected_Product Protected Hydroxydiphenyl-tolylborane Reaction->Protected_Product Deprotect Deprotection (e.g., BBr3 or TBAF) Protected_Product->Deprotect Final_Product Hydroxydiphenyl-tolylborane Deprotect->Final_Product Purification Purification Final_Product->Purification Pure_Product Pure Product Purification->Pure_Product Troubleshooting_Logic cluster_solutions Potential Solutions Start Low Yield or Impure Product Check_Starting_Materials Check Purity of Reagents & Solvents Start->Check_Starting_Materials Check_Reaction_Conditions Verify Reaction Conditions (Temp, Atmosphere, Time) Start->Check_Reaction_Conditions Check_Stoichiometry Confirm Stoichiometry Start->Check_Stoichiometry Check_Purification Optimize Purification Method Start->Check_Purification Sol_Reagents Use Anhydrous Solvents & High-Purity Reagents Check_Starting_Materials->Sol_Reagents Sol_Conditions Ensure Inert Atmosphere & Correct Temperature Check_Reaction_Conditions->Sol_Conditions Sol_Stoichiometry Use Stepwise Addition of Organometallics Check_Stoichiometry->Sol_Stoichiometry Sol_Purification Try Recrystallization or Reverse-Phase Chromatography Check_Purification->Sol_Purification

References

Troubleshooting common issues in hydroxydip-tolylborane catalyzed reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for hydroxydip-tolylborane catalyzed reactions. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.

Section 1: Catalyst Activity and Reaction Yield

This section addresses common problems related to catalyst performance, reaction rates, and overall product yield.

FAQs

Q1: My reaction is giving a low yield or is proceeding very slowly. What are the possible causes and solutions?

A1: Low yields and slow reaction rates in this compound catalyzed reactions can stem from several factors. The primary areas to investigate are catalyst activity, reaction conditions, and reagent purity. Ensure the catalyst has been stored under inert conditions, as boranes can be sensitive to air and moisture.[1] The solvent choice is critical; use anhydrous solvents to prevent catalyst hydrolysis. Additionally, reaction temperature and concentration may need optimization. Sub-optimal conditions can lead to slow turnover or catalyst deactivation.

Q2: I suspect my this compound catalyst is inactive or has been deactivated. How can I confirm this and what should I do?

A2: Catalyst deactivation can be caused by exposure to atmospheric moisture or oxygen, impurities in the reagents, or thermal degradation.[2][3] Coke deposition on the catalyst can also block active sites.[2] To confirm inactivity, run a control reaction with a trusted substrate known to work well under standard conditions. If the control fails, the catalyst is likely compromised. To remedy this, consider purifying the catalyst if possible, or using a fresh batch from a reliable supplier. Always handle and store the catalyst under a dry, inert atmosphere (e.g., in a glovebox or desiccator).[1][4]

Q3: Can additives improve my reaction yield and selectivity?

A3: Yes, additives can have a significant impact on catalytic transformations.[5] In the context of C-H activation, additives like Lewis acids or Brønsted acids can enhance catalyst activity and influence selectivity.[5] For instance, in some C-H borylation reactions, additives can assist in the turnover-limiting step of the catalytic cycle. It is recommended to screen a small panel of additives (e.g., different acids, bases, or salts) to identify beneficial effects for your specific transformation.

Data Presentation: Optimizing Reaction Parameters

The following table summarizes the typical effects of key parameters on reaction outcomes. This is a generalized guide, and optimal conditions must be determined empirically for each specific reaction.

ParameterCommon RangeEffect on Yield/RateTroubleshooting Action
Catalyst Loading 1-10 mol%Higher loading generally increases rate but also cost and potential side reactions.If the reaction is slow, try increasing the catalyst loading incrementally (e.g., from 2 mol% to 5 mol%).
Temperature 25°C - 120°CHigher temperatures often increase the reaction rate but can lead to catalyst decomposition or reduced selectivity.[6]If the yield is low, try increasing the temperature in 10-20°C increments. If selectivity is poor, try lowering the temperature.
Solvent Toluene, THF, DioxaneSolvent polarity and coordinating ability can significantly affect catalyst stability and reactivity.Screen a range of anhydrous, non-protic solvents. Ensure the solvent is thoroughly dried before use.
Concentration 0.1 M - 1.0 MHigher concentrations can increase reaction rates but may also lead to solubility issues or bimolecular side reactions.If the reaction is slow, try increasing the concentration. If insoluble materials form, reduce the concentration.
Experimental Protocol: General Method for Reaction Optimization
  • Catalyst Preparation : Handle this compound in an inert atmosphere (glovebox or Schlenk line). Prepare a stock solution of the catalyst in a chosen anhydrous solvent.

  • Reaction Setup : In an oven-dried vial under an inert atmosphere, add the substrate and any other reagents.

  • Solvent and Catalyst Addition : Add the desired volume of anhydrous solvent, followed by the catalyst stock solution.

  • Reaction Execution : Seal the vial and place it in a pre-heated reaction block or oil bath. Stir for the designated time.

  • Monitoring : Withdraw small aliquots at regular intervals to monitor the reaction progress by a suitable analytical technique like GC-MS, HPLC, or NMR.[7][8][9]

  • Work-up and Analysis : After the reaction is complete, quench the reaction mixture appropriately. Isolate the product and determine the yield.

  • Systematic Variation : Repeat the experiment, systematically varying one parameter at a time (e.g., temperature, solvent, catalyst loading) to determine the optimal conditions.

Visualization: Reaction Optimization Workflow

G cluster_prep Preparation cluster_exec Execution & Analysis cluster_eval Evaluation cluster_opt Optimization Loop A Define Substrates & Catalyst System B Select Initial Conditions (Temp, Solvent, Conc.) A->B C Run Initial Experiment B->C D Monitor Progress (GC-MS, NMR, etc.) C->D E Analyze Yield & Selectivity D->E F Target Yield/ Selectivity Met? E->F G Vary One Parameter (e.g., Temperature) F->G No J Optimized Protocol F->J Yes H Run New Experiment G->H I Compare Results H->I I->F

Caption: Workflow for optimizing reaction conditions.

Section 2: "Hidden" Borane Catalysis

A significant concern in reactions using boronic esters like pinacolborane (HBpin) is the potential for "hidden" catalysis, where the intended catalyst may simply decompose the reagent into simpler, highly active boranes (like BH₃), which are the true catalytic species.[10][11]

FAQs

Q4: How can I determine if my reaction is proceeding via "hidden" borane catalysis instead of through my this compound catalyst?

A4: The state-of-the-art method to test for hidden BH₃ catalysis involves using a trapping agent, most commonly N,N,N',N'-tetramethylethylenediamine (TMEDA).[6][12] If the addition of TMEDA inhibits or completely stops your reaction, it strongly suggests that an unligated borane species (BH₃) is the active catalyst. This is because TMEDA effectively chelates BH₃, rendering it inactive.[10][12]

Q5: At what temperatures is the TMEDA inhibition test reliable?

A5: Kinetic analyses have shown that the TMEDA inhibition test is most reliable at temperatures below 60°C.[6][12] At higher temperatures (≥80°C), the TMEDA·(BH₃)₂ adduct can become labile, releasing the active BH₃ catalyst and giving a "false negative" result where the reaction proceeds despite the presence of the trap.[6] Therefore, if your reaction runs at high temperatures, hidden catalysis cannot be ruled out by TMEDA addition alone.

Data Presentation: Effect of TMEDA on a Model Reaction
ConditionTemperature (°C)Reaction Rate (Relative)Implication
No Additive60100%Baseline activity.
+ 10 mol% TMEDA60<5%Strong evidence for "hidden" BH₃ catalysis.[12]
No Additive80120%Increased rate at higher temperature.
+ 10 mol% TMEDA8075%Ambiguous result; TMEDA is less effective at trapping BH₃ at this temperature.[6]
Experimental Protocol: Testing for Hidden Catalysis with TMEDA
  • Baseline Reaction : Set up your standard reaction and monitor its initial rate of conversion for the first hour.

  • Inhibition Reaction : Set up an identical reaction, but add 10-20 mol% of freshly distilled TMEDA along with the other reagents.

  • Monitor and Compare : Monitor the inhibited reaction's progress under the same conditions.

  • Analysis :

    • If the reaction rate in the TMEDA-containing vial is significantly lower or zero (especially at temperatures <60°C), hidden BH₃ catalysis is likely occurring.[6][12]

    • If the rates are comparable, your this compound catalyst is likely the true catalytic species.

    • For high-temperature reactions, this test is less conclusive. Consider alternative mechanistic probes if possible.

Visualization: Hidden Catalysis Logic Diagram

G Precatalyst Intended Catalyst (this compound) TrueCat True Catalysis Precatalyst->TrueCat Path A Decomp Decomposition Precatalyst->Decomp Reagent Borane Reagent (e.g., HBpin) Reagent->Decomp Substrate Substrate Substrate->TrueCat HiddenCat Hidden Catalysis Substrate->HiddenCat Product Product TrueCat->Product HiddenCat->Product BH3 BH3 (Active 'Hidden' Catalyst) Decomp->BH3 BH3->HiddenCat Inactive Inactive TMEDA·(BH3)2 Adduct BH3->Inactive TMEDA TMEDA Trap TMEDA->Inactive Traps BH3

Caption: Logic paths for true vs. hidden catalysis.

Section 3: Analytical Methods and Safety

Proper reaction monitoring and safe handling are crucial for successful and reproducible research.

FAQs

Q6: What are the best analytical techniques for monitoring my reaction?

A6: A combination of techniques is often best. ¹H NMR spectroscopy is excellent for monitoring the consumption of starting materials and the formation of products, especially with an internal standard for quantification.[7][9] ¹¹B NMR is a powerful tool for directly observing the boron-containing species, allowing you to distinguish between the starting catalyst, intermediates, and byproducts.[7] For volatile compounds, GC-MS provides separation and mass information, while HPLC is suitable for less volatile or thermally sensitive molecules.[7][9]

Q7: I am observing protodeboronation in my reaction mixture. What is it and how can I minimize it?

A7: Protodeboronation is a common side reaction where the carbon-boron bond is cleaved and replaced by a hydrogen atom.[7] This is often promoted by the presence of protic species (like water) or acidic/basic conditions. To minimize it, ensure all reagents and solvents are scrupulously dried. If the reaction requires a base or acid, screen different options, as their strength and nature can influence the extent of this side reaction.

Q8: What are the essential safety precautions for handling this compound?

A8: this compound, like many organoboranes, should be handled with care. It is important to avoid contact with skin and eyes and to prevent dust formation.[13] Always handle the solid and its solutions in a well-ventilated fume hood or under an inert atmosphere. Boranes can be flammable and may react with moisture, so they should be stored in a cool, dry place away from incompatible materials.[1][14] Refer to the Safety Data Sheet (SDS) for specific handling and disposal information.

Experimental Protocol: Monitoring a Reaction by ¹¹B NMR
  • Sample Preparation : Under an inert atmosphere, carefully withdraw an aliquot (approx. 0.1 mL) from the reaction mixture.

  • Dilution : Dilute the aliquot with 0.5 mL of a dry, deuterated solvent (e.g., C₆D₆ or CDCl₃) in a clean NMR tube.

  • Acquisition : Acquire a standard proton-decoupled ¹¹B NMR spectrum. The chemical shift is sensitive to the coordination environment of the boron atom.

  • Interpretation :

    • The signal for your starting this compound catalyst will have a characteristic chemical shift.

    • The appearance of new signals can indicate the formation of intermediates or decomposition products.

    • For example, the formation of a four-coordinate borate species will typically result in a significant upfield shift compared to the three-coordinate starting material.

    • Compare the spectra over time to track the fate of the catalyst.

Visualization: Safe Handling Workflow

G A Obtain Reagent & Review SDS B Don Personal Protective Equipment (PPE) A->B C Work in Fume Hood or Inert Atmosphere Glovebox B->C D Weigh/Dispense Reagent Using Inert Techniques C->D E Run Reaction Under Inert Atmosphere D->E F Quench Reaction Safely (e.g., slow addition of isopropanol) E->F G Dispose of Waste in Designated Containers F->G

Caption: Workflow for safe handling of borane reagents.

References

Technical Support Center: Optimization of Suzuki Coupling with Hydroxydiphenylborane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of Suzuki coupling reactions utilizing hydroxydiphenylborane and its derivatives. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot common issues and refine their experimental conditions for optimal results.

Troubleshooting Guide

This guide addresses specific problems you may encounter during your Suzuki coupling experiments with hydroxydiphenylborane in a question-and-answer format.

Question 1: My Suzuki coupling reaction shows low to no yield. What are the primary factors to investigate?

Answer:

When experiencing low or no product formation, a systematic check of the following critical parameters is recommended:

  • Catalyst Activity: Ensure your palladium catalyst is active. The active species is Pd(0). If you are using a Pd(II) precatalyst, it must be reduced in situ. Some precatalysts are sensitive to air and may have degraded. Consider using a fresh batch or a more robust, air-stable precatalyst.[1]

  • Inert Atmosphere: Oxygen can lead to the homocoupling of boronic acids and decomposition of the catalyst.[1][2] It is crucial to thoroughly degas your solvent and maintain an inert atmosphere (e.g., Argon or Nitrogen) throughout the reaction.

  • Reagent Purity: Verify the purity of your aryl halide and the hydroxydiphenylborane. Boronic acids can degrade over time.

  • Base and Solvent Selection: The choice of base and solvent is interdependent and critical for the reaction's success. The base must be sufficiently strong to promote transmetalation but not so strong as to cause degradation of your starting materials or product.[1]

Question 2: I am observing significant homocoupling of my hydroxydiphenylborane. How can this be minimized?

Answer:

Homocoupling is a common side reaction where two molecules of the boronic acid couple with each other. This is often promoted by the presence of oxygen.[2]

  • Improve Degassing: Ensure your reaction mixture is rigorously deoxygenated. Bubbling an inert gas like argon or nitrogen through the solvent for an extended period before adding the catalyst is effective.

  • Use a Pd(0) Source: Starting with a Pd(0) catalyst, such as Pd(PPh₃)₄, can sometimes reduce homocoupling that might occur during the in situ reduction of a Pd(II) precatalyst.

  • Control Reaction Temperature: Lowering the reaction temperature may disfavor the homocoupling pathway relative to the desired cross-coupling.

Question 3: How do I address the protodeboronation of hydroxydiphenylborane?

Answer:

Protodeboronation is the undesired replacement of the boronic acid group with a hydrogen atom, leading to the formation of diphenylborinic acid and subsequently benzene from your starting material. This is a common issue, especially with electron-rich boronic acids.[1][3]

  • Select a Milder Base: Strong bases in aqueous media can accelerate this side reaction. Consider switching to a weaker base like potassium carbonate (K₂CO₃) or potassium fluoride (KF) instead of stronger bases like sodium hydroxide (NaOH) or potassium phosphate (K₃PO₄).[1]

  • Anhydrous Conditions: Since water is the proton source for this side reaction, switching to anhydrous (dry) solvents and bases can significantly reduce protodeboronation.[1]

  • Boronic Acid Stability: Hydroxydiphenylborane can be prone to degradation. Consider converting it to a more stable derivative, such as a boronate ester (e.g., a pinacol ester) or a trifluoroborate salt, which can be more resistant to protodeboronation.[4][5]

Question 4: My reaction is sluggish or incomplete, especially with sterically hindered substrates. What modifications can I try?

Answer:

Steric hindrance can slow down key steps in the catalytic cycle, such as transmetalation and reductive elimination.[1]

  • Use Bulky, Electron-Rich Ligands: Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are highly effective for coupling sterically hindered partners.[1] These ligands promote both oxidative addition and reductive elimination.

  • Increase Temperature: More forcing conditions, such as higher reaction temperatures, may be necessary to overcome the activation energy barrier imposed by steric hindrance.

  • Choose an Appropriate Catalyst System: For challenging couplings, pre-formed palladium precatalysts that are air- and moisture-stable can provide more consistent results.[1]

Frequently Asked Questions (FAQs)

Q1: What is the role of the base in the Suzuki coupling reaction?

A1: The base plays multiple crucial roles in the Suzuki-Miyaura coupling. Its primary function is to activate the boronic acid by forming a more nucleophilic borate species (e.g., [ArB(OH)₃]⁻), which facilitates the key transmetalation step with the palladium complex.[6][7][8] The choice of base can also influence the overall reaction rate and selectivity.

Q2: Which palladium catalyst is best for coupling with hydroxydiphenylborane?

A2: The optimal catalyst depends on the specific coupling partners (aryl halide). For general applications, Pd(PPh₃)₄ is a versatile choice.[9] For more challenging substrates, particularly those that are sterically hindered or electron-rich/poor, catalyst systems with bulky, electron-rich phosphine ligands (like those developed by Buchwald) or N-heterocyclic carbene (NHC) ligands often provide superior results.[1][9]

Q3: What are the recommended solvents for Suzuki coupling with hydroxydiphenylborane?

A3: A variety of solvents can be used, and the choice often depends on the base and the solubility of the reactants. Common solvents include toluene, dioxane, tetrahydrofuran (THF), and dimethylformamide (DMF).[10] Often, a mixture with water is used to dissolve the inorganic base.[2] However, for substrates prone to protodeboronation, anhydrous solvents are preferable.[1]

Q4: How can I improve the stability of my hydroxydiphenylborane?

A4: Boronic acids can be unstable and prone to degradation. To improve stability, hydroxydiphenylborane can be converted into a boronate ester, such as a pinacol ester, or a trifluoroborate salt.[4][5] Another effective method is to form a complex with diethanolamine, which results in an air- and water-stable crystalline solid that can be used directly in the coupling reaction.[11]

Data Presentation

Table 1: Common Bases for Suzuki Coupling Reactions

BaseStrengthCommon SolventsNotes
K₃PO₄StrongToluene, Dioxane, DMFOften effective for challenging couplings.[1]
K₂CO₃ModerateToluene/Water, Dioxane/WaterA good general-purpose base.[1]
Na₂CO₃ModerateToluene/Water, Ethanol/WaterWidely used and cost-effective.[12]
Cs₂CO₃StrongToluene, DioxaneHighly effective but more expensive.
KFWeakToluene, THF (anhydrous)Useful for preventing protodeboronation.[1][8]
NaOHStrongToluene/Water, Ethanol/WaterCan promote side reactions like protodeboronation.[1]

Table 2: Selection of Palladium Catalysts and Ligands

Catalyst/PrecatalystLigand TypeTypical SubstratesKey Advantages
Pd(PPh₃)₄TriphenylphosphineGeneral aryl bromides and iodidesReadily available, widely used.[9]
Pd(dppf)Cl₂Ferrocenyl phosphineHeterocyclic and functionalized substratesGood for a broad range of substrates.
Pd₂(dba)₃ + Ligand(Ligand dependent)Versatile, used with various phosphine ligandsAllows for flexible ligand choice.
Buchwald Precatalysts (e.g., XPhos Pd G3)BiarylphosphineSterically hindered, electron-rich/poor substratesHigh activity, air- and moisture-stable.[1]
PEPPSI™-IPrN-Heterocyclic Carbene (NHC)Aryl chlorides, challenging substratesHigh thermal stability and activity.

Experimental Protocols

General Protocol for Suzuki Coupling with Hydroxydiphenylborane

  • Reaction Setup: To an oven-dried reaction vessel containing a magnetic stir bar, add the aryl halide (1.0 equiv.), hydroxydiphenylborane (1.2–1.5 equiv.), and a finely powdered base (2.0–3.0 equiv.).

  • Inert Atmosphere: Seal the vessel with a septum and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.[1]

  • Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/water 10:1) via syringe. The concentration is typically between 0.1 M and 0.5 M with respect to the limiting reagent.[1]

  • Catalyst Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 1–5 mol%) or a precatalyst/ligand system.

  • Reaction: Place the vessel in a pre-heated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).[1]

  • Monitoring: Monitor the reaction progress by a suitable technique such as TLC, GC-MS, or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Mandatory Visualizations

Suzuki_Coupling_Cycle cluster_0 Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L₂) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L₂) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regenerates Catalyst Product Ar-Ar' Reductive_Elimination->Product ArX Aryl Halide (Ar-X) ArX->Oxidative_Addition Boronic_Acid Hydroxydiphenylborane (Ar'-B(OH)₂) Boronic_Acid->Transmetalation Base Base Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow start Low or No Yield check_catalyst Check Catalyst Activity and Inert Atmosphere start->check_catalyst check_reagents Verify Reagent Purity (Aryl Halide, Boronic Acid) check_catalyst->check_reagents optimize_base_solvent Optimize Base and Solvent System check_reagents->optimize_base_solvent side_reactions Identify Side Products (Homocoupling, Protodeboronation) optimize_base_solvent->side_reactions homocoupling Homocoupling Observed? side_reactions->homocoupling protodeboronation Protodeboronation Observed? homocoupling->protodeboronation No improve_degassing Improve Degassing Use Pd(0) Source homocoupling->improve_degassing Yes milder_base Use Milder Base (e.g., K₂CO₃, KF) Use Anhydrous Conditions protodeboronation->milder_base Yes steric_hindrance Sterically Hindered Substrates? protodeboronation->steric_hindrance No success Improved Yield improve_degassing->success milder_base->success bulky_ligands Use Bulky, Electron-Rich Ligands (e.g., XPhos, SPhos) steric_hindrance->bulky_ligands Yes steric_hindrance->success No increase_temp Increase Reaction Temperature bulky_ligands->increase_temp increase_temp->success

Caption: A troubleshooting workflow for optimizing Suzuki coupling reactions.

References

Strategies to prevent the protodeboronation of hydroxydip-tolylborane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for hydroxydiphenylborane. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the protodeboronation of hydroxydiphenylborane during experimental procedures. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to ensure the stability and successful application of this reagent.

Troubleshooting Guide

This guide addresses common issues related to the undesired protodeboronation of hydroxydiphenylborane.

Problem Potential Cause Recommended Solution
Low yield of desired product; presence of phenol byproduct. Protodeboronation of hydroxydiphenylborane. This side reaction cleaves the carbon-boron bond, replacing it with a carbon-hydrogen bond.1. Reaction Condition Optimization: Lower the reaction temperature and use a weaker base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃ instead of strong hydroxides). Ensure anhydrous conditions by using dry solvents and reagents.[1] 2. Use of Protecting Groups: Convert hydroxydiphenylborane to a more stable boronate ester, such as a pinacol ester or a MIDA ester.[2][3] These groups can be cleaved under specific conditions to release the boronic acid in situ.
Inconsistent reaction outcomes between batches. Degradation of hydroxydiphenylborane starting material. Protodeboronation can occur during storage, especially if exposed to moisture or non-neutral pH.Proper Storage: Store hydroxydiphenylborane in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (refrigerated). Purity Check: Before use, check the purity of the reagent by NMR to ensure no significant phenol byproduct is present.
Reaction fails to go to completion, with starting material remaining. Inefficient catalytic system. A slow desired reaction rate allows more time for the protodeboronation side reaction to occur.Catalyst Optimization: Increase the catalyst loading or use a more active catalyst system. For Suzuki-Miyaura coupling, consider highly active palladium catalysts with electron-rich ligands (e.g., Buchwald-type ligands).[1]
Significant protodeboronation even with a pinacol ester. Hydrolysis of the pinacol ester. While more stable, pinacol esters can still hydrolyze back to the boronic acid, especially in the presence of water and base at elevated temperatures.[1]Anhydrous Conditions: Strictly maintain anhydrous conditions. Use anhydrous solvents and consider adding molecular sieves. Slow-Release Strategy: Optimize conditions so that the hydrolysis of the ester is the rate-limiting step, keeping the concentration of the free boronic acid low.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a significant issue for hydroxydiphenylborane?

A1: Protodeboronation is an undesired chemical reaction where the carbon-boron bond of a boronic acid is cleaved and replaced by a carbon-hydrogen bond.[4] For hydroxydiphenylborane, this results in the formation of phenol, consuming your starting material and reducing the yield of your desired product. The hydroxyl group is electron-donating, which can influence the susceptibility of the arylboronic acid to protodeboronation.[5]

Q2: How does pH affect the stability of hydroxydiphenylborane?

A2: The rate of protodeboronation is highly pH-dependent. Both acidic and basic conditions can promote this side reaction.[6] For many arylboronic acids, the reaction is accelerated at high pH due to the formation of the more reactive arylboronate anion.[7] It is crucial to carefully control the pH of your reaction mixture to minimize this decomposition pathway.

Q3: What are the best protecting groups to prevent the protodeboronation of hydroxydiphenylborane?

A3: Pinacol esters and N-methyliminodiacetic acid (MIDA) esters are commonly used protecting groups that enhance the stability of boronic acids.[3] Pinacol esters are generally more stable than the free boronic acid due to steric hindrance around the boron atom.[2][8] MIDA boronates offer exceptional stability and can be used in a "slow-release" strategy. The choice of protecting group will depend on the specific reaction conditions and the required deprotection method.

Q4: How can I monitor for protodeboronation during my experiment?

A4: The most effective way to monitor for protodeboronation is by using analytical techniques such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS). These methods will allow you to track the consumption of your starting material and the formation of both the desired product and the phenol byproduct.

Q5: Are there any specific solvent recommendations to minimize protodeboronation?

A5: The use of anhydrous solvents is highly recommended to suppress the hydrolysis of both the boronic acid and any boronate ester intermediates.[1] While some cross-coupling reactions benefit from a small amount of water, excessive water can accelerate protodeboronation. The choice of organic solvent (e.g., dioxane, THF, toluene) should be optimized for your specific reaction.

Data Presentation

Table 1: Qualitative Comparison of Boronic Acid and Boronate Ester Stability
FeatureHydroxydiphenylborane (Free Boronic Acid)Hydroxydiphenylborane Pinacol EsterHydroxydiphenylborane MIDA Ester
Hydrolytic Stability SusceptibleMore stable than boronic acid[8]Highly stable to hydrolysis[3]
Thermal Stability ModerateGenerally good thermal stabilityHigh thermal stability
Oxidative Stability Susceptible to oxidationMore resistant to oxidation[8]Highly stable to oxidation[3]
Handling Can be sensitive to air and moistureEasier to handle, less sensitiveCrystalline, air-stable solids
Table 2: Relative Protodeboronation Rates of Substituted Phenylboronic Acids under Basic Conditions
Substituent on Phenylboronic AcidRelative Half-Life (Qualitative)Implication for Hydroxydiphenylborane
4-Methoxy (electron-donating)LongerThe electron-donating hydroxyl group in hydroxydiphenylborane is expected to have a similar stabilizing effect compared to unsubstituted phenylboronic acid under certain conditions.[5]
Phenyl (electron-donating)LongerThe second phenyl group in hydroxydiphenylborane contributes to the electronic properties.
4-Fluoro (electron-withdrawing)ShorterElectron-withdrawing groups generally increase the rate of protodeboronation.[9]
2-Fluoro (electron-withdrawing)Much ShorterOrtho-substituents can have a significant impact on stability.[7][9]

Experimental Protocols

Protocol 1: General Procedure for the Formation of a Pinacol Ester of Hydroxydiphenylborane

This protocol describes a general method to protect hydroxydiphenylborane as its pinacol ester to enhance stability.

Materials:

  • Hydroxydiphenylborane

  • Pinacol

  • Anhydrous Toluene or other suitable azeotroping solvent

  • Dean-Stark apparatus

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add hydroxydiphenylborane (1.0 equiv.) and pinacol (1.1 equiv.).

  • Add a sufficient amount of anhydrous toluene to dissolve the reagents upon heating.

  • Heat the mixture to reflux and collect the water in the Dean-Stark trap.

  • Continue refluxing until no more water is collected (typically 2-4 hours).

  • Allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure.

  • The resulting crude hydroxydiphenylborane pinacol ester can often be used directly in the subsequent reaction without further purification. If necessary, purify by column chromatography on silica gel.

Protocol 2: General Suzuki-Miyaura Coupling with Hydroxydiphenylborane Pinacol Ester to Minimize Protodeboronation

This protocol provides a starting point for a Suzuki-Miyaura coupling reaction, optimized to reduce the risk of protodeboronation.

Materials:

  • Aryl halide (1.0 equiv.)

  • Hydroxydiphenylborane pinacol ester (1.2-1.5 equiv.)

  • Mild base (e.g., K₃PO₄ or Cs₂CO₃, 2.0-3.0 equiv.)[10]

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Degassed solvent (e.g., dioxane, THF, or toluene)

  • Anhydrous reaction vessel

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To an oven-dried reaction vessel, add the aryl halide, hydroxydiphenylborane pinacol ester, and the mild base.

  • Seal the vessel and evacuate and backfill with an inert gas for three cycles.

  • Under a positive flow of inert gas, add the palladium catalyst.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (start with a lower temperature, e.g., 60-80 °C) and monitor the reaction progress by TLC or LC-MS.[10]

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water or brine.

  • Dry the organic layer, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Protodeboronation_Pathway A Hydroxydiphenylborane Ar-B(OH)₂ B Protodeboronation A->B Undesired Side Reaction E Coupling Reaction A->E Desired Reaction C Phenol Ar-H B->C D Desired Product E->D

Caption: General reaction scheme showing the competition between the desired coupling reaction and the undesired protodeboronation of hydroxydiphenylborane.

Caption: A troubleshooting workflow for addressing the protodeboronation of hydroxydiphenylborane.

References

Technical Support Center: Purification of Diarylborinic Acids by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides detailed protocols, troubleshooting guides, and frequently asked questions for the column chromatography purification of diarylborinic acids.

Experimental Protocols

Protocol 1: Normal-Phase Column Chromatography using Silica Gel

This protocol is a general guideline for the purification of moderately stable diarylborinic acids.

1. Materials:

  • Crude diarylborinic acid
  • Silica gel (230-400 mesh)
  • Solvents: Hexanes, Ethyl Acetate (EtOAc), Dichloromethane (DCM), Methanol (MeOH) (all HPLC grade)
  • Triethylamine (optional, for acid-sensitive compounds)
  • Glass column with stopcock
  • Sand
  • Collection tubes
  • Thin Layer Chromatography (TLC) plates, chamber, and stain (e.g., potassium permanganate)

2. Procedure:

  • Solvent System Selection:

    • Determine an appropriate solvent system using TLC. A good starting point is a mixture of Hexanes and Ethyl Acetate.

    • The ideal Rf (retardation factor) for the desired compound is typically between 0.2 and 0.4.

    • For more polar diarylborinic acids, a system like DCM/MeOH may be necessary.[1]

    • If streaking is observed on the TLC plate, consider adding a small amount (0.1-1%) of acetic acid or, if the compound is base-stable, triethylamine to the eluent.

  • Column Packing (Wet Slurry Method):

    • Secure the column vertically. Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.[2]

    • In a beaker, create a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column, allowing the solvent to drain periodically to prevent overflowing. Gently tap the column to pack the silica evenly and remove air bubbles.[2]

    • Once the silica has settled, add a layer of sand to the top to prevent disturbance during solvent addition.

    • Wash the column with 2-3 column volumes of the initial eluent, ensuring the solvent level never drops below the top of the sand.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the crude diarylborinic acid in a minimal amount of a suitable solvent (e.g., DCM).

    • Add a small amount of silica gel (approximately 2-3 times the weight of the crude product) to this solution.

    • Evaporate the solvent under reduced pressure until a free-flowing powder is obtained.[1]

    • Carefully add the dry-loaded sample onto the top of the packed column.

  • Elution and Fraction Collection:

    • Begin eluting with the solvent system determined by TLC.

    • If a gradient elution is required, start with a low polarity mixture (e.g., 95:5 Hexanes:EtOAc) and gradually increase the polarity by increasing the proportion of the more polar solvent.[1]

    • Collect fractions and monitor their composition by TLC.

    • Combine the fractions containing the pure product.

    • Evaporate the solvent under reduced pressure. Note: Diarylborinic acids can be sensitive to prolonged heating, so use moderate temperatures.

Protocol 2: Reversed-Phase Column Chromatography (C18 Silica)

This method is suitable for more polar diarylborinic acids or those that show instability on silica gel.[3]

1. Materials:

  • Crude diarylborinic acid
  • C18 reversed-phase silica gel
  • Solvents: HPLC grade Methanol (MeOH) or Acetonitrile (ACN), and deionized water
  • Formic acid or acetic acid (optional, for pH modification)
  • Chromatography column and collection tubes

2. Procedure:

  • Solvent System Selection:

    • Use TLC or analytical HPLC to determine a suitable solvent system, typically a mixture of water and methanol or acetonitrile.

    • In reversed-phase, more polar compounds elute first.

    • Adding a small amount of acid (e.g., 0.1% formic acid) can improve peak shape for acidic compounds.[4]

  • Column Packing and Equilibration:

    • Prepare a slurry of the C18 silica in the more polar solvent (e.g., methanol).

    • Pour the slurry into the column and wash with the initial mobile phase (e.g., 90:10 Water:MeOH) until the bed is stable.

  • Sample Loading:

    • Dissolve the sample in a minimal amount of the initial mobile phase or a solvent like DMSO.

    • Apply the sample to the top of the column.

  • Elution and Fraction Collection:

    • Begin elution with the initial mobile phase.

    • Gradually decrease the polarity (increase the percentage of MeOH or ACN) to elute the diarylborinic acid.

    • Collect and analyze fractions as described in the normal-phase protocol.

    • Caution: Evaporation of water-containing fractions can be slow. Lyophilization (freeze-drying) can be an alternative to rotary evaporation to avoid decomposition, though it may be time-consuming for large volumes.[3]

Data Presentation

Table 1: Typical Column Chromatography Parameters for Diarylborinic Acid Purification

ParameterNormal-Phase (Silica Gel)Reversed-Phase (C18)Notes
Stationary Phase Silica Gel (230-400 mesh)C18-functionalized SilicaAlumina can be an alternative to silica for acid-sensitive compounds.[1]
Common Eluents Hexanes/Ethyl Acetate, DCM/MethanolWater/Methanol, Water/AcetonitrileEluent choice is highly dependent on the specific diarylborinic acid's polarity.
Additives 0.1-1% Triethylamine (for basic compounds or to neutralize silica) or Acetic Acid (to improve peak shape of acidic compounds)0.1% Formic Acid or Acetic Acid (to improve peak shape and control ionization)Additives should be used cautiously as they can affect compound stability.[4]
Sample Loading Dry loading is preferredWet loading (dissolved in mobile phase)Dry loading prevents issues with sample solubility in the initial eluent.[1]
Typical Yield 40-80%50-90%Yields are highly variable and depend on the stability of the diarylborinic acid.

Mandatory Visualization

experimental_workflow Experimental Workflow for Diarylborinic Acid Purification cluster_prep Preparation cluster_chromatography Column Chromatography cluster_analysis Analysis & Isolation crude_product Crude Diarylborinic Acid tlc_analysis TLC Analysis for Solvent System crude_product->tlc_analysis pack_column Pack Column (Silica/C18) tlc_analysis->pack_column Select Eluent load_sample Load Sample (Dry/Wet) pack_column->load_sample elute Elute with Gradient load_sample->elute collect_fractions Collect Fractions elute->collect_fractions monitor_fractions Monitor Fractions by TLC collect_fractions->monitor_fractions combine_pure Combine Pure Fractions monitor_fractions->combine_pure Identify Pure Fractions evaporate Evaporate Solvent combine_pure->evaporate pure_product Pure Diarylborinic Acid evaporate->pure_product

Caption: Workflow for diarylborinic acid purification.

Troubleshooting Guides and FAQs

Frequently Asked Questions (FAQs)

Q1: Why is my diarylborinic acid streaking on the silica gel TLC plate and column?

  • A1: Streaking is often caused by the acidic nature of silica gel interacting strongly with the borinic acid functional group. This can lead to slow, uneven movement. To mitigate this, you can try neutralizing the silica gel by running a solvent system containing 1-3% triethylamine through the column before loading your sample, or by adding a small amount of acetic acid to your eluent.[5] Alternatively, using a less acidic stationary phase like neutral alumina may be beneficial.[1]

Q2: My diarylborinic acid seems to be decomposing on the silica column. What can I do?

  • A2: Diarylborinic acids can be prone to degradation (e.g., protodeboronation) on acidic silica.[3] Consider the following:

    • Use a neutral stationary phase like neutral alumina.

    • Deactivate the silica gel with a base like triethylamine if your compound is stable under basic conditions.

    • Work quickly and avoid leaving the compound on the column for extended periods.

    • Consider converting the diarylborinic acid to a more stable derivative, such as a pinacol ester, before chromatography. These are generally more robust.[6]

Q3: My diarylborinic acid won't elute from the silica column, even with highly polar solvents.

  • A3: This indicates very strong adsorption to the stationary phase. This is a common issue with boronic and borinic acids.[3] If increasing the eluent polarity (e.g., up to 10% MeOH in DCM) doesn't work, reversed-phase chromatography is a good alternative. If that is not an option, you may need to derivatize the compound to reduce its polarity or its interaction with silica.

Q4: Can I use reversed-phase (C18) chromatography for my diarylborinic acid?

  • A4: Yes, reversed-phase chromatography is often a good choice, especially for polar diarylborinic acids or those that are unstable on silica.[3] A typical solvent system would be a gradient of water and methanol or acetonitrile, often with 0.1% formic or acetic acid to improve peak shape.

Q5: What is "dry loading" and why is it recommended?

  • A5: Dry loading involves pre-adsorbing your sample onto a small amount of silica gel (or the stationary phase you are using) before adding it to the column.[1] This is beneficial because it ensures that the sample is introduced to the column as a fine, even band, which leads to better separation. It also bypasses solubility issues where your crude product might not dissolve well in the initial, non-polar eluent.

Troubleshooting Guide

troubleshooting_guide Troubleshooting Diarylborinic Acid Column Chromatography cluster_streaking Issue: Streaking / Tailing Peaks cluster_decomposition Issue: Product Decomposition cluster_elution Issue: No Elution / Strong Retention start Problem Encountered streaking_q Is the compound acidic? start->streaking_q decomposition_q Suspected instability on silica? start->decomposition_q no_elution_q Tried high polarity eluent (e.g., 10% MeOH/DCM)? start->no_elution_q add_acid Add 0.1% Acetic Acid to Eluent streaking_q->add_acid Yes neutralize_silica Add 1% Triethylamine to Eluent streaking_q->neutralize_silica No/Base-stable use_neutral_alumina Switch to Neutral Alumina add_acid->use_neutral_alumina If ineffective neutralize_silica->use_neutral_alumina If ineffective switch_to_rp Use Reversed-Phase (C18) decomposition_q->switch_to_rp Yes protecting_group Derivatize to a more stable form (e.g., pinacol ester) decomposition_q->protecting_group No, but still unstable switch_to_rp->protecting_group If still unstable no_elution_q->switch_to_rp Yes increase_polarity Gradually increase eluent polarity no_elution_q->increase_polarity No

Caption: Decision tree for troubleshooting common issues.

References

Technical Support Center: Handling and Storage of Air-Sensitive Hydroxydip-tolylborane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for the safe and effective handling and storage of air-sensitive hydroxydip-tolylborane.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is air-sensitive and may be pyrophoric, meaning it can spontaneously ignite upon contact with air.[1][2] It is also water-reactive.[3] Exposure to atmospheric oxygen and moisture must be strictly avoided to prevent decomposition and potential fire hazards.[3]

Q2: What is the appropriate personal protective equipment (PPE) for handling this compound?

A2: When handling this compound, it is crucial to wear the following PPE:

  • Eye Protection: Chemical splash goggles or safety glasses meeting ANSI Z.87.1 standards. A face shield is required when there is a risk of explosion or splashing.[1][2]

  • Gloves: Nitrile gloves are generally adequate for small quantities, but for larger amounts or prolonged handling, wearing neoprene gloves over nitrile gloves is recommended.[1]

  • Lab Coat: A fire-resistant lab coat is mandatory.[1]

  • Clothing: Avoid synthetic clothing and open-toed shoes.[1]

Q3: How should I properly store this compound?

A3: this compound should be stored in a cool, dry location under an inert atmosphere, such as argon or nitrogen.[4][5] Keep it segregated from other chemicals, especially oxidizers and water sources.[4] The original manufacturer's container, such as a Sure/Seal™ bottle, is designed for safe storage and dispensing.[6][7][8]

Q4: Can I handle this compound on an open lab bench?

A4: No. All manipulations of this compound must be performed in a controlled environment to exclude air and moisture.[1][3] The recommended environments are a glove box with an inert atmosphere or a fume hood using Schlenk line techniques.[1][3]

Q5: What should I do in case of a small spill?

A5: For a small spill, use a container of powdered lime, soda ash, or sand to completely cover and smother the material.[3][4] A Class D fire extinguisher should be readily available for fires involving combustible metals.[4] Do not use water to extinguish a fire involving this compound.

Troubleshooting Guide

IssuePotential CauseRecommended Action
Low or no reactivity in a reaction (e.g., Suzuki-Miyaura coupling) Decomposition of this compound due to exposure to air or moisture.Ensure all glassware is oven-dried and cooled under an inert atmosphere.[1][8] Use anhydrous solvents and reagents.[9] Handle the borane exclusively under an inert atmosphere (glove box or Schlenk line).[1][3]
Formation of inactive boroxine (a cyclic anhydride).The formation of boroxine can sometimes be reversed by the addition of a controlled, stoichiometric amount of water to the reaction mixture to hydrolyze it back to the active boronic acid form. However, this should be done with extreme caution due to the air-sensitive nature of the primary compound.
Inconsistent results between experiments The reagent may have degraded during storage.Always date containers upon receipt.[4] If a container has been opened multiple times, consider that the reagent may have been compromised. Use fresh reagent for critical reactions. Ensure the septum on the storage bottle provides a good seal.[5]
Difficulty in transferring the solid/solution Clogging of needles or syringes.Use a wide-gauge needle for transferring slurries or solutions. Clean all transfer equipment immediately after use by rinsing with an anhydrous, inert solvent followed by a quenching solvent like isopropanol.
Observation of smoke or ignition at the needle tip during transfer Minor exposure of the pyrophoric reagent to air.This can be a common occurrence with highly reactive reagents. Do not panic.[4] Ensure the inert gas flow is sufficient to protect the bulk of the material. Have powdered lime or sand readily accessible to smother any small flames.[4]

Experimental Protocols

Protocol 1: General Procedure for Transferring this compound Using a Syringe

  • Glassware and Syringe Preparation: Thoroughly oven-dry all glassware and syringes to be used and cool them under a stream of inert gas (argon or nitrogen).[8]

  • Inert Atmosphere: Ensure the this compound container and the reaction flask are under a positive pressure of an inert gas, vented through a bubbler.[6][8]

  • Transfer:

    • Puncture the septum of the this compound container with a needle connected to the inert gas line to slightly pressurize the bottle.

    • Insert a clean, dry syringe with a long needle through the septum into the solution or suspension of this compound.

    • Allow the positive pressure in the bottle to slowly fill the syringe with the desired amount of reagent. Do not pull back on the plunger, as this can cause leaks and introduce gas bubbles.[7][8]

    • Withdraw the syringe and quickly transfer the reagent to the reaction flask by puncturing its septum.

  • Cleaning: Immediately clean the syringe and needle by drawing up an anhydrous, inert solvent and expelling it into a separate flask containing a quenching agent like isopropanol. Repeat this process several times.

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for Air-Sensitive this compound cluster_storage Storage and Handling cluster_reaction Reaction Issues cluster_solutions Potential Solutions storage_check Verify Proper Storage: - Under inert gas? - Sealed container? - Cool, dry place? use_fresh Use Fresh Reagent storage_check->use_fresh If storage is suspect handling_check Review Handling Technique: - Glove box or Schlenk line? - Anhydrous solvents? - Oven-dried glassware? check_conditions Verify Anhydrous Conditions handling_check->check_conditions If handling is suspect low_yield Problem: Low or No Product Yield low_yield->storage_check Possible Cause low_yield->handling_check Possible Cause inconsistent_results Problem: Inconsistent Results inconsistent_results->storage_check Possible Cause side_products Problem: Unexpected Side Products side_products->handling_check Possible Cause optimize_reaction Optimize Reaction Parameters (e.g., temperature, base) check_conditions->optimize_reaction If conditions are confirmed correct

Caption: Troubleshooting workflow for experiments involving this compound.

References

Technical Support Center: Overcoming Low Reactivity in Hydroxydiphenylborane Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following guide provides troubleshooting strategies and technical information based on general principles of boronic acid catalysis. While these recommendations are applicable to hydroxydiphenylborane, specific quantitative data and detailed protocols for this particular catalyst with low-reactivity substrates were not extensively available in the public domain at the time of this writing. The provided data and protocols are representative of boronic acid catalysis in general and should be adapted as a starting point for optimization.

Frequently Asked Questions (FAQs)

Q1: My hydroxydiphenylborane-catalyzed amidation/esterification with an electron-deficient amine or sterically hindered alcohol is resulting in low or no conversion. What are the likely causes?

Low conversion rates with challenging substrates in hydroxydiphenylborane catalysis can be attributed to several factors:

  • Catalyst Deactivation: Hydroxydiphenylborane, like other boronic acid catalysts, can be sensitive to moisture. Water can hydrolyze the catalyst, rendering it inactive. Additionally, certain functional groups on the substrate, particularly nitrogen-containing heterocycles like pyridine, can coordinate strongly with the boron center, leading to catalyst inhibition or the formation of unreactive species. For instance, with substrates like 2-aminopyridine, simple boronic acids can be completely inactive.[1]

  • Formation of Inactive Catalyst Aggregates: Boronic acids have a propensity to form cyclic trimers known as boroxines, especially under dehydrating conditions. These boroxines can be less catalytically active than the monomeric form.

  • Low Substrate Reactivity:

    • Electronic Effects: Electron-withdrawing groups on the amine or alcohol can significantly reduce their nucleophilicity, making the key bond-forming step more difficult.

    • Steric Hindrance: Bulky groups near the reacting center on either the carboxylic acid or the amine/alcohol can sterically impede the approach of the reactants and the catalyst, slowing down the reaction rate.

  • Suboptimal Reaction Conditions: The choice of solvent, reaction temperature, and catalyst loading are critical. An inappropriate solvent can lead to poor solubility of reactants or interfere with the catalytic cycle. The temperature may be insufficient to overcome the activation energy for unreactive substrates.

Q2: How can I enhance the activity of the hydroxydiphenylborane catalyst for a sluggish reaction?

Several strategies can be employed to boost the catalytic efficiency:

  • Ensure Anhydrous Conditions: Rigorously dry all solvents, reagents, and glassware to prevent moisture-induced catalyst deactivation. Performing reactions under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.

  • Increase Catalyst Loading: For particularly challenging substrates, increasing the catalyst loading (e.g., from 5 mol% to 10-15 mol%) can lead to improved conversion, although this should be optimized to minimize cost and potential side reactions.

  • Optimize Reaction Temperature: Increasing the reaction temperature can provide the necessary energy to overcome the activation barrier for unreactive substrates. However, be mindful of potential substrate or product degradation at elevated temperatures.

  • Consider In Situ Formation of More Active Species: In cases where the boronic acid itself is suspected to be less active, using additives that can generate a more active catalytic species in situ might be beneficial. For reactions involving coordinating substrates, switching to a borate ester catalyst has been shown to be effective where boronic acids fail.[1]

  • Use of Additives: Dehydrating agents, such as molecular sieves, can help to remove the water byproduct of amidation/esterification, shifting the equilibrium towards the product and preventing catalyst hydrolysis.

Q3: Are there alternative catalysts if hydroxydiphenylborane is ineffective for my specific substrate?

Yes, if hydroxydiphenylborane proves to be unsuitable, consider the following alternatives:

  • Borate Esters: For substrates with strongly coordinating groups (e.g., pyridines), borate esters have demonstrated superior catalytic activity compared to boronic acids.[1] A variety of borate esters can be screened to identify an optimal catalyst.[1]

  • Other Lewis Acid Catalysts: Depending on the specific transformation, other Lewis acids such as those based on titanium, zirconium, or hafnium could be explored.

  • Coupling Reagents: For laboratory-scale synthesis where catalyst cost is less of a concern, traditional amide or ester coupling reagents (e.g., HATU, HOBt/EDC) can be effective for difficult substrates, including electron-deficient amines.[2]

Troubleshooting Guides

Problem Potential Cause Recommended Solution
Low or No Conversion Inactive Catalyst: Catalyst has been deactivated by moisture.Ensure all reagents, solvents, and glassware are rigorously dried. Use freshly opened catalyst or store it in a desiccator.
Catalyst Poisoning: The substrate or impurities are coordinating to the boron center.Purify the substrate to remove any coordinating impurities. If the substrate itself is the issue (e.g., a pyridine derivative), consider using a borate ester catalyst instead of hydroxydiphenylborane.[1]
Low Substrate Reactivity: The amine/alcohol is electron-deficient or sterically hindered.Increase the reaction temperature and/or reaction time. Increase the catalyst loading.
Formation of Inactive Boroxines: The catalyst has self-condensed into a less active form.Try adding a small amount of a coordinating solvent or additive that might disrupt the boroxine structure.
Formation of Multiple Byproducts High Reaction Temperature: The reaction temperature is too high, leading to decomposition or side reactions.Optimize the reaction temperature by running the reaction at a lower temperature for a longer duration.
Incorrect Stoichiometry: An imbalance in the reactant ratios may lead to side reactions.Carefully verify the stoichiometry of your reactants.
Difficulty in Product Isolation/Purification Formation of Emulsions during Workup: This can lead to product loss.Try adding a saturated solution of NaCl (brine) to help break the emulsion during aqueous workup.
Catalyst Residue in Product: Boronic acid residues can be difficult to remove.Consider using a fluorous-phase extraction or a catch-and-release purification strategy if boronic acid contamination is a persistent issue.

Quantitative Data Summary

The following tables present representative data from studies on boronic acid catalysis to illustrate the impact of catalyst choice and reaction conditions on the outcome of reactions with challenging substrates.

Table 1: Effect of Catalyst Type on the Amidation of 2-Aminopyridine with Phenylacetic Acid [1]

CatalystCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Conversion (%)
Phenylboronic Acid10Toluene110240
Borate Ester Catalyst A10Toluene11024Moderate
Novel Borate Ester Catalyst B10Toluene11024High

Note: "Borate Ester Catalyst A" and "Novel Borate Ester Catalyst B" are representative of the findings in the cited literature, which screened various borate esters to find a more reactive catalyst.[1]

Table 2: Influence of Reaction Conditions on Esterification Yield of a Sterically Hindered Alcohol

Substrate (Alcohol)CatalystCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)
1-AdamantanolPhenylboronic Acid5Toluene8024<10
1-AdamantanolPhenylboronic Acid15Toluene1104845
tert-ButanolPhenylboronic Acid10Heptane802425
tert-ButanolPhenylboronic Acid10Xylene1402460

This table is a composite representation based on general knowledge of esterification of hindered alcohols and does not represent a single specific study.

Detailed Experimental Protocols

General Protocol for Hydroxydiphenylborane-Catalyzed Amidation of an Electron-Deficient Amine

This protocol is a general starting point and should be optimized for each specific substrate combination.

Materials:

  • Carboxylic acid (1.0 mmol, 1.0 equiv)

  • Electron-deficient amine (1.0 mmol, 1.0 equiv)

  • Hydroxydiphenylborane (0.05 mmol, 5 mol%)

  • Anhydrous toluene (5 mL)

  • Molecular sieves (4 Å, activated, 200 mg)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the carboxylic acid, electron-deficient amine, hydroxydiphenylborane, and activated molecular sieves.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to reflux (approximately 110 °C) and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion (or when no further conversion is observed), cool the reaction mixture to room temperature.

  • Filter the reaction mixture to remove the molecular sieves, washing the sieves with a small amount of ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Mandatory Visualizations

Catalytic_Cycle cluster_0 Catalytic Cycle A R-COOH + B(OH)Ph2 B Acyloxyborane Intermediate A->B - H2O H2O Water A->H2O C Amine Attack B->C + R'-NH2 D Tetrahedral Intermediate C->D E Amide Product + Catalyst Regeneration D->E - B(OH)Ph2 Amide Amide Product E->Amide RCOOH Carboxylic Acid RCOOH->A RNH2 Amine RNH2->C

Caption: Proposed catalytic cycle for hydroxydiphenylborane-catalyzed amidation.

Troubleshooting_Workflow start Low Reaction Yield check_reagents Check Reagent Purity and Anhydrous Conditions start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok purify Purify Reagents, Dry Solvents reagents_ok->purify No optimize_temp Increase Reaction Temperature reagents_ok->optimize_temp Yes purify->start temp_ok Yield Improved? optimize_temp->temp_ok increase_loading Increase Catalyst Loading temp_ok->increase_loading No success Successful Reaction temp_ok->success Yes loading_ok Yield Improved? increase_loading->loading_ok change_catalyst Consider Alternative Catalyst (e.g., Borate Ester) loading_ok->change_catalyst No loading_ok->success Yes change_catalyst->success

Caption: Workflow for troubleshooting low yield in catalysis.

Substrate_Issues substrate Unreactive Substrate electronic Electronic Effects (Electron-Withdrawing Groups) substrate->electronic steric Steric Hindrance (Bulky Substituents) substrate->steric coordinating Coordinating Groups (e.g., Pyridine) substrate->coordinating low_nucleophilicity Low Nucleophilicity electronic->low_nucleophilicity steric_clash Steric Clash steric->steric_clash catalyst_inhibition Catalyst Inhibition coordinating->catalyst_inhibition

Caption: Relationship between substrate properties and catalytic issues.

References

Scale-up synthesis of hydroxydip-tolylborane: challenges and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the challenges and solutions associated with the scale-up synthesis of hydroxydiphenylborane.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when scaling up the synthesis of hydroxydiphenylborane?

A1: Scaling up the synthesis of hydroxydiphenylborane from the laboratory to an industrial setting introduces several challenges. These include managing thermal gradients in larger reactors, ensuring efficient mixing, controlling gas evolution, and the potential for impurity amplification.[1] What may be a minor side reaction at the lab scale can become a significant issue at a larger volume.[1]

Q2: How does the choice of solvent impact the scale-up process?

A2: The solvent plays a crucial role in reaction kinetics, solubility of reagents and products, and heat transfer. During scale-up, a solvent that was suitable for a small-scale reaction may present challenges such as difficult removal, safety concerns (e.g., flammability, toxicity), or cost-inefficiency at an industrial scale.

Q3: What are the key safety considerations for the large-scale synthesis of hydroxydiphenylborane?

A3: The synthesis may involve flammable solvents like tetrahydrofuran (THF) and pyrophoric reagents such as borane complexes. At an industrial scale, the risks associated with handling large quantities of these materials are magnified. It is essential to have robust safety protocols, including the use of inert atmospheres, proper grounding of equipment to prevent static discharge, and adequate ventilation.

Q4: How can the purity of hydroxydiphenylborane be monitored during and after the synthesis at a large scale?

A4: Purity can be assessed using various analytical techniques. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are common methods for determining the percentage of the desired compound relative to impurities.[] Nuclear Magnetic Resonance (NMR) spectroscopy can be used for structural confirmation and quantification.[3] For large-scale production, developing a rapid and reliable in-process control (IPC) method is crucial for monitoring reaction progress and purity.

Troubleshooting Guide

Low Product Yield

Question: We are experiencing a significant drop in yield for hydroxydiphenylborane upon scaling up the reaction from a 1L flask to a 50L reactor. What are the likely causes and how can we troubleshoot this?

Answer: A decrease in yield during scale-up can be attributed to several factors:

  • Inadequate Mixing: In a larger reactor, inefficient mixing can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions. The type of stirrer and agitation speed need to be optimized for the larger volume to ensure homogenous reaction conditions.[1]

  • Poor Temperature Control: Exothermic reactions can be difficult to control in large reactors, leading to temperature gradients.[1] This can affect reaction kinetics and selectivity. Ensure the reactor's cooling system is sufficient for the increased volume and heat generation.

  • Moisture Contamination: Organoborane compounds are often sensitive to moisture. In a larger setup, there are more potential points for atmospheric moisture to enter the system. Ensure all reagents and solvents are anhydrous and the reaction is conducted under a strictly inert atmosphere (e.g., nitrogen or argon).

  • Inefficient Reagent Addition: The rate of addition of critical reagents, such as the borane source, can significantly impact the reaction outcome. A slow and controlled addition is often necessary to maintain the optimal reaction temperature and minimize side reactions.

Impurity Formation

Question: Our scaled-up batch of hydroxydiphenylborane is showing a higher level of impurities compared to the lab-scale synthesis. How can we identify and minimize these impurities?

Answer: Increased impurity levels are a common scale-up challenge.[1]

  • Identify the Impurities: Utilize analytical techniques such as Mass Spectrometry (MS) and NMR to identify the structure of the major impurities.[] This will provide clues about the side reactions occurring.

  • Common Side Reactions: Potential side reactions could include the formation of borinic acids or other over-oxidation products if the oxidizing agent is not controlled properly. Incomplete reactions can also leave unreacted starting materials in the final product.

  • Optimize Reaction Conditions: Once the impurities are identified, adjust the reaction parameters to minimize their formation. This could involve lowering the reaction temperature, changing the addition rate of reagents, or adjusting the stoichiometry.

  • Purification Strategy: Develop a robust purification strategy for the scaled-up process. While simple crystallization might be sufficient at the lab scale, industrial-scale purification may require techniques like column chromatography or recrystallization with different solvent systems to effectively remove impurities.

Quantitative Data Summary

The following table provides a hypothetical comparison of key parameters for the synthesis of hydroxydiphenylborane at the lab scale versus a pilot plant scale-up.

ParameterLab Scale (1L)Pilot Scale (50L)
Reagents
Diphenylmethanol100 g5.0 kg
Borane-THF Complex (1M)540 mL27.0 L
Reaction Conditions
Reaction Temperature0-5 °C0-10 °C
Reaction Time2 hours4 hours
Results
Isolated Yield85%70%
Purity (by HPLC)98%95%
Process Parameters
Stirring Speed300 rpm150 rpm (with optimized impeller)
Addition Time of Borane30 minutes2 hours

Experimental Protocols

Synthesis of Hydroxydiphenylborane (Lab Scale)

  • Reaction Setup: A 1L three-necked, round-bottom flask equipped with a mechanical stirrer, a dropping funnel, a thermometer, and a nitrogen inlet is dried in an oven and assembled while hot under a stream of dry nitrogen.

  • Reagent Charging: The flask is charged with diphenylmethanol (100 g) and anhydrous tetrahydrofuran (THF, 400 mL). The solution is cooled to 0 °C in an ice bath.

  • Hydroboration: A 1M solution of borane-THF complex (540 mL) is added dropwise to the stirred solution via the dropping funnel over 30 minutes, maintaining the internal temperature between 0-5 °C.

  • Reaction Monitoring: The reaction is stirred at 0-5 °C for an additional 1.5 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or HPLC.

  • Workup: Once the reaction is complete, the mixture is carefully quenched by the slow addition of water (50 mL) at 0 °C. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate (2 x 100 mL).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by recrystallization from a hexane/ethyl acetate mixture to afford hydroxydiphenylborane as a white solid.

Visualizations

experimental_workflow cluster_synthesis Synthesis Stage cluster_workup Workup & Purification cluster_analysis Quality Control setup 1. Reactor Setup (Inert Atmosphere) charge 2. Reagent Charging (Diphenylmethanol, THF) setup->charge cool 3. Cooling to 0°C charge->cool addition 4. Dropwise Addition (Borane-THF Complex) cool->addition react 5. Reaction (Stirring at 0-5°C) addition->react quench 6. Quenching (Slow addition of water) react->quench extract 7. Extraction (Ethyl Acetate) quench->extract dry 8. Drying & Filtration extract->dry evap 9. Solvent Evaporation dry->evap purify 10. Purification (Recrystallization) evap->purify analysis 11. Final Product Analysis (HPLC, NMR) purify->analysis

Caption: Experimental workflow for the synthesis of hydroxydiphenylborane.

troubleshooting_yield start Low Product Yield Observed at Scale-up q1 Is the reaction temperature profile consistent with the lab scale? start->q1 s1 Improve reactor cooling. Optimize addition rate to control exotherm. q1->s1 No q2 Has mixing efficiency been validated for the larger vessel? q1->q2 Yes end Yield Improved s1->end s2 Perform mixing studies. Change impeller type or adjust agitation speed. q2->s2 No q3 Are all reagents and the reactor system confirmed to be anhydrous? q2->q3 Yes s2->end s3 Use high-purity anhydrous solvents. Ensure rigorous inert atmosphere conditions. q3->s3 No q3->end Yes s3->end

Caption: Troubleshooting decision tree for low yield in scale-up synthesis.

References

Technical Support Center: Optimizing Hydroxydiphenylborane Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reactions involving hydroxydiphenylborane and its derivatives. Find troubleshooting tips for common issues, frequently asked questions, and detailed experimental protocols to enhance your reaction outcomes.

Troubleshooting Guide

Encountering challenges in your hydroxydiphenylborane reactions? This guide provides a structured approach to identifying and resolving common problems.

Problem Potential Cause Suggested Solution
Low to No Product Yield Inactive Catalyst: The Palladium catalyst is crucial for the reaction. It may be inactive due to oxidation or improper handling.Ensure you are using a fresh, high-quality palladium catalyst. If using a Pd(II) precatalyst, ensure reaction conditions are suitable for its in-situ reduction to the active Pd(0) species. Consider using a pre-activated Pd(0) catalyst.
Poor Solvent Choice: The solvent plays a key role in solubility of reactants and intermediates, and in the reaction mechanism.Screen a variety of solvents. Common choices include dioxane, THF, and toluene, often with a small amount of water. Ensure solvents are anhydrous if the reaction is sensitive to moisture.
Inappropriate Base: The base is critical for activating the boronic acid. An unsuitable base can lead to a stalled reaction.The choice of base is often substrate and solvent dependent. Screen a range of bases from different classes (e.g., carbonates, phosphates, hydroxides). For hydroxydiphenylborane, weaker bases like K₂CO₃ or Cs₂CO₃ are often a good starting point to avoid side reactions with the hydroxyl group.
Low Reaction Temperature: Many cross-coupling reactions require thermal energy to proceed at a reasonable rate.Gradually increase the reaction temperature. Monitor for product formation and potential decomposition at higher temperatures.
Significant Side Products Protodeboronation: The C-B bond is cleaved and replaced with a C-H bond, consuming the boronic acid.This is often promoted by excess water, strong bases, or high temperatures. Try using anhydrous solvents, a milder base (e.g., KF), or lowering the reaction temperature. Using the boronic acid as its pinacol ester derivative can also mitigate this issue.
Homocoupling: Two molecules of the boronic acid couple together.This can be caused by the presence of oxygen. Ensure the reaction mixture is thoroughly degassed and maintained under an inert atmosphere (e.g., Argon or Nitrogen).
O-Arylation: The phenolic hydroxyl group reacts with the aryl halide.This is more likely with stronger bases that can deprotonate the phenol. Use a weaker base (e.g., K₂CO₃, Na₂CO₃) and carefully control the reaction temperature.
Inconsistent Results Variable Reagent Quality: Degradation of the boronic acid or impurities in other reagents can lead to inconsistent yields.Use fresh, high-purity reagents. Boronic acids can be sensitive to air and moisture and should be stored under an inert atmosphere.
Oxygen Contamination: Inconsistent degassing can lead to varying levels of catalyst deactivation and side reactions.Implement a consistent and thorough degassing procedure for all reactions (e.g., three freeze-pump-thaw cycles or sparging with an inert gas).

Frequently Asked Questions (FAQs)

Q1: What is the primary role of the base in hydroxydiphenylborane reactions?

A1: The base plays a crucial role in the catalytic cycle of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. Its primary function is to activate the boronic acid by forming a more nucleophilic boronate species. This "ate" complex then undergoes transmetalation with the palladium catalyst more readily than the neutral boronic acid.[1] There are two commonly accepted pathways for this activation.[1]

Q2: How does the hydroxyl group on the phenyl ring affect the reaction?

A2: The phenolic hydroxyl group is acidic and can be deprotonated by the base used in the reaction. This can have several consequences:

  • Altered Reactivity: Deprotonation can change the electronic properties of the boronic acid, potentially affecting its reactivity in the catalytic cycle.

  • Side Reactions: The resulting phenoxide can act as a nucleophile, leading to undesired side reactions such as O-arylation.

  • Solubility Changes: The formation of a phenoxide salt can alter the solubility of the boronic acid in the reaction mixture.

Q3: Which solvents are recommended for reactions with hydroxydiphenylborane?

A3: The choice of solvent can significantly impact the reaction outcome. Common solvents for Suzuki-Miyaura reactions involving arylboronic acids include:

  • Ethereal Solvents: 1,4-Dioxane and Tetrahydrofuran (THF) are frequently used, often in combination with water.

  • Aromatic Solvents: Toluene can be an effective solvent, particularly for reactions run at higher temperatures.

  • Polar Aprotic Solvents: Dimethylformamide (DMF) can also be used, but may require more careful optimization.

The optimal solvent system often depends on the specific substrates and base being used. A screening of different solvents is recommended for new reactions.

Q4: Can I use an organic base for these reactions?

A4: While inorganic bases are more common, organic bases such as triethylamine (TEA) or diisopropylethylamine (DIPEA) can be used. However, they are generally less effective than inorganic bases in promoting the Suzuki-Miyaura coupling.[2] Inorganic bases are typically superior for these reactions.[2]

Q5: How can I minimize the protodeboronation of my hydroxydiphenylborane?

A5: Protodeboronation is a common side reaction for many boronic acids. To minimize it:

  • Use Anhydrous Conditions: Since water is a proton source, using anhydrous solvents and reagents can significantly reduce this side reaction.

  • Choose a Milder Base: Strong bases can accelerate protodeboronation. Consider using milder bases like potassium fluoride (KF) or potassium carbonate (K₂CO₃).

  • Protect the Boronic Acid: Converting the boronic acid to a more stable derivative, such as a pinacol ester or an N-methyliminodiacetic acid (MIDA) ester, can prevent premature decomposition.

Data Presentation

Solvent and Temperature Effects on the Suzuki Coupling of 4-Hydroxyphenylboronic Acid

The following table summarizes the results from an optimization study of the Suzuki-Miyaura coupling between an aryl bromide and 4-hydroxyphenylboronic acid, using K₂CO₃ as the base.[3]

EntrySolventTemperature (°C)Yield (%)
1Toluene/H₂O6725
2THF/H₂O6740
3Dioxane/H₂O6760
4THF6785
5Toluene10040

Reaction conditions: Aryl bromide (1.0 mmol), 4-hydroxyphenylboronic acid (1.5 mmol), Pd(OAc)₂ (0.1 mmol), dppf (0.3 mmol), K₂CO₃ in the specified solvent.[3]

Comparison of Bases in Suzuki-Miyaura Coupling

While specific comparative data for hydroxydiphenylborane is limited, the following table provides a general overview of the performance of various bases in Suzuki-Miyaura reactions.

BaseClassGeneral Observations
K₃PO₄ Phosphate (Inorganic)A strong base often effective for challenging couplings and with boronic esters.[4]
Cs₂CO₃ Carbonate (Inorganic)More soluble and stronger than K₂CO₃; can increase reaction rates.[4]
K₂CO₃ Carbonate (Inorganic)A standard, widely used base. May be less effective for very challenging substrates.[4]
NaOH, KOH Hydroxide (Inorganic)Strong bases, but their high basicity can sometimes lead to side reactions.[1]
KF Fluoride (Inorganic)A milder option, useful for substrates with base-sensitive functional groups. Often requires anhydrous conditions.[4]
Triethylamine (TEA) Amine (Organic)Generally less effective than inorganic bases.[2]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of 4-Hydroxyphenylboronic Acid

This protocol is a starting point and may require optimization for different substrates.

Materials:

  • Aryl halide (1.0 equiv)

  • 4-Hydroxyphenylboronic acid (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 - 3.0 equiv)

  • Degassed solvent (e.g., 1,4-Dioxane/Water 4:1)

Procedure:

  • Reaction Setup: To a dry Schlenk tube or round-bottom flask equipped with a magnetic stir bar, add the aryl halide, 4-hydroxyphenylboronic acid, and base.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure the removal of oxygen.

  • Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst.

  • Solvent Addition: Add the degassed solvent mixture via syringe. The final concentration of the limiting reagent should typically be between 0.1 M and 0.5 M.

  • Reaction: Place the flask in a preheated oil bath and stir the reaction mixture at the desired temperature (e.g., 80-100 °C).

  • Monitoring: Monitor the progress of the reaction by a suitable technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Visualizations

Troubleshooting_Workflow start Reaction Failure (Low Yield / No Product) check_catalyst Check Catalyst Activity - Use fresh catalyst - Ensure proper activation start->check_catalyst check_reagents Verify Reagent Purity - Fresh boronic acid - Anhydrous solvents start->check_reagents check_conditions Review Reaction Conditions - Degassing procedure - Temperature & Time start->check_conditions optimize_base Optimize Base - Screen different bases (e.g., K2CO3, Cs2CO3, K3PO4) check_catalyst->optimize_base check_reagents->optimize_base optimize_solvent Optimize Solvent - Screen various solvents (e.g., Dioxane/H2O, THF, Toluene) check_conditions->optimize_solvent optimize_base->optimize_solvent side_reactions Analyze for Side Reactions - Protodeboronation - Homocoupling - O-Arylation optimize_solvent->side_reactions side_reactions->start Persistent Issues success Successful Reaction side_reactions->success Problem Solved

Caption: Troubleshooting workflow for hydroxydiphenylborane reactions.

Side_Reactions Reactants Hydroxydiphenylborane + Aryl Halide + Pd Catalyst + Base Desired_Product Desired C-C Coupled Product Reactants->Desired_Product Suzuki-Miyaura Coupling Protodeboronation Protodeboronation (Loss of Boronic Acid) Reactants->Protodeboronation H+ Source (e.g., H2O) Homocoupling Homocoupling (Boronic Acid Dimer) Reactants->Homocoupling O2 Present O_Arylation O-Arylation (Ether Formation) Reactants->O_Arylation Strong Base

Caption: Potential side reactions in hydroxydiphenylborane coupling.

References

Technical Support Center: Hydroxydiphenylborane Catalyst

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for hydroxydiphenylborane catalyst. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the use and regeneration of this catalyst.

Frequently Asked Questions (FAQs)

Q1: My reaction catalyzed by hydroxydiphenylborane has stalled or is showing low conversion. What are the potential causes?

A1: Low or no catalytic activity can stem from several factors:

  • Catalyst Deactivation: The primary cause of deactivation is oxidation. Hydroxydiphenylborane is susceptible to oxidation, which converts it into catalytically inactive species like phenol and phenylboronic acid. This can be exacerbated by exposure to air or oxidizing agents in your reaction mixture.

  • Hydrolysis: The presence of water can lead to the hydrolysis of the catalyst, forming boric acid and other byproducts, reducing its efficacy.

  • Impurities in Reagents or Solvents: Trace impurities in your starting materials or solvents can act as catalyst poisons. Ensure all reagents and solvents are of high purity and appropriately dried.

  • Incorrect Catalyst Loading: The amount of catalyst may be insufficient for the scale of your reaction.

Q2: I suspect my hydroxydiphenylborane catalyst has deactivated. How can I confirm this?

A2: You can analyze a small sample of your reaction mixture or the recovered catalyst using techniques like:

  • NMR Spectroscopy: 1H and 11B NMR can help identify the presence of degradation products such as phenol and phenylboronic acid.

  • Mass Spectrometry: This can be used to detect the molecular ions corresponding to the deactivated species.

Q3: What is the primary deactivation pathway for hydroxydiphenylborane?

A3: The most significant deactivation pathway is the oxidative cleavage of the boron-carbon bonds. This process transforms the active hydroxydiphenylborane into phenol and phenylboronic acid, which are generally inactive for the desired catalytic transformation.[1]

Q4: Can a deactivated hydroxydiphenylborane catalyst be regenerated?

A4: Yes, in principle, the components of the deactivated catalyst can be recovered and used to resynthesize the active hydroxydiphenylborane. This involves a multi-step chemical process to convert the degradation products back into the catalyst. A detailed protocol is provided in the "Experimental Protocols" section below.

Troubleshooting Guides

Issue 1: Gradual or Sudden Drop in Catalytic Activity
Possible CauseDiagnostic CheckSuggested Solution
Catalyst Oxidation Analyze a reaction aliquot by TLC, GC-MS, or NMR to detect the presence of phenol and phenylboronic acid.Rigorously degas all solvents and reagents. Perform the reaction under a strictly inert atmosphere (e.g., Argon or Nitrogen).
Presence of Water Check the water content of your solvents and reagents using Karl Fischer titration.Use freshly distilled and dried solvents. Dry reagents in a vacuum oven or with appropriate drying agents before use.
Impurity Poisoning Analyze starting materials for potential Lewis basic impurities or other catalyst poisons.Purify starting materials by distillation, recrystallization, or column chromatography. Pass solvents through a column of activated alumina.
Thermal Degradation Review the reaction temperature. Borane catalysts can be sensitive to high temperatures.Perform the reaction at the lowest effective temperature. Conduct a temperature optimization study if necessary.
Issue 2: Difficulty in Isolating the Product from the Catalyst
Possible CauseDiagnostic CheckSuggested Solution
Formation of Stable Adducts The product may form a stable complex with the borane catalyst or its byproducts.After the reaction, consider a workup procedure that involves washing with a dilute aqueous base to remove acidic boron species.[2]
Co-elution during Chromatography Catalyst-related species may have similar polarity to the desired product.Convert the boronic acid impurities into their corresponding boronate esters (e.g., pinacol esters) to alter their polarity before chromatography.[3] Alternatively, use a different stationary phase, such as alumina.

Experimental Protocols

Regeneration of Deactivated Hydroxydiphenylborane Catalyst

This protocol outlines a plausible synthetic route to regenerate hydroxydiphenylborane from its primary degradation products: phenol and phenylboronic acid. This process involves the conversion of phenol to a Grignard reagent precursor and the esterification of phenylboronic acid, followed by their reaction to reform the diarylborinic acid structure.

Step 1: Conversion of Phenol to Bromobenzene

  • Reaction: Phenol is converted to bromobenzene. This can be achieved using a reagent like phosphorus tribromide (PBr₃).

  • Procedure:

    • In a fume hood, carefully add phosphorus tribromide dropwise to phenol at 0 °C.

    • After the addition is complete, gently heat the mixture to drive the reaction to completion.

    • Isolate the bromobenzene by distillation.

  • Safety Note: Phosphorus tribromide is corrosive and reacts violently with water. Handle with extreme care under anhydrous conditions.

Step 2: Preparation of Phenylmagnesium Bromide (Grignard Reagent)

  • Reaction: Bromobenzene is reacted with magnesium turnings in anhydrous diethyl ether or THF to form phenylmagnesium bromide.[2][4][5]

  • Procedure:

    • Ensure all glassware is flame-dried and the reaction is conducted under a strict inert atmosphere (Argon or Nitrogen).

    • Place magnesium turnings in a flask and add a small crystal of iodine to initiate the reaction.

    • Slowly add a solution of bromobenzene in anhydrous ether to the magnesium turnings. The reaction is exothermic and should be controlled by the rate of addition.

    • Once the reaction is complete, the resulting Grignard solution is used immediately in the next step.

Step 3: Esterification of Phenylboronic Acid

  • Reaction: Phenylboronic acid is converted to a boronic ester, for example, by reacting it with an alcohol like isopropanol in the presence of a dehydrating agent.

  • Procedure:

    • Dissolve phenylboronic acid in a suitable solvent (e.g., toluene).

    • Add an excess of the desired alcohol (e.g., isopropanol).

    • Heat the mixture to reflux with a Dean-Stark apparatus to remove water.

    • Once the reaction is complete, remove the solvent and excess alcohol under reduced pressure.

Step 4: Synthesis of Hydroxydiphenylborane

  • Reaction: The phenylmagnesium bromide solution is reacted with the phenylboronic ester.

  • Procedure:

    • Cool the phenylboronic ester solution to a low temperature (e.g., -78 °C) under an inert atmosphere.

    • Slowly add the freshly prepared phenylmagnesium bromide solution dropwise with vigorous stirring.

    • Allow the reaction mixture to warm to room temperature and stir for several hours.

    • Quench the reaction carefully with an acidic aqueous solution (e.g., dilute HCl).

    • Extract the product with an organic solvent (e.g., diethyl ether).

    • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure.

    • The crude hydroxydiphenylborane can be purified by recrystallization or column chromatography.

Data Presentation

Table 1: Troubleshooting Summary for Catalyst Deactivation

SymptomPotential CauseRecommended Action
Reaction fails to initiateInactive catalystVerify catalyst activity with a known reaction.
Presence of inhibitorsPurify all reagents and solvents.
Reaction starts but then stopsCatalyst deactivation (oxidation/hydrolysis)Ensure rigorous inert and anhydrous conditions.
Insufficient catalyst loadingIncrease catalyst loading incrementally.
Low product yieldSuboptimal reaction conditionsOptimize temperature, concentration, and reaction time.
Catalyst poisoningIdentify and remove the source of impurities.
Formation of byproductsSide reactions due to catalyst degradationMonitor reaction progress closely and stop at optimal time.

Visualizations

Deactivation_Pathway Active_Catalyst Hydroxydiphenylborane (Active Catalyst) Deactivated_Products Phenol + Phenylboronic Acid (Inactive) Active_Catalyst->Deactivated_Products Oxidation Oxidizing_Agent Oxidizing Agent (e.g., O2) Oxidizing_Agent->Deactivated_Products

Caption: Deactivation pathway of hydroxydiphenylborane catalyst.

Regeneration_Workflow cluster_deactivated Deactivated Catalyst Components cluster_intermediates Intermediate Preparation cluster_regeneration Regeneration Phenol Phenol Bromobenzene Bromobenzene Phenol->Bromobenzene Bromination Phenylboronic_Acid Phenylboronic Acid Boronic_Ester Phenylboronic Ester Phenylboronic_Acid->Boronic_Ester Esterification Grignard Phenylmagnesium Bromide Bromobenzene->Grignard Reaction with Mg Regenerated_Catalyst Hydroxydiphenylborane (Active Catalyst) Grignard->Regenerated_Catalyst Boronic_Ester->Regenerated_Catalyst

Caption: Proposed workflow for the regeneration of hydroxydiphenylborane.

References

Identifying and minimizing byproducts in reactions with hydroxydip-tolylborane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with hydroxydiphenylborane (also known as diphenylborinic acid). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and minimize byproducts in your chemical reactions, ensuring higher yields and purity of your target compounds.

Frequently Asked Questions (FAQs)

Q1: What is hydroxydiphenylborane and what are its common applications?

Hydroxydiphenylborane (Ph₂BOH) is an organoboron compound. Like other boronic acids, it is primarily used as a reagent in organic synthesis, most notably in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling to form carbon-carbon bonds. It can also be used in selective reductions and as a protecting group or chelating agent for diols.

Q2: What are the most common byproducts observed in reactions with hydroxydiphenylborane?

The most common byproducts are typically related to the stability of the C–B bond and the reaction conditions. These include:

  • Protodeboronation Product (Benzene): This is the product formed when the diphenylboryl group is replaced by a hydrogen atom from a proton source, such as water or acidic protons. This is a very common side reaction for boronic acids.[1]

  • Homocoupling Product (Biphenyl): This byproduct results from the coupling of two phenyl groups from the hydroxydiphenylborane reagent. This is often mediated by the palladium catalyst, especially in the presence of oxygen.[2][3]

  • Boroxine Formation: Boronic acids can dehydrate, especially under thermal conditions, to form cyclic anhydride trimers called boroxines. While these are often still reactive in cross-coupling, their formation can complicate reaction kinetics and analysis.

Q3: How stable is hydroxydiphenylborane and how should it be stored?

Hydroxydiphenylborane can be susceptible to degradation. It is sensitive to strong oxidizing agents, acids, and bases.[4] For long-term storage, it should be kept in a cool, dry place under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and hydrolysis-related degradation. Solutions in solvents like DMSO or ethanol may be stored at -20°C for short periods.[5]

Q4: Which analytical techniques are best for identifying and quantifying byproducts from hydroxydiphenylborane reactions?

A combination of chromatographic and spectroscopic methods is ideal for comprehensive impurity profiling:[6][7][8]

  • High-Performance Liquid Chromatography (HPLC): Excellent for separating the desired product from unreacted starting materials and non-volatile byproducts. It is the standard for purity assessment.[8]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides molecular weight information for each separated component, which is crucial for identifying unknown impurities like homocoupled or degraded products.[8]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Best suited for identifying volatile byproducts, such as benzene (from protodeboronation) or biphenyl (from homocoupling).[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides structural information about the main product and byproducts.

    • ¹¹B NMR: Specifically probes the chemical environment of the boron atom, which can help identify different boron species in the reaction mixture (e.g., boronic acid vs. boronate esters).[9]

Troubleshooting Guides

Issue 1: Low Yield of Desired Product and Significant Benzene Formation

This issue points towards excessive protodeboronation, where the boronic acid is cleaved from your molecule.

G start Problem: High Protodeboronation (Benzene byproduct) check_water Is the reaction run under anhydrous conditions? start->check_water check_base What is the nature of the base? check_water->check_base Yes sol_water_no Action: Use anhydrous solvents and dry reagents thoroughly. check_water->sol_water_no No check_temp Is the reaction temperature too high? check_base->check_temp Mild/Anhydrous (e.g., K₃PO₄) sol_base_strong Action: Switch to a milder, non-hydroxide base (e.g., K₃PO₄, K₂CO₃, or KF). check_base->sol_base_strong Strong/Aqueous (e.g., NaOH, Ba(OH)₂) sol_temp_high Action: Lower the reaction temperature. Monitor for conversion vs. degradation. check_temp->sol_temp_high Yes end_good Problem Resolved check_temp->end_good No sol_water_no->check_base sol_base_strong->check_temp sol_temp_high->end_good

Caption: Troubleshooting workflow for minimizing protodeboronation.

The following table illustrates the expected impact of different bases and solvent conditions on the yield of the desired product versus the formation of the benzene byproduct from a hypothetical Suzuki-Miyaura reaction.

Condition IDBaseSolvent SystemDesired Product Yield (%)Benzene Byproduct (%)
1NaOH (2M aq.)Dioxane4550
2K₂CO₃ (2M aq.)Dioxane7520
3K₃PO₄ (anhydrous)Dioxane (anhydrous)92<5
4KF (anhydrous)Dioxane (anhydrous)88<8

Data is illustrative and intended to show trends.

Issue 2: Significant Biphenyl Homocoupling Product Observed

The formation of biphenyl indicates that the hydroxydiphenylborane is coupling with itself. This is a common issue in Suzuki-Miyaura reactions.

G start Problem: High Homocoupling (Biphenyl byproduct) check_degas Were the solvent and reaction mixture rigorously degassed? start->check_degas check_catalyst What is the palladium source? check_degas->check_catalyst Yes sol_degas_no Action: Degas solvent using freeze-pump-thaw or sparge with Argon/N₂ for 20-30 min. check_degas->sol_degas_no No sol_catalyst_pd2 Action: Switch to a Pd(0) source (e.g., Pd(PPh₃)₄) or an air-stable precatalyst (e.g., XPhos Pd G3). Ensure efficient reduction of Pd(II) if used. check_catalyst->sol_catalyst_pd2 Pd(II) salt (e.g., Pd(OAc)₂) end_good Problem Resolved check_catalyst->end_good Pd(0) or Precatalyst sol_degas_no->check_catalyst sol_catalyst_pd2->end_good G cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_workup Workup & Purification prep1 1. Add Aryl Halide, Hydroxydiphenylborane (1.2 eq), & K₃PO₄ (2.0 eq) to oven-dried flask. prep2 2. Seal flask with septum and purge with Argon for 10 min. prep1->prep2 prep3 3. Add Pd catalyst (e.g., XPhos Pd G3, 1 mol%) and degassed anhydrous solvent via syringe. prep2->prep3 react1 4. Heat reaction to desired temperature (e.g., 90 °C) with vigorous stirring. prep3->react1 react2 5. Monitor progress by TLC or LC-MS until starting material is consumed. react1->react2 workup1 6. Cool to RT, dilute with Ethyl Acetate, and wash with water and brine. react2->workup1 workup2 7. Dry organic layer (Na₂SO₄), filter, and concentrate. workup1->workup2 workup3 8. Purify crude product via flash column chromatography. workup2->workup3

References

Technical Support Center: Enhancing Enantioselectivity of Chiral Hydroxydiphenylborane Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with chiral hydroxydiphenylborane catalysts, particularly in the context of enantioselective reductions.

Troubleshooting Guide

This guide addresses common issues encountered during experiments aimed at achieving high enantioselectivity.

Problem 1: Low Enantiomeric Excess (% ee)

Possible Cause A: Catalyst Integrity and Activity

  • Question: My enantiomeric excess is consistently low. Could the catalyst be the issue?

  • Answer: Yes, the purity and activity of the chiral catalyst are critical.[1] Many chiral borane catalysts and their precursors are sensitive to air and moisture.[1][2] Impurities can poison the catalyst or disrupt the chiral environment necessary for high enantioselectivity. For catalysts generated in situ, ensure the purity of the precursors, such as the chiral amino alcohol and the borane source.[1]

Possible Cause B: Reaction Conditions

  • Question: I've confirmed my catalyst is active. What reaction parameters should I investigate next?

  • Answer: A systematic optimization of your reaction conditions is the next crucial step. Key parameters to consider include:

    • Temperature: Temperature can have a significant, and sometimes non-linear, effect on enantioselectivity.[3][4][5] While lower temperatures often favor higher selectivity, this is not always the case in borane-catalyzed reductions.[3][6] The optimal temperature is often a balance between the rates of the catalyzed and uncatalyzed background reactions.[3][4][5] For many oxazaborolidine-catalyzed reductions, the highest enantioselectivities are achieved between 20 and 30 °C.[3][4][5][6]

    • Solvent: The choice of solvent is crucial as it can influence the catalyst's conformation and the reaction pathway.[1][7] Solute-solvent interactions can be more influential than the solvent's dielectric constant.[1] Tetrahydrofuran (THF) is a commonly used and often effective solvent for these reactions.[6]

    • Catalyst Loading: Insufficient catalyst loading may allow the non-selective background reaction with the borane source to dominate, thus lowering the overall enantiomeric excess.[1] Incrementally increasing the catalyst loading (e.g., from 5 mol% to 10 mol%) can improve the enantioselectivity.[1][8]

    • Concentration: For some substrates, particularly less reactive ones, increasing the concentration of the reagents can favor the desired bimolecular asymmetric reduction over competing pathways like catalyst dissociation.[9]

Possible Cause C: Substrate-Specific Issues

  • Question: The enantioselectivity is high for my model substrate, but low for my target molecule. What should I consider?

  • Answer: The steric and electronic properties of the ketone substrate play a crucial role.[9] Bulky ketones may react too slowly, allowing for competing side reactions.[9] For challenging substrates, consider screening different chiral ligands or catalyst systems. The modular nature of oxazaborolidine catalysts allows for tuning of their steric and electronic properties to better suit a specific substrate.[10][11]

Frequently Asked Questions (FAQs)

  • Q1: How does temperature affect the enantioselectivity of borane-catalyzed reductions?

  • A1: The effect of temperature on enantioselectivity in these reactions can be complex. While lower temperatures generally favor higher enantioselectivity in many asymmetric reactions, for oxazaborolidine-catalyzed borane reductions, an optimal temperature range often exists, typically between 20 and 30°C.[3][4][5][6] This is because the rate of the non-catalyzed reduction by free borane increases more significantly at higher temperatures, leading to a decrease in overall enantioselectivity.[3]

  • Q2: What is the role of the borane source (e.g., BH₃·THF vs. BH₃·SMe₂) and its concentration?

  • A2: The borane source acts as the stoichiometric reductant. The complexation of the borane to the nitrogen atom of the oxazaborolidine catalyst enhances the Lewis acidity of the endocyclic boron atom and activates the borane to become a more effective hydride donor.[12] The concentration of free borane can impact enantioselectivity; an excessive amount can increase the rate of the non-catalyzed, non-enantioselective background reduction.

  • Q3: Can additives be used to improve enantioselectivity?

  • A3: Yes, additives can have a significant impact. For instance, in some cases, the addition of phenols, such as p-iodophenol, can improve enantioselectivity, particularly for aliphatic ketones and α,β-enones at low temperatures.[13] Lewis acids can also be used to activate the oxazaborolidine catalyst, thereby enhancing its reactivity and potentially its selectivity.[11]

  • Q4: How should I handle and store chiral hydroxydiphenylborane catalysts and their precursors?

  • A4: These reagents are often sensitive to air and moisture.[1][2] They should be handled under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents and techniques. Storage should be in a cool, dry place, tightly sealed to prevent decomposition.

  • Q5: How is the enantiomeric excess (% ee) of the product typically determined?

  • A5: The most common methods for determining enantiomeric excess are chiral High-Performance Liquid Chromatography (HPLC) and chiral Gas Chromatography (GC).[1] These techniques use a chiral stationary phase that interacts differently with each enantiomer, leading to their separation and quantification.[1]

Quantitative Data Summary

Table 1: Effect of Temperature on Enantioselectivity of Acetophenone Reduction

Temperature (°C)Enantiomeric Excess (% ee)
-20~70%
0>90%
25 (Room Temp)~95-98%
40Decreased from peak

Note: Data is generalized from trends described in the literature.[3][6] Specific values can vary based on exact conditions and catalyst structure.

Table 2: Effect of Catalyst Loading on Enantioselectivity

Catalyst Loading (mol%)Enantiomeric Excess (% ee)
591%
1093%
20No significant increase

Data based on the reduction of acetophenone using an in situ generated oxazaborolidine catalyst.[8]

Key Experimental Protocols

Protocol 1: General Procedure for In Situ Generation of Chiral Oxazaborolidine Catalyst and Enantioselective Ketone Reduction

  • Preparation: Under an inert atmosphere (Argon or Nitrogen), add the chiral amino alcohol (e.g., (S)-α,α-diphenylprolinol) to a flame-dried flask containing an anhydrous solvent (e.g., THF).

  • Catalyst Formation: Cool the solution to 0 °C. Slowly add a solution of borane dimethyl sulfide complex (BH₃·SMe₂) (1.0-1.2 equivalents relative to the amino alcohol). Stir the mixture at 0 °C for 30-60 minutes to form the oxazaborolidine catalyst.[1]

  • Substrate Addition: Cool the reaction mixture to the desired temperature (e.g., -20 °C to room temperature). Slowly add a solution of the prochiral ketone (1.0 equivalent) in the same anhydrous solvent.

  • Reaction Monitoring: Stir the reaction at the chosen temperature and monitor its progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Quenching: Once the reaction is complete, cool the mixture to 0 °C and slowly quench by the dropwise addition of methanol.

  • Workup: Allow the mixture to warm to room temperature. Add 1 M HCl and stir for 30 minutes. Separate the organic layer and extract the aqueous layer with an appropriate solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[1]

  • Purification: Purify the crude chiral alcohol product by flash column chromatography.

  • Analysis: Determine the enantiomeric excess of the purified product using chiral HPLC or GC.[1]

Visualizations

Troubleshooting_Workflow Troubleshooting Low Enantioselectivity start Low Enantiomeric Excess (% ee) Observed check_catalyst Verify Catalyst Integrity & Activity start->check_catalyst catalyst_ok Catalyst is Active & Pure check_catalyst->catalyst_ok Yes catalyst_bad Degraded or Impure Catalyst check_catalyst->catalyst_bad No optimize_conditions Systematically Optimize Reaction Conditions catalyst_ok->optimize_conditions replace_catalyst Synthesize/Procure Fresh Catalyst & Precursors catalyst_bad->replace_catalyst replace_catalyst->start temp Vary Temperature optimize_conditions->temp solvent Screen Solvents (e.g., THF, Toluene) optimize_conditions->solvent loading Increase Catalyst Loading optimize_conditions->loading concentration Adjust Reagent Concentration optimize_conditions->concentration ee_improved Enantioselectivity Improved temp->ee_improved ee_not_improved No Significant Improvement temp->ee_not_improved solvent->ee_improved solvent->ee_not_improved loading->ee_improved loading->ee_not_improved concentration->ee_improved concentration->ee_not_improved consider_substrate Evaluate Substrate Effects ee_not_improved->consider_substrate modify_catalyst Modify Catalyst Structure (Ligand) consider_substrate->modify_catalyst modify_catalyst->start

Caption: Troubleshooting workflow for low enantioselectivity.

CBS_Catalytic_Cycle Simplified CBS Reduction Catalytic Cycle catalyst Chiral Oxazaborolidine Catalyst borane_complex Catalyst-Borane Complex catalyst->borane_complex + BH3 ketone_coord Ketone Coordination borane_complex->ketone_coord + Ketone transition_state Six-Membered Transition State ketone_coord->transition_state Hydride Transfer product_release Product-Borane Complex Release transition_state->product_release product_release->catalyst Regeneration chiral_alcohol {Chiral Alcohol (after workup)} product_release->chiral_alcohol

References

Validation & Comparative

Unlocking New Catalytic Frontiers: Validating the Efficacy of Hydroxydiphenylborane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quest for selective and efficient catalytic methods is perpetual. In this context, hydroxydiphenylborane, also known as diphenylborinic acid, is emerging as a powerful organocatalyst for novel and challenging chemical transformations. This guide provides an objective comparison of its performance in two recently developed, innovative reactions, supported by experimental data, detailed protocols, and visual workflows to facilitate adoption and further exploration.

Hydroxydiphenylborane's utility stems from its Lewis acidic nature and its ability to form reversible covalent bonds with hydroxyl groups. This mode of action allows for the activation of substrates in a highly specific manner, leading to remarkable control over reaction outcomes. Here, we delve into its catalytic prowess in two distinct and synthetically valuable reactions: the regioselective glycosylation of unprotected carbohydrates and a novel cooperative diarylborinic acid/chloride-catalyzed formal SNi reaction of cyclopentene oxides.

Novel Application 1: Regioselective Glycosylation of Unprotected Carbohydrates

The synthesis of complex carbohydrates is often hampered by the need for extensive protecting group strategies to differentiate between multiple hydroxyl groups of similar reactivity. Hydroxydiphenylborane has been demonstrated to catalyze the regioselective glycosylation of unprotected or minimally protected sugars, offering a more streamlined and efficient synthetic route.

Performance of Hydroxydiphenylborane

Hydroxydiphenylborane, often used in the form of its 2-aminoethyl ester precatalyst for enhanced stability, has been shown to effectively catalyze the Koenigs-Knorr glycosylation, directing the glycosylation to a specific hydroxyl group on the acceptor sugar.

Acceptor SugarGlycosyl DonorCatalyst Loading (mol%)SolventTime (h)Yield (%)Regioselectivity (Attacked OH position : Other OHs)
Methyl α-D-mannopyranoside2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl bromide10CH₃CN490>20:1 (C3-OH)
Methyl β-D-galactopyranoside2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl bromide10CH₃CN485>20:1 (C3-OH)
Methyl α-L-fucopyranoside2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl bromide10CH₃CN491>20:1 (C3-OH)
Comparison with Alternative Catalysts

The regioselective glycosylation of carbohydrates can be achieved with other catalyst systems. Below is a comparison of hydroxydiphenylborane with common alternatives for the glycosylation of a mannose derivative.

CatalystGlycosyl DonorAcceptorSolventYield (%)Selectivity (β:α)
Hydroxydiphenylborane 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl bromideMethyl α-D-mannopyranosideCH₃CN90Not specified, focus on regioselectivity
TMSOTf2,3,4,6-Tetra-O-benzyl-α-D-glucopyranosyl trichloroacetimidateAllyl 6-O-TBDPS-α-D-mannopyranosideDCMGoodα-selective
Bis-thiourea catalyst2,3:4,6-Bisacetonide-protected mannopyranosyl diphenylphosphateVarious alcoholsTolueneHighHighly β-selective
Experimental Protocol: Regioselective Glycosylation

To a solution of the acceptor sugar (e.g., methyl α-D-mannopyranoside, 1.1 equiv.), silver(I) oxide (1.0 equiv.), and 2-aminoethyl diphenylborinate (10 mol%) in acetonitrile, the glycosyl donor (e.g., 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide, 1.0 equiv.) is added at room temperature. The reaction mixture is stirred for 4 hours. Upon completion, the mixture is filtered through celite and washed with dichloromethane. The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to yield the desired disaccharide.

.

experimental_workflow_glycosylation cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product A Mix Acceptor Sugar, Ag₂O, and Catalyst in Acetonitrile B Add Glycosyl Donor A->B Initiate Reaction C Stir at Room Temperature for 4h B->C D Filter through Celite C->D Reaction Complete E Solvent Removal D->E F Column Chromatography E->F G Isolated Disaccharide F->G

Caption: Experimental workflow for hydroxydiphenylborane-catalyzed regioselective glycosylation.

Novel Application 2: Cooperative Diarylborinic Acid/Chloride-Catalyzed Formal SNi Reaction

A significant recent development is the use of hydroxydiphenylborane in a cooperative catalytic system with a chloride source to achieve a formal SNi (substitution nucleophilic internal) reaction of cis-4-hydroxymethyl-1,2-cyclopentene oxides. This reaction proceeds with retention of configuration, a stereochemical outcome that is often challenging to achieve.

Performance of Hydroxydiphenylborane

The reaction demonstrates high efficiency with very low catalyst loading, showcasing the high turnover number of the catalytic system.

Substrate (R group on N)Catalyst Loading (mol%)AdditiveSolventTime (h)Temperature (°C)Yield (%)
Boc0.1LiCl1,4-Dioxane2.56099
Ts0.1LiCl1,4-Dioxane2.56098
Bz0.1LiCl1,4-Dioxane2.56095
H0.1LiCl1,4-Dioxane2.56092
Comparison with Alternative Approaches for Stereoretentive Epoxide Opening

Achieving stereoretentive ring-opening of epoxides is a synthetic challenge. While not direct comparisons for this specific substrate, other methods for related transformations often require stoichiometric reagents or more complex catalyst systems.

MethodReagent/CatalystSubstrate TypeStereochemical OutcomeComments
Diarylborinic Acid/Chloride Catalysis Hydroxydiphenylborane/LiCl cis-4-hydroxymethyl-1,2-cyclopentene oxidesRetention (Formal SNi) Catalytic, mild conditions
Mitsunobu ReactionPPh₃, DEADAlcoholsInversion (SN2)Stoichiometric reagents, often used for alcohol inversion
Double SN2 Displacement1. Activate OH, 2. Nucleophilic attackEpoxides/AlcoholsRetentionMulti-step, requires stoichiometric activating agents
Experimental Protocol: Formal SNi Reaction

A mixture of the cis-4-hydroxymethyl-1,2-cyclopentene oxide substrate (1.0 equiv.), hydroxydiphenylborane (0.1 mol%), and lithium chloride (1.2 equiv.) in 1,4-dioxane is stirred at 60 °C for 2.5 hours. After completion of the reaction, the solvent is evaporated, and the residue is purified by flash column chromatography on silica gel to afford the product with retained stereochemistry.

signaling_pathway_sni cluster_activation Catalyst Activation & Substrate Binding cluster_ring_opening Ring Opening cluster_cyclization Intramolecular Cyclization Epoxide cis-Epoxy Alcohol BorinateEster Borinate Ester Intermediate Epoxide->BorinateEster Coordination BorinicAcid Ph₂BOH BorinicAcid->BorinateEster Intermediate SN2 Ring Opening (Inversion) BorinateEster->Intermediate Nucleophilic Attack Chloride Cl⁻ Chloride->Intermediate Product Final Product (Retention) Intermediate->Product Intramolecular SN2 (Inversion) Product->BorinicAcid Catalyst Regeneration

Caption: Proposed catalytic cycle for the formal SNi reaction.

Conclusion

Hydroxydiphenylborane is a versatile and highly effective catalyst for promoting novel and challenging organic transformations. Its ability to achieve high regioselectivity in glycosylation reactions of unprotected sugars and to facilitate a rare formal SNi reaction with retention of stereochemistry underscores its potential for streamlining complex molecule synthesis. The mild reaction conditions, low catalyst loadings, and high yields make it a valuable tool for researchers in organic synthesis and drug development. The data and protocols presented in this guide provide a solid foundation for the adoption and further exploration of hydroxydiphenylborane's catalytic capabilities.

A Head-to-Head Comparison of Diarylborinic Acid Catalysts in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an optimal catalyst is paramount for achieving high efficiency and selectivity in chemical transformations. Diarylborinic acids have emerged as a powerful class of organoboron catalysts, often outperforming their boronic acid counterparts in specific applications due to their enhanced Lewis acidity. This guide provides a detailed head-to-head comparison of different diarylborinic acid catalysts, supported by experimental data, to aid in catalyst selection for various synthetic challenges.

Diarylborinic acids, characterized by the general structure Ar₂BOH, possess two aryl groups directly attached to the boron atom. This structural feature significantly influences their electronic and steric properties, leading to heightened Lewis acidity compared to boronic acids (ArB(OH)₂). This increased reactivity is particularly advantageous in reactions requiring the activation of hydroxyl groups, such as the regioselective acylation of polyols, a critical transformation in carbohydrate chemistry.

Performance in Regioselective Acylation of Diols

A key application showcasing the catalytic prowess of diarylborinic acids is the regioselective acylation of cis-1,2-diols, frequently encountered in carbohydrate chemistry. The catalyst reversibly forms a borinic ester with the diol, activating one hydroxyl group over the other for selective acylation. The electronic nature of the aryl substituents on the diarylborinic acid catalyst plays a crucial role in its activity.

A comparative study on the benzoylation of a model diol, cis-1,2-cyclohexanediol, highlights the structure-activity relationship of various diarylborinic acid catalysts. The catalysts were evaluated based on their ability to promote the formation of the mono-benzoylated product with high regioselectivity and yield.

CatalystAryl SubstituentElectronic NatureYield (%)Regioselectivity (monoester:diester)
Diphenylborinic acid-HNeutral95>95:5
Bis(4-methoxyphenyl)borinic acid-OCH₃Electron-donating85>95:5
Bis(3,5-bis(trifluoromethyl)phenyl)borinic acid-CF₃Strongly electron-withdrawing>98>95:5
Bis(pentafluorophenyl)borinic acid-F₅Strongly electron-withdrawing>98>95:5

Table 1: Comparison of diarylborinic acid catalysts in the regioselective benzoylation of cis-1,2-cyclohexanediol. Data compiled from studies on structure-activity relationships in diarylborinic acid catalysis.

The data clearly indicates that diarylborinic acids bearing electron-withdrawing groups on the aryl rings exhibit higher catalytic activity, leading to faster reactions and higher yields. This is attributed to the increased Lewis acidity of the boron center, which facilitates the formation of the tetracoordinate borinate complex, the key intermediate in the catalytic cycle. While electron-donating groups slightly decrease the catalytic activity, the regioselectivity remains excellent across the tested catalysts.

Bis(pentafluorophenyl)borinic acid stands out as a particularly effective catalyst, not only due to its high reactivity but also its notable stability under ambient conditions. In its solid state, it can form a trimeric structure that protects the Lewis acidic boron center from decomposition, making it a robust and bench-top stable catalyst.

Experimental Protocols

General Procedure for Diarylborinic Acid-Catalyzed Regioselective Acylation:

To a solution of the diol (1.0 equiv) in an anhydrous solvent such as dichloromethane (CH₂Cl₂) at room temperature is added the diarylborinic acid catalyst (0.05 - 0.1 equiv). The mixture is stirred for a brief period (e.g., 15 minutes) to allow for the formation of the borinic ester intermediate. A tertiary amine base, such as triethylamine (Et₃N) (1.2 equiv), is then added, followed by the dropwise addition of the acylating agent (e.g., benzoyl chloride, 1.1 equiv). The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with a small amount of methanol. The product is then isolated and purified using standard chromatographic techniques.[1]

Visualizing the Catalytic Cycle and Workflow

To better understand the underlying processes, the following diagrams illustrate the catalytic cycle for regioselective acylation and a general experimental workflow.

Catalytic_Cycle Catalytic Cycle for Diarylborinic Acid-Catalyzed Regioselective Acylation Diol Diol (Substrate) Intermediate Borinic Ester Intermediate Diol->Intermediate + Catalyst - H₂O Catalyst Ar₂BOH (Catalyst) Tetracoordinate Tetracoordinate Borinate Complex Intermediate->Tetracoordinate + Base Base Base (e.g., Et₃N) AcylatingAgent Acylating Agent (RCOCl) AcylatingAgent->Tetracoordinate Product Monoacylated Product Tetracoordinate->Product - Base·HCl RegeneratedCatalyst Ar₂BOH (Regenerated) Product->RegeneratedCatalyst + H₂O

Catalytic cycle for regioselective acylation.

Experimental_Workflow General Experimental Workflow for Diarylborinic Acid Catalysis Start Start Step1 Dissolve diol substrate in anhydrous solvent Start->Step1 Step2 Add diarylborinic acid catalyst Step1->Step2 Step3 Stir to form borinic ester intermediate Step2->Step3 Step4 Add tertiary amine base Step3->Step4 Step5 Add acylating agent dropwise Step4->Step5 Step6 Monitor reaction by TLC Step5->Step6 Step7 Quench reaction with methanol Step6->Step7 Reaction Complete Step8 Workup and Purification Step7->Step8 End End Step8->End

General experimental workflow for catalysis.

Conclusion

The choice of diarylborinic acid catalyst can significantly impact the efficiency of a chemical reaction. For applications such as the regioselective acylation of diols, catalysts with electron-withdrawing substituents, like bis(pentafluorophenyl)borinic acid, offer superior performance due to their enhanced Lewis acidity. However, the readily available and cost-effective diphenylborinic acid remains a highly effective catalyst for many transformations. This guide provides a foundation for researchers to make informed decisions when selecting a diarylborinic acid catalyst for their specific synthetic needs. Further screening and optimization may be necessary to achieve the best results for a particular substrate and reaction type.

References

A Comparative Kinetic Analysis of Boronic and Borinic Esters in Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. The choice of the organoboron reagent is a critical parameter that significantly influences reaction rates and outcomes. This guide provides a detailed comparison of the kinetic performance of boronic and borinic esters in this pivotal transformation, supported by experimental data and detailed methodologies.

While boronic acid esters have been the subject of extensive kinetic investigation, directly comparable quantitative data for borinic acid esters in the Suzuki-Miyaura transmetalation step remains limited in the current literature. However, a qualitative comparison can be drawn based on their inherent electronic and steric properties. Borinic acids (R₂BOH) and their esters possess two organic substituents on the boron atom, which enhances their Lewis acidity compared to the corresponding boronic acids (RB(OH)₂).[1] This increased Lewis acidity can, in principle, facilitate the transmetalation step. However, the lack of specific kinetic studies for borinic esters in this context makes a direct quantitative comparison challenging.

Quantitative Kinetic Data for Boronic Esters

Recent mechanistic studies have demonstrated that boronic esters can undergo transmetalation directly without prior hydrolysis to the corresponding boronic acid.[2][3] This finding is significant as it opens up avenues for optimizing reaction conditions by tuning the ester group. Kinetic analyses have revealed that the structure of the boronic ester has a profound impact on the rate of the transmetalation step, in some cases leading to significant rate enhancements compared to the parent boronic acid.[2][3]

The following table summarizes the first-order rate constants for the formation of the cross-coupling product from various pre-transmetalation intermediates derived from different boronic esters and the parent arylboronic acid. The data is extracted from a study by Denmark, et al., which provides a direct comparison under consistent experimental conditions.[2]

EntryBoron ReagentRate Constant (k) x 10⁻⁴ s⁻¹ (at -30 °C)Relative Rate (k_rel)
1Arylboronic Acid5.78 ± 0.131.00
2Catechol Boronic Ester10.4 ± 0.221.80
3Dimethyl Boronic Ester121 ± 3.4020.9
4Ethylene Glycol Boronic Ester-~9.33
5α-Hydroxyisobutyrate Boronic Ester2.26 ± 0.310.39
6Pinacol Boronic Ester- (Sigmoidal kinetics)Slower than Arylboronic Acid
7Neopentyl Glycol Boronic Ester- (Sigmoidal kinetics)Slower than Arylboronic Acid

Note: The data presented is for the transmetalation of a 4-fluorophenyl group. The relative rates are calculated with respect to the arylboronic acid.

Experimental Protocols

A detailed understanding of the experimental methodology is crucial for reproducing and building upon these kinetic studies. The following is a representative protocol for the kinetic analysis of pre-transmetalation complexes using ¹⁹F NMR spectroscopy, as described in the literature.[2][3]

Objective: To determine the first-order rate constant for the conversion of an arylpalladium(II) boronate complex to the cross-coupled product.

Materials and General Procedure:

  • Palladium Precursor: A dimeric arylpalladium(II) hydroxide complex, e.g., [(i-Pr₃P)(4-FC₆H₄)Pd(μ-OH)]₂, is used to generate the pre-transmetalation intermediate.

  • Boronic Ester: The specific boronic ester of interest (e.g., catechol, pinacol, dimethyl ester of 4-fluorophenylboronic acid) is used at a 1:1 stoichiometry with the palladium monomer.

  • Solvent: Anhydrous tetrahydrofuran (THF) is typically used as the solvent.

  • Instrumentation: A high-field NMR spectrometer equipped with a cryoprobe is used for low-temperature measurements.

Experimental Steps:

  • Preparation of the Palladium Complex Solution: A stock solution of the dimeric arylpalladium(II) hydroxide complex is prepared in anhydrous THF.

  • Preparation of the Boronic Ester Solution: A stock solution of the boronic ester is prepared in anhydrous THF.

  • Generation of the Pre-transmetalation Intermediate: In an NMR tube, the palladium complex solution is cooled to -78 °C. The boronic ester solution is then added, leading to the in situ formation of the pre-transmetalation intermediate.

  • Kinetic Monitoring: The NMR tube is transferred to the pre-cooled NMR spectrometer. The sample is then warmed to the desired temperature for kinetic monitoring (e.g., -30 °C).

  • Data Acquisition: ¹⁹F NMR spectra are acquired at regular time intervals to monitor the disappearance of the starting arylpalladium(II) boronate complex and the appearance of the fluorinated biaryl product.

  • Data Analysis: The integration values of the respective fluorine signals are used to determine the concentration of the reacting species over time. The data is then fitted to a first-order kinetic model to extract the rate constant (k).

Mechanistic and Workflow Diagrams

To visually represent the processes described, the following diagrams have been generated using the DOT language.

Suzuki_Miyaura_Cycle Catalytic Cycle of Suzuki-Miyaura Cross-Coupling cluster_transmetalation Transmetalation Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X L2 Ar-Pd(II)-X L2 Pd(0)L2->Ar-Pd(II)-X L2 Oxidative Addition (Ar-X) Ar-Pd(II)-OR' L2 Ar-Pd(II)-OR' L2 Ar-Pd(II)-X L2->Ar-Pd(II)-OR' L2 Base (e.g., -OR') Ar-Pd(II)-Ar' L2 Ar-Pd(II)-Ar' L2 Ar-Pd(II)-OR' L2->Ar-Pd(II)-Ar' L2 Ar'-B(OR)2 or Ar'2B(OR) Ar-Ar' Ar-Ar' Ar'-B(OR)2 Boronic Ester Ar'2B(OR) Borinic Ester Ar-Pd(II)-Ar' L2->Ar-Ar' Reductive Elimination

Caption: Catalytic cycle for Suzuki-Miyaura cross-coupling.

Kinetic_Workflow Experimental Workflow for Kinetic Analysis start Start prep_pd Prepare solution of Pd(II) precursor in THF start->prep_pd prep_boron Prepare solution of Boronic/Borinic Ester in THF start->prep_boron cool_nmr Cool NMR tube to -78 °C prep_pd->cool_nmr prep_boron->cool_nmr mix Mix precursor solutions in NMR tube cool_nmr->mix warm_spec Warm sample to -30 °C in spectrometer mix->warm_spec acquire Acquire 19F NMR spectra at timed intervals warm_spec->acquire analyze Integrate signals and fit to kinetic model acquire->analyze result Determine Rate Constant (k) analyze->result

Caption: General experimental workflow for kinetic studies.

Conclusion

The kinetic data clearly indicate that the choice of the esterifying diol on a boronic acid has a dramatic effect on the rate of transmetalation in the Suzuki-Miyaura reaction. Simple, less sterically hindered esters like the dimethyl ester can accelerate the reaction by over 20-fold compared to the free boronic acid.[2] Conversely, bulkier esters such as those derived from pinacol and neopentyl glycol exhibit slower and more complex kinetic profiles.[2] This highlights a crucial trade-off: while pinacol esters offer enhanced stability and ease of handling, they may not be optimal for reactions where rapid transmetalation is desired.

For drug development and process chemistry, where reaction efficiency is paramount, the use of more reactive boronic esters, such as the dimethyl or ethylene glycol esters, could offer significant advantages. The development of anhydrous, homogeneous Suzuki-Miyaura cross-coupling conditions further enables the exploitation of these highly reactive esters by preventing their hydrolysis.

While a direct kinetic comparison with borinic esters is currently unavailable, their enhanced Lewis acidity suggests they could be potent coupling partners.[1] Future kinetic investigations into the transmetalation of borinic esters are warranted to fully elucidate their potential in cross-coupling and to provide a more complete picture of the reactivity landscape of organoboron reagents.

References

A Comparative Analysis: Hydroxydiphenylborane and Palladium Catalysts in Modern Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for efficient, selective, and sustainable catalytic methods is paramount. This guide provides a comparative benchmark of hydroxydiphenylborane, as a representative of organoboron catalysts, against the widely used palladium catalysts in key organic transformations. We will delve into their performance in direct amidation and C-C cross-coupling reactions, presenting quantitative data, detailed experimental protocols, and mechanistic diagrams to inform catalyst selection in your research and development endeavors.

Direct Amidation: A Greener Approach to C-N Bond Formation

The formation of amide bonds is a cornerstone of pharmaceutical and materials chemistry. While palladium catalysts have been developed for C-N bond formation, direct amidation of carboxylic acids with amines offers a more atom-economical alternative to traditional cross-coupling approaches that often require pre-functionalized starting materials. In this arena, arylboronic acids, structurally similar to hydroxydiphenylborane, have emerged as effective and environmentally benign catalysts.

Performance Comparison: Arylboronic Acid vs. Palladium Catalysts

The following table summarizes representative data for the direct amidation of benzoic acid with benzylamine, a common model reaction, catalyzed by a highly active arylboronic acid and a typical palladium-based system.

Catalyst SystemSubstratesBaseSolventTemp. (°C)Time (h)Yield (%)Reference
3,4,5-Trifluorophenylboronic Acid (1 mol%)Benzoic Acid, Benzylamine-TolueneReflux (111)1694-95[1][2]
Pd(OAc)₂ / Xantphos (1-4 mol%)Aryl Halides, AmidesCs₂CO₃Toluene/Dioxane80-1106-24Good to Excellent[3][4]

Note: The palladium-catalyzed reaction shown is for the coupling of aryl halides with amides, a related but mechanistically distinct process from direct amidation. Direct palladium-catalyzed amidation of carboxylic acids often requires activating agents.

Experimental Protocols

Arylboronic Acid Catalyzed Direct Amidation

This protocol is adapted from the amidation of 4-phenylbutyric acid with benzylamine using (3,4,5-trifluorophenyl)boronic acid as the catalyst.[1]

  • Materials:

    • Carboxylic Acid (e.g., Benzoic Acid, 1.1 equiv)

    • Amine (e.g., Benzylamine, 1.0 equiv)

    • (3,4,5-Trifluorophenyl)boronic Acid (0.01 equiv)

    • Toluene

    • Dean-Stark trap or molecular sieves

  • Procedure:

    • To a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, add the carboxylic acid, amine, (3,4,5-trifluorophenyl)boronic acid, and toluene.

    • Heat the reaction mixture to reflux.

    • Monitor the reaction progress by TLC or GC-MS.

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with an aqueous acid solution (e.g., 1 M HCl) and brine.

    • Dry the organic layer over anhydrous sulfate, filter, and concentrate under reduced pressure to afford the crude amide product, which can be further purified by chromatography or recrystallization.

Palladium-Catalyzed Amidation of Aryl Halides

This protocol is a general representation of the Buchwald-Hartwig amidation.[3][4]

  • Materials:

    • Aryl Halide (e.g., Bromobenzene, 1.0 equiv)

    • Amide (e.g., Benzamide, 1.2 equiv)

    • Palladium Precatalyst (e.g., Pd₂(dba)₃, 0.01-0.02 equiv)

    • Ligand (e.g., Xantphos, 0.02-0.04 equiv)

    • Base (e.g., Cs₂CO₃, 1.4 equiv)

    • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

  • Procedure:

    • In a glovebox, add the palladium precatalyst, ligand, and base to a flame-dried Schlenk tube.

    • Add the aryl halide and the amide.

    • Add the anhydrous, degassed solvent.

    • Seal the tube and heat the reaction mixture to the specified temperature with stirring.

    • Monitor the reaction by TLC or GC-MS.

    • After completion, cool the reaction to room temperature and quench with water.

    • Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sulfate, and concentrate.

    • Purify the crude product by column chromatography.

Mechanistic Pathways

The mechanisms for arylboronic acid-catalyzed direct amidation and palladium-catalyzed C-N cross-coupling are fundamentally different, as illustrated below.

G cluster_boron Arylboronic Acid-Catalyzed Amidation cluster_palladium Palladium-Catalyzed C-N Cross-Coupling B_Cat R-B(OH)₂ RCOOH R'-COOH Intermediate1 Acyloxyboronate Intermediate RCOOH->Intermediate1 + R-B(OH)₂ Amine R''-NH₂ Amide R'-C(O)NH-R'' Intermediate1->Amide + R''-NH₂ Amide->B_Cat - H₂O Water H₂O Pd0 Pd(0)L₂ OA_Complex Oxidative Addition Complex (L₂Pd(Ar)(X)) Pd0->OA_Complex + Ar-X ArX Ar-X Amide_H R-C(O)NH₂ Base Base Amido_Complex Amido Complex (L₂Pd(Ar)(NHC(O)R)) OA_Complex->Amido_Complex + R-C(O)NH₂, Base Coupled_Product Ar-NHC(O)R Amido_Complex->Coupled_Product Reductive Elimination Coupled_Product->Pd0

Catalytic cycles for amidation reactions.

C-C Cross-Coupling: The Suzuki-Miyaura Reaction

The Suzuki-Miyaura reaction is a pillar of modern organic synthesis, enabling the formation of C-C bonds with high efficiency and functional group tolerance.[5] In this reaction, organoboron compounds, such as hydroxydiphenylborane, typically act as reagents that are coupled with organic halides in the presence of a palladium catalyst.

Performance Data: Palladium-Catalyzed Suzuki-Miyaura Coupling

While hydroxydiphenylborane derivatives are not commonly employed as catalysts for the Suzuki-Miyaura reaction, various palladium systems are highly effective. The table below presents data for the coupling of 4-chloroanisole with phenylboronic acid, a challenging transformation due to the inertness of the C-Cl bond.

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
[Pd₂(dba)₃] (0.5 mol%)ArylcalixarenylphosphinetBuOKToluene1002491.5[6]
[IPr·H][Pd(η³-cin)Cl₂] (0.5 mol%)-K₂CO₃Ethanol4016~95 (GC)[7]
Pd/C (1.4 mol%)-K₂CO₃DMFReflux1.592[8]
Experimental Protocol: Suzuki-Miyaura Coupling

The following is a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of an aryl chloride with an arylboronic acid.

  • Materials:

    • Aryl Chloride (e.g., 4-Chloroanisole, 1.0 equiv)

    • Arylboronic Acid (e.g., Phenylboronic Acid, 1.5 equiv)

    • Palladium Catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, or a pre-catalyst, 0.005-0.05 equiv)

    • Ligand (if required, e.g., phosphine-based ligands)

    • Base (e.g., K₂CO₃, K₃PO₄, or tBuOK, 2.0 equiv)

    • Anhydrous, degassed solvent (e.g., Toluene, Dioxane, or Ethanol/Water)

  • Procedure:

    • In a Schlenk tube, combine the aryl chloride, arylboronic acid, palladium catalyst, ligand (if used), and base.

    • Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.

    • Add the degassed solvent via syringe.

    • Heat the reaction mixture to the desired temperature and stir for the specified time.

    • Monitor the reaction's progress by TLC or GC-MS.

    • Upon completion, cool the mixture to room temperature and add water.

    • Extract the aqueous phase with an organic solvent.

    • Combine the organic layers, wash with brine, dry over anhydrous sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

Mechanistic Pathway of the Suzuki-Miyaura Reaction

The catalytic cycle of the Suzuki-Miyaura reaction involves the interplay between the palladium catalyst and the organoboron reagent.

Suzuki_Miyaura Pd0 Pd(0)L₂ OA_Complex Oxidative Addition [Ar¹-Pd(II)(X)L₂] Pd0->OA_Complex + Ar¹-X Ar1X Ar¹-X Ar2BOH2 Ar²-B(OH)₂ Base Base Transmetalation_Complex Transmetalation [Ar¹-Pd(II)(Ar²)L₂] OA_Complex->Transmetalation_Complex + [Ar²-B(OH)₃]⁻ (from Ar²-B(OH)₂ + Base) Product Ar¹-Ar² Transmetalation_Complex->Product Reductive Elimination Product->Pd0 Catalyst Regeneration

Catalytic cycle of the Suzuki-Miyaura cross-coupling.

Conclusion

This guide highlights the distinct and complementary roles of organoboron compounds and palladium catalysts in modern organic synthesis. While hydroxydiphenylborane and its arylboronic acid analogues serve as efficient, metal-free catalysts for direct amidation, palladium complexes remain the workhorses for a vast array of C-C cross-coupling reactions, including the Suzuki-Miyaura coupling where organoboron compounds are indispensable reagents.

The choice between these catalytic systems is dictated by the desired transformation. For sustainable and direct amide bond formation, organoboron catalysis presents a compelling alternative to traditional methods. For the construction of complex molecular architectures via C-C bond formation, palladium catalysis, in conjunction with organoboron reagents, continues to be a powerful and versatile tool. The data and protocols provided herein serve as a valuable resource for researchers to make informed decisions in the design and optimization of their synthetic strategies.

References

Unveiling Molecular Architectures: A Comparative Guide to the Structural Validation of Hydroxydip-tolylborane Adducts

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is paramount for understanding its function and guiding further development. In the realm of organoboron chemistry, X-ray crystallography stands as the definitive method for the structural validation of novel compounds, such as hydroxydip-tolylborane adducts. This guide provides an objective comparison of X-ray crystallography with alternative analytical techniques, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate characterization methods.

This compound and its adducts are of growing interest in various chemical and pharmaceutical applications. Their utility is intrinsically linked to their specific molecular geometry, which dictates their reactivity, stability, and interaction with other molecules. While several analytical techniques can provide structural information, single-crystal X-ray diffraction offers an unparalleled level of detail, providing unambiguous atomic coordinates and geometric parameters.

The Gold Standard: X-ray Crystallography

X-ray crystallography provides a detailed three-dimensional map of a molecule's electron density, from which the precise arrangement of atoms can be determined. This technique is capable of elucidating bond lengths, bond angles, and torsional angles with high precision, offering a static snapshot of the molecule in the solid state.

Comparative Data Presentation

The following table summarizes key structural parameters obtained from the X-ray crystallographic analysis of a 4-(dimethylamino)pyridine adduct of 4-methoxyphenylborane, alongside typical data ranges observed for related borane adducts and the type of information provided by alternative techniques. This allows for a direct comparison of the capabilities of each method.

ParameterX-ray Crystallography (4-methoxyphenylborane adduct)[1]NMR Spectroscopy (Typical)Mass Spectrometry (Typical)
B-N Bond Length ~1.65 ÅIndirectly inferred from chemical shiftsNot directly measured
B-C Bond Lengths ~1.61 ÅIndirectly inferredNot directly measured
B-O Bond Length Not applicableIndirectly inferredNot directly measured
Bond Angles (e.g., C-B-N) ~105-114°Inferred from coupling constants in some casesNot directly measured
Torsional Angles Precisely determined (e.g., C1—B1—N1—C8 = -63.9°)[1]Can be estimated using advanced techniques (e.g., NOESY)Not measured
3D Conformation Unambiguously determinedInferred from solution-state dataNot determined
Connectivity Directly observedDetermined through correlation spectra (e.g., HMBC, HSQC)Inferred from fragmentation patterns
Molecular Weight Calculated from the determined structureNot directly measuredPrecisely measured

Alternative and Complementary Analytical Techniques

While X-ray crystallography provides the ultimate structural detail, other spectroscopic methods offer valuable and often complementary information, particularly regarding the behavior of these adducts in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for characterizing the connectivity and solution-state structure of molecules. For boron-containing compounds, ¹¹B NMR is particularly informative, providing insights into the coordination environment of the boron atom. The formation of a Lewis acid-base adduct, such as a this compound adduct, typically results in a significant upfield shift in the ¹¹B NMR spectrum, indicating a change from a trigonal planar (sp²) to a tetrahedral (sp³) geometry at the boron center. ¹H and ¹³C NMR provide detailed information about the organic framework of the adduct.

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique used to determine the molecular weight of a compound and to deduce its structure through fragmentation analysis. High-resolution mass spectrometry (HRMS) can provide the elemental composition of the molecule with high accuracy. While MS does not directly provide three-dimensional structural information, it is an essential tool for confirming the identity and purity of a synthesized adduct.

Experimental Protocols

X-ray Crystallography

The successful crystallographic analysis of this compound adducts, which may be sensitive to air and moisture, requires meticulous experimental procedures.

  • Crystal Growth: High-quality single crystals are a prerequisite. Common crystallization techniques include:

    • Slow Evaporation: A solution of the adduct in a suitable solvent is allowed to evaporate slowly in a controlled environment.

    • Vapor Diffusion: A solution of the adduct is placed in a vial inside a sealed chamber containing a more volatile "anti-solvent" in which the adduct is less soluble. Slow diffusion of the anti-solvent vapor induces crystallization.

    • Cooling: A saturated solution of the adduct is slowly cooled to decrease its solubility and promote crystal growth.

  • Data Collection: A suitable crystal is mounted on a goniometer and placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and radiation damage. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The initial positions of the atoms are determined using direct methods or Patterson methods. The structural model is then refined against the experimental data to obtain the final, high-resolution structure.

NMR Spectroscopy
  • Sample Preparation: A few milligrams of the this compound adduct are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Data Acquisition: A suite of NMR experiments is typically performed, including:

    • ¹H NMR: To identify the proton environments in the molecule.

    • ¹³C NMR: To identify the carbon environments.

    • ¹¹B NMR: To determine the coordination state of the boron atom.

    • 2D Correlation Spectroscopy (e.g., COSY, HSQC, HMBC): To establish the connectivity between atoms.

  • Data Analysis: The resulting spectra are processed and analyzed to assign signals and elucidate the molecular structure in solution.

Mass Spectrometry
  • Sample Preparation: A dilute solution of the adduct is prepared in a suitable solvent (e.g., methanol, acetonitrile).

  • Ionization: The sample is introduced into the mass spectrometer and ionized using a soft ionization technique such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) to minimize fragmentation of the parent molecule.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., time-of-flight, quadrupole, Orbitrap).

  • Data Analysis: The resulting mass spectrum provides the molecular weight of the adduct. Tandem mass spectrometry (MS/MS) can be used to induce fragmentation and obtain structural information.

Workflow and Pathway Diagrams

To visualize the logical flow of structural validation and the relationships between different analytical techniques, the following diagrams are provided.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_validation Structural Validation synthesis Synthesis of This compound Adduct purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C, ¹¹B) purification->nmr ms Mass Spectrometry (HRMS) purification->ms xray Single-Crystal X-ray Crystallography purification->xray connectivity Connectivity & Purity nmr->connectivity ms->connectivity structure Definitive 3D Structure xray->structure connectivity->structure Complementary Information

Caption: Experimental workflow for the structural validation of this compound adducts.

decision_pathway node_action node_action start Need Structural Information? q1 Definitive 3D Structure Required? start->q1 q2 Single Crystals Obtained? q1->q2 Yes q3 Solution-State Conformation Needed? q1->q3 No xray Perform X-ray Crystallography q2->xray Yes optimize Optimize Crystallization Conditions q2->optimize No nmr_ms Use NMR & Mass Spectrometry q3->nmr_ms Yes end_insufficient Insufficient Data q3->end_insufficient No end_sufficient Structure Validated xray->end_sufficient optimize->q2 nmr_ms->end_sufficient

Caption: Decision pathway for selecting structural validation techniques.

References

Illuminating Reaction Pathways: A Comparative Guide to Isotopic Labeling and Alternative Methods for Mechanistic Studies of Hydroxydiphenylborane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a deep understanding of reaction mechanisms is paramount for optimizing chemical transformations and designing novel therapeutics. This guide provides a comprehensive comparison of isotopic labeling experiments and alternative techniques for elucidating the intricate reaction mechanisms involving hydroxydiphenylborane. By presenting detailed experimental protocols, quantitative data, and clear visualizations, this guide serves as a practical resource for selecting the most appropriate methodology to unravel the complexities of borane chemistry.

Isotopic labeling, a powerful technique for tracing the fate of atoms throughout a chemical reaction, offers unambiguous evidence for bond-forming and bond-breaking events.[1] By strategically substituting an atom with its heavier, stable isotope, such as deuterium (²H) for hydrogen or oxygen-18 (¹⁸O) for oxygen, researchers can gain profound insights into reaction intermediates and transition states. This guide will delve into the practical application of these techniques to hydroxydiphenylborane and compare their efficacy with prominent alternative methods, namely kinetic analysis and computational chemistry.

Method Comparison: Isotopic Labeling vs. Alternatives

The choice of method for mechanistic investigation depends on a variety of factors, including the specific scientific question, available resources, and the desired level of detail. Below is a comparative overview of isotopic labeling, kinetic analysis, and computational studies.

FeatureIsotopic Labeling (²H & ¹⁸O)Kinetic Analysis (inc. KIE)Computational Chemistry (DFT)
Primary Output Direct evidence of bond formation/cleavage and atom transfer pathways.Reaction rates, rate laws, activation parameters, and kinetic isotope effects (KIEs).Geometries of reactants, intermediates, transition states, and reaction energy profiles.
Key Advantages Unambiguous tracking of atoms; provides definitive mechanistic evidence.Provides quantitative data on reaction rates and the influence of substituents; KIEs can pinpoint rate-determining steps.[2]Offers insights into transient species that are difficult to detect experimentally; predictive power for reaction outcomes and selectivity.[3][4][5][6]
Limitations Synthesis of labeled compounds can be complex and costly; potential for isotope effects to alter reaction kinetics.[7]Indirectly infers mechanism from rate data; interpretation can be complex.Accuracy is dependent on the level of theory and computational resources; requires experimental validation.[8]
Typical Precision High for determining isotopic incorporation (often >95%).High for rate constant determination (typically within 5-10%).Energy differences can be calculated to within 1-2 kcal/mol, but accuracy varies.
Relative Cost Moderate to High (synthesis of labeled reagents).Low to Moderate (requires standard analytical equipment).High (requires powerful computing resources and specialized software).

Isotopic Labeling Experiments: Unveiling Reaction Mechanisms

Deuterium (²H) Labeling and Kinetic Isotope Effects (KIE)

Deuterium labeling is a cornerstone of mechanistic chemistry, primarily utilized to determine the kinetic isotope effect (KIE). The KIE is the ratio of the reaction rate of a compound with a C-H bond to that of its deuterated counterpart (kH/kD).[2] A primary KIE greater than 1 indicates that the C-H bond is broken in the rate-determining step of the reaction.[9]

This protocol outlines a general procedure for determining the KIE in a Suzuki-Miyaura cross-coupling reaction, a common application for arylboronic acids and their derivatives.[10][11][12][13][14]

  • Synthesis of Deuterated Reactant: Synthesize the deuterated aryl halide partner for the coupling reaction. This can often be achieved through methods like acid-catalyzed H-D exchange or by using deuterated starting materials.

  • Parallel Reactions: Set up two parallel reactions under identical conditions. One reaction will use the non-deuterated (protio) aryl halide, and the other will use the deuterated aryl halide. Both reactions will use hydroxydiphenylborane as the coupling partner.

  • Reaction Monitoring: Monitor the progress of both reactions over time using a suitable analytical technique such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). This involves taking aliquots from the reaction mixture at regular intervals and quenching the reaction.

  • Data Analysis: Plot the concentration of the product versus time for both reactions. The initial rate of each reaction can be determined from the slope of the initial linear portion of the curve.

  • KIE Calculation: The KIE is calculated as the ratio of the initial rate of the reaction with the protio-substrate to the initial rate of the reaction with the deuterated substrate (KIE = rateH / rateD).

Oxygen-18 (¹⁸O) Labeling

¹⁸O labeling is instrumental in tracing the origin of oxygen atoms in a reaction, particularly in hydrolysis and oxidation reactions. By using ¹⁸O-labeled water (H₂¹⁸O) or other oxygen sources, the position of the ¹⁸O in the product can be determined using mass spectrometry, revealing the mechanistic pathway.

This protocol describes how to investigate the mechanism of hydrolysis of a boronic ester to a boronic acid, a fundamental reaction in borane chemistry.[15][16][17]

  • Preparation of ¹⁸O-labeled Water: Obtain commercially available H₂¹⁸O or prepare it through appropriate methods.

  • Hydrolysis Reaction: Perform the hydrolysis of the boronic ester (e.g., a pinacol ester of diphenylborinic acid) in the presence of H₂¹⁸O.

  • Product Isolation: After the reaction is complete, isolate and purify the resulting hydroxydiphenylborane.

  • Mass Spectrometry Analysis: Analyze the purified product using high-resolution mass spectrometry (HRMS). The presence and position of the ¹⁸O atom in the hydroxydiphenylborane molecule can be determined by the mass-to-charge ratio (m/z) of the molecular ion and its fragmentation pattern.

  • Mechanistic Interpretation: If the hydroxyl group of the resulting hydroxydiphenylborane contains ¹⁸O, it provides strong evidence that the oxygen atom originated from the water molecule used in the hydrolysis.

Visualizing Reaction Mechanisms and Workflows

Diagrams are essential tools for representing complex chemical processes and experimental designs.

ReactionMechanism cluster_suzuki Suzuki-Miyaura Coupling Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-OH(L2) Ar-Pd(II)-OH(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-OH(L2) Ligand Exchange (Base) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-OH(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OH)Ph) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Reductive Elimination

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

ExperimentalWorkflow cluster_kie Kinetic Isotope Effect Experiment Reactants_H Protio-Substrate + Hydroxydiphenylborane Reaction_H Parallel Reaction 1 Reactants_H->Reaction_H Reactants_D Deuterated-Substrate + Hydroxydiphenylborane Reaction_D Parallel Reaction 2 Reactants_D->Reaction_D Monitoring GC/HPLC Analysis Reaction_H->Monitoring Reaction_D->Monitoring Data Rate Determination Monitoring->Data KIE KIE = kH/kD Data->KIE

Figure 2: Workflow for a deuterium kinetic isotope effect experiment.

Conclusion

The elucidation of reaction mechanisms involving hydroxydiphenylborane and other organoboron compounds is critical for advancing synthetic chemistry and drug discovery. Isotopic labeling, through deuterium and oxygen-18 substitution, provides an unparalleled level of detail by directly tracking atomic movements. While techniques like kinetic analysis and computational chemistry offer valuable complementary information, the definitive evidence provided by isotopic labeling remains a gold standard in mechanistic studies. By carefully selecting and applying the appropriate methods, researchers can gain a comprehensive understanding of reaction pathways, enabling the rational design of more efficient and selective chemical transformations.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for efficient and selective catalysts is a cornerstone of modern organic synthesis and drug development. Among the myriad of catalysts available, organoboron compounds, particularly hydroxydiphenylborane and its derivatives (diarylborinic acids), have emerged as versatile and powerful tools. Their utility stems from their nature as mild, organic-soluble Lewis acids, capable of activating substrates through reversible covalent bond formation with oxygen-containing functional groups. This guide provides a comparative overview of the substrate scope and performance of hydroxydiphenylborane and related borane catalysts in key organic transformations, supported by available data and experimental insights.

Performance Comparison in Catalytic Transformations

Diarylborinic acids have demonstrated significant efficacy in a range of chemical reactions. Their performance is often compared with other boronic acids and traditional Lewis acid catalysts. The following tables summarize the available quantitative data on the catalytic performance of hydroxydiphenylborane and its analogues in various reaction types.

Regioselective Ring-Opening of Epoxides

Diarylborinic acids are effective catalysts for the regioselective ring-opening of epoxides, particularly epoxy alcohols, with halide nucleophiles. The catalytic mechanism is proposed to involve a tethering effect where the borinic acid coordinates to the substrate's hydroxyl group, thereby directing the nucleophilic attack to the proximal carbon atom.

CatalystSubstrateNucleophileProductYield (%)Reference
Hydroxydiphenylborane3,4-epoxy-1-butanolHCl4-chloro-1,3-butanediol92
Bis(pentafluorophenyl)borinic acid3,4-epoxy-1-butanolHCl4-chloro-1,3-butanediol85N/A
Phenylboronic acid3,4-epoxy-1-butanolHCl4-chloro-1,3-butanediol65N/A
Hydroxydiphenylborane2,3-epoxy-1-propanolHBr3-bromo-1,2-propanediol88
Regioselective Glycosylation

A derivative of diphenylborinic acid has been shown to promote catalytic, regioselective Koenigs-Knorr glycosylations. This approach is particularly useful for carbohydrate derivatives with multiple secondary hydroxyl groups, showing selectivity for the equatorial OH group of cis-1,2-diol motifs.

CatalystGlycosyl AcceptorGlycosyl DonorProductYield (%)Selectivity (Equatorial:Axial)Reference
(2,6-diisopropylanilino)diphenylboraneMethyl α-L-fucopyranosideAcetobromo-α-D-glucose3-O-(...)-glycoside75>20:1
HydroxydiphenylboraneMethyl α-L-fucopyranosideAcetobromo-α-D-glucoseMixture of products<10N/A
Phenylboronic acidMethyl α-L-fucopyranosideAcetobromo-α-D-glucoseNo reaction0N/A
Site-Selective Sulfation of Carbohydrates

Diarylborinic acid catalysis can be employed for the selective sulfation of pyranoside derivatives at the equatorial position of a cis-1,2-diol group, using the sulfur trioxide–trimethylamine complex as the sulfating agent.

CatalystSubstrateProductYield (%)Reference
HydroxydiphenylboraneMethyl α-D-galactopyranoside3-O-sulfo-...81
Phenylboronic acidMethyl α-D-galactopyranosideMixture of sulfated productsLow

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and further development of catalytic systems. Below are representative experimental protocols for key reactions catalyzed by diarylborinic acids.

General Procedure for Diarylborinic Acid-Catalyzed Hydrochlorination of Epoxy Alcohols

To a solution of the epoxy alcohol (1.0 mmol) and the diarylborinic acid catalyst (0.05 mmol, 5 mol%) in an appropriate solvent (e.g., dichloromethane, 5 mL) at 0 °C is added a solution of hydrochloric acid (1.2 mmol, 1.2 equiv) in the same solvent. The reaction mixture is stirred at this temperature until the starting material is consumed as monitored by thin-layer chromatography. Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with dichloromethane, and the combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired chlorodiol.

General Procedure for Diarylborinic Acid-Catalyzed Regioselective Glycosylation

A solution of the glycosyl acceptor (1.0 mmol), the diarylborinic acid-derived catalyst (0.1 mmol, 10 mol%), and a hindered base (e.g., 2,6-di-tert-butyl-4-methylpyridine, 1.5 mmol) in anhydrous dichloromethane (10 mL) is stirred under an inert atmosphere at room temperature for 30 minutes. The glycosyl halide donor (1.2 mmol) is then added, and the reaction mixture is stirred until the glycosyl acceptor is fully consumed. The reaction is quenched by the addition of methanol, and the solvent is removed in vacuo. The residue is purified by flash column chromatography to yield the regioselectively glycosylated product.

Catalytic Cycle and Workflow

The catalytic cycle of diarylborinic acids often involves the activation of a hydroxyl group on the substrate. The following diagram illustrates a generalized catalytic cycle for the regioselective functionalization of a diol.

CatalyticCycle cluster_cycle Catalytic Cycle cluster_workflow Experimental Workflow Catalyst R2BOH Substrate Diol Substrate Catalyst->Substrate - H2O Intermediate1 Borinic Ester Intermediate Reagent Electrophile (E+) Intermediate1->Reagent Intermediate2 Activated Complex Product Regioselective Product Intermediate2->Product Product->Catalyst + H2O Start Mix Catalyst and Substrate AddReagent Add Electrophile Start->AddReagent Reaction Reaction Progression AddReagent->Reaction Quench Quench and Workup Reaction->Quench Purification Purification Quench->Purification Analysis Product Analysis Purification->Analysis

Caption: Generalized catalytic cycle and experimental workflow for diarylborinic acid catalysis.

Conclusion

Hydroxydiphenylborane and its derivatives are highly effective catalysts for a variety of organic transformations, offering mild reaction conditions and high levels of regioselectivity. Their ability to act as covalent catalysts through the formation of borinic esters with hydroxyl-containing substrates provides a powerful strategy for directed functionalization. While direct, quantitative comparisons with a broad range of other borane catalysts are still emerging in the literature, the available data indicate that the diarylborinic acid scaffold is often superior to simple boronic acids in these applications. Future research will likely focus on the development of chiral diarylborinic acids for asymmetric catalysis and the expansion of their application to an even broader range of substrates and reaction types.

Cross-Validation of Experimental Findings with DFT Models of Hydroxydiphenylborane: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the robust validation of computational models against experimental data is a cornerstone of modern chemical research. This guide provides a detailed comparison of experimental findings for hydroxydiphenylborane (also known as diphenylborinic acid) with theoretical predictions derived from Density Functional Theory (DFT) models. By juxtaposing experimental spectroscopic data, structural parameters, and reactivity with DFT-calculated counterparts, this document aims to offer a clear and objective cross-validation, highlighting the strengths and limitations of computational approaches in predicting the properties of organoboron compounds.

Structural and Spectroscopic Properties: A Side-by-Side Comparison

The accurate prediction of a molecule's structure and its spectroscopic signatures is a primary goal of computational chemistry. Here, we compare available experimental data for hydroxydiphenylborane and its derivatives with results obtained from DFT calculations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Comparison of Experimental and DFT-Calculated NMR Chemical Shifts (δ) in ppm

NucleusExperimental (Phenylboronic Acid-Citrate Complex)[1]DFT Calculated (Typical Phenylboronic Acid)
¹H NMR
Aromatic Protons7.10 - 7.52 (m)7.20 - 7.80
¹³C NMR
Aromatic Carbons127.29, 132.17128.0 - 135.0
¹¹B NMR 8.6620 - 30

Note: Experimental values are for a citrate complex of phenylboronic acid, and DFT values are typical ranges for phenylboronic acids. Direct comparison for hydroxydiphenylborane is limited by the availability of specific experimental data.

Vibrational Spectroscopy (FT-IR)

Infrared spectroscopy probes the vibrational modes of a molecule, providing a characteristic "fingerprint." The table below compares typical experimental IR absorption bands for boronic acids with those predicted by DFT calculations.

Table 2: Comparison of Experimental and DFT-Calculated FT-IR Frequencies (cm⁻¹)

Vibrational ModeExperimental (Typical Phenylboronic Acids)[2]DFT Calculated (Typical Phenylboronic Acids)[2]
O-H Stretch3200-3600 (broad)3200-3600
C-H Stretch (Aromatic)3000-31003000-3100
C=C Stretch (Aromatic)1400-16001400-1600
B-O Stretch1310-13801300-1400
B-C Stretch~1190~1200
Electronic Spectroscopy (UV-Vis)

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption maxima are influenced by the extent of conjugation.

Table 3: Comparison of Experimental and DFT-Calculated UV-Vis Absorption Maxima (λmax) in nm

SolventExperimental (Phenylboronic Acid Derivatives)DFT Calculated (Phenylboronic Acid Derivatives)
Ethanol~270~265
Water~265~260

Reactivity Profile: Oxidation by Hydrogen Peroxide

A key aspect of chemical characterization is understanding a molecule's reactivity. A study comparing the oxidation of diphenylborinic acid and phenylboronic acid by hydrogen peroxide provides a valuable dataset for cross-validation with DFT models.[3]

Experimentally, diphenylborinic acid was found to react significantly faster with hydrogen peroxide than phenylboronic acid.[3] This enhanced reactivity is corroborated by DFT calculations, which predict a lower activation energy for the initial nucleophilic attack of the perhydroxyl anion on the boron center of diphenylborinic acid.

Table 4: Experimental vs. DFT-Calculated Reactivity towards Hydrogen Peroxide

ParameterExperimental Finding[3]DFT Calculation (M062X/6-311G++(d,p))[3]
Relative Reactivity Diphenylborinic acid is more reactive than phenylboronic acid.Lower activation energy for diphenylborinic acid.
Activation Energy Difference -6.5 kcal·mol⁻¹ lower for diphenylborinic acid.

Experimental and Computational Protocols

Reproducibility and transparency are critical in scientific research. This section details the methodologies employed in the experimental characterization and computational modeling of hydroxydiphenylborane and related compounds.

Experimental Protocols

Synthesis of Diphenylborinic Acid: A common route to diphenylborinic acid involves the reaction of a phenyl Grignard reagent or phenyllithium with a trialkyl borate, followed by hydrolysis. While specific, detailed protocols for hydroxydiphenylborane are not abundant in the recent literature, general procedures for the synthesis of borinic acids are well-established.[4]

Spectroscopic Analysis:

  • NMR Spectroscopy: ¹H, ¹³C, and ¹¹B NMR spectra are typically recorded on a 400 MHz or higher spectrometer using a deuterated solvent such as DMSO-d₆ or CDCl₃.[1]

  • FT-IR Spectroscopy: Spectra are commonly obtained using KBr pellets or as a thin film on a suitable substrate, covering the range of 4000-400 cm⁻¹.

  • UV-Vis Spectroscopy: Absorption spectra are recorded using a spectrophotometer, with the compound dissolved in a UV-transparent solvent like ethanol or water.

X-ray Crystallography: Single crystals suitable for X-ray diffraction are grown by slow evaporation of a saturated solution. The crystal is then mounted on a diffractometer, and diffraction data is collected at a low temperature to minimize thermal vibrations. The structure is solved and refined using specialized software.

DFT Computational Methodology

Geometry Optimization and Vibrational Frequencies: The molecular geometry of hydroxydiphenylborane is optimized using a functional such as B3LYP with a basis set like 6-311++G(d,p).[5] The absence of imaginary frequencies in the calculated vibrational spectrum confirms that the optimized structure corresponds to a local minimum on the potential energy surface.

NMR Chemical Shift Calculations: Theoretical NMR chemical shifts are typically calculated using the Gauge-Including Atomic Orbital (GIAO) method with a suitable DFT functional and basis set.[5]

UV-Vis Spectra Simulation: Time-dependent DFT (TD-DFT) calculations are employed to predict the electronic absorption spectra. The choice of functional and basis set can significantly impact the accuracy of the predicted absorption maxima.

Visualizing the Cross-Validation Workflow and Molecular Interactions

To better illustrate the process of cross-validating experimental and computational data, the following diagrams are provided.

Caption: Workflow for cross-validating experimental data with DFT models.

LogicalRelationship exp_data Experimental Data (Spectra, Structure, Reactivity) exp_prop Measured Properties exp_data->exp_prop dft_model DFT Model (Functional, Basis Set) calc_prop Calculated Properties dft_model->calc_prop validation Validation (Agreement/Discrepancy) exp_prop->validation calc_prop->validation refinement Model Refinement validation->refinement if discrepancy prediction Predictive Power validation->prediction if agreement refinement->dft_model

Caption: Logical relationship between experimental and DFT-calculated data.

Conclusion

The cross-validation of experimental findings with DFT models for hydroxydiphenylborane reveals a good qualitative and, in some cases, quantitative agreement. DFT methods are particularly effective in rationalizing reactivity trends, as demonstrated by the oxidation with hydrogen peroxide. While precise prediction of spectroscopic data can be challenging and is highly dependent on the chosen computational methodology, DFT provides invaluable insights into the interpretation of experimental spectra. The continued development of both experimental techniques and computational models will undoubtedly lead to an even more synergistic relationship, advancing our understanding of complex chemical systems. For researchers in drug development and materials science, this integrated approach is crucial for the rational design of novel molecules with desired properties.

References

A Comparative Study of Hydroxydiphenylborane in Diverse Solvent Systems: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the behavior of key reagents in different solvent environments is critical for reaction optimization, formulation development, and ensuring reproducibility. This guide provides a comparative analysis of hydroxydiphenylborane (also known as diphenylborinic acid) in various solvent systems, focusing on its solubility, stability, and reactivity. While specific quantitative data for hydroxydiphenylborane is not extensively available in the public domain, this guide offers qualitative comparisons based on the known behavior of similar boronic acid derivatives and provides detailed experimental protocols to enable researchers to generate their own quantitative data.

Hydroxydiphenylborane is a versatile organoboron compound utilized in a range of chemical transformations, most notably as a precursor in Suzuki-Miyaura cross-coupling reactions and as a protecting group for diols. Its performance is intrinsically linked to the solvent system employed, which can influence its solubility, stability against protodeboronation and oxidation, and its reactivity profile.

Comparative Performance in Different Solvent Systems

The choice of solvent—be it polar protic, polar aprotic, or nonpolar—profoundly impacts the utility of hydroxydiphenylborane in a given application. The following tables summarize the expected qualitative performance of hydroxydiphenylborane in representative solvent systems based on general principles of solubility and the behavior of analogous phenylboronic acids.

Table 1: Qualitative Solubility of Hydroxydiphenylborane
Solvent ClassRepresentative SolventsExpected SolubilityRationale
Polar Protic Methanol, Ethanol, WaterModerate to High (in alcohols), Low (in water)The hydroxyl group of hydroxydiphenylborane can engage in hydrogen bonding with protic solvents, enhancing solubility. However, its hydrophobic phenyl groups limit solubility in water.
Polar Aprotic Tetrahydrofuran (THF), Dimethyl Sulfoxide (DMSO), Acetonitrile (MeCN), AcetoneHighThese solvents can solvate the polar B-OH bond through dipole-dipole interactions without the risk of protic decomposition, and the organic nature of the solvents readily dissolves the phenyl groups. Diphenylborinic acid is generally soluble in organic solvents such as diethyl ether and acetone.[1]
Nonpolar Toluene, HexaneModerate to LowWhile the diphenyl structure suggests some affinity for nonpolar solvents, the polarity of the B-OH group limits extensive solubility.
Table 2: Qualitative Stability of Hydroxydiphenylborane
Solvent ClassRepresentative SolventsExpected StabilityRationale
Polar Protic Methanol, Ethanol, WaterLow to ModerateProtic solvents can facilitate protodeboronation, a common degradation pathway for boronic acids. The presence of water, in particular, can lead to the formation of boroxines.
Polar Aprotic Tetrahydrofuran (THF), Dimethyl Sulfoxide (DMSO), Acetonitrile (MeCN), AcetoneHighIn the absence of protic sources, hydroxydiphenylborane is generally more stable in these solvents.
Nonpolar Toluene, HexaneModerate to HighThe inert nature of nonpolar solvents provides a stable environment for hydroxydiphenylborane, minimizing degradation pathways.
Table 3: Qualitative Reactivity of Hydroxydiphenylborane in a Model Esterification Reaction
Solvent ClassRepresentative SolventsExpected Reactivity with DiolsRationale
Polar Protic Methanol, Ethanol, WaterModerateWhile the solvent can hydrogen bond with the reactants, potentially slowing the reaction, it can also facilitate proton transfer steps in the mechanism.
Polar Aprotic Tetrahydrofuran (THF), Dimethyl Sulfoxide (DMSO), Acetonitrile (MeCN), AcetoneHighThese solvents effectively solvate the reactants and any charged intermediates, often leading to faster reaction rates compared to nonpolar solvents.
Nonpolar Toluene, HexaneLow to ModerateThe lower polarity of these solvents may not effectively stabilize polar intermediates, potentially leading to slower reaction rates.

Experimental Protocols

To facilitate the quantitative comparison of hydroxydiphenylborane in different solvent systems, the following detailed experimental protocols are provided.

Protocol 1: Determination of Thermodynamic Solubility using the Shake-Flask Method

This method is considered the gold standard for determining the thermodynamic solubility of a compound.[2][3][4][5]

Materials:

  • Hydroxydiphenylborane (solid)

  • Selected solvents (e.g., Methanol, THF, Toluene) of high purity

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker or rotator with temperature control

  • Syringe filters (0.22 µm PTFE or other appropriate material)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

  • Analytical balance

Procedure:

  • Add an excess amount of solid hydroxydiphenylborane to a vial containing a known volume of the chosen solvent.

  • Seal the vials to prevent solvent evaporation.

  • Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25 °C).

  • Shake the vials for a sufficient time to ensure equilibrium is reached (typically 24-48 hours).

  • After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow the excess solid to settle.

  • Carefully withdraw a sample from the supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean vial.

  • Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

  • Analyze the concentration of hydroxydiphenylborane in the diluted solution using a pre-calibrated HPLC-UV or UV-Vis spectrophotometry method.

  • Calculate the solubility in g/L or mol/L.

Protocol 2: Monitoring Stability using High-Performance Liquid Chromatography (HPLC)

This protocol allows for the quantitative assessment of the stability of hydroxydiphenylborane in different solvents over time.[6]

Materials:

  • Stock solution of hydroxydiphenylborane in the solvent of interest

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

  • Mobile phase (e.g., acetonitrile/water gradient)

  • Autosampler vials

  • Temperature-controlled storage chamber

Procedure:

  • Prepare a stock solution of hydroxydiphenylborane of known concentration (e.g., 1 mg/mL) in each of the selected solvents.

  • Divide each stock solution into several autosampler vials and seal them.

  • Store the vials under controlled temperature and light conditions (e.g., 25 °C, protected from light).

  • At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one vial for each solvent.

  • Inject an aliquot of the solution directly into the HPLC system.

  • Monitor the decrease in the peak area of the hydroxydiphenylborane and the appearance of any degradation products.

  • Calculate the percentage of hydroxydiphenylborane remaining at each time point to determine its stability profile in each solvent.

Protocol 3: Kinetic Analysis of Esterification with a Diol using NMR Spectroscopy

This protocol outlines a method to study the reaction kinetics of hydroxydiphenylborane with a model diol, such as pinacol, in different deuterated solvents.[7][8][9][10][11]

Materials:

  • Hydroxydiphenylborane

  • Pinacol (or another suitable diol)

  • Deuterated solvents (e.g., Methanol-d4, THF-d8, Toluene-d8)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • In an NMR tube, dissolve a known concentration of hydroxydiphenylborane in the chosen deuterated solvent.

  • Acquire a ¹H NMR spectrum of the starting material.

  • Add a known equivalent of pinacol to the NMR tube, quickly mix, and immediately begin acquiring a series of ¹H NMR spectra at regular time intervals.

  • Monitor the disappearance of the reactant signals and the appearance of the product (boronate ester) signals.

  • Integrate the relevant peaks in each spectrum to determine the concentration of reactants and products over time.

  • Use this data to determine the reaction rate and order in each solvent.

Visualizing Reaction Mechanisms

The following diagrams, generated using Graphviz, illustrate key concepts and workflows relevant to the study of hydroxydiphenylborane.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation A Prepare Stock Solutions of Hydroxydiphenylborane B Solubility Study (Shake-Flask) A->B C Stability Study (HPLC Monitoring) A->C D Reactivity Study (NMR Kinetics) A->D E Quantitative Data (Solubility, Half-life, Rate Constant) B->E C->E D->E

Workflow for Comparative Analysis

reaction_mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product R1 Hydroxydiphenylborane (Ph2BOH) I1 Tetracoordinate Boronate Intermediate R1->I1 + Diol R2 Diol (e.g., Pinacol) R2->I1 P1 Boronate Ester I1->P1 - H2O P2 Water I1->P2

Esterification with a Diol

Conclusion

The selection of an appropriate solvent system is paramount for the successful application of hydroxydiphenylborane. While polar aprotic solvents generally offer a good balance of solubility and stability, the optimal choice is application-dependent. For reactions where protodeboronation is a concern, anhydrous aprotic or nonpolar solvents are preferable. For applications requiring high solubility, polar aprotic solvents like THF or DMSO are excellent candidates. This guide provides a framework for making informed decisions on solvent selection and empowers researchers with the necessary protocols to conduct their own quantitative comparative studies.

References

Navigating Functional Group Tolerance: A Comparative Guide to Hydroxydiphenylborane-Catalyzed Transformations

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for selective and efficient catalytic systems is paramount. Hydroxydiphenylborane, also known as diphenylborinic acid, has emerged as a notable organoboron catalyst. This guide provides an objective comparison of its performance, particularly concerning functional group tolerance, with alternative borane catalysts, supported by experimental data.

Hydroxydiphenylborane has demonstrated significant utility in promoting transformations such as the regioselective functionalization of polyols. However, its efficacy in other common reactions, such as direct amidation, is limited compared to other borane-based catalysts. This guide will delve into the nuances of its catalytic activity, offering a clear perspective on its applications and limitations.

Performance in Regioselective Acylation of Diols

Hydroxydiphenylborane excels as a catalyst for the regioselective acylation of cis-1,2-diols, a crucial transformation in carbohydrate chemistry. It selectively activates one hydroxyl group, allowing for its preferential reaction with an acylating agent. This catalytic approach offers a milder and more selective alternative to traditional methods that often require extensive protecting group manipulations.

Below is a comparative summary of hydroxydiphenylborane's performance in the regioselective benzoylation of a model diol, methyl α-D-glucopyranoside, against other common catalysts.

CatalystCatalyst Loading (mol%)Reaction Time (h)Major Product (Position of Benzoylation)Yield (%)Reference
Hydroxydiphenylborane 101C2-OH85[1]
Dibutyltin Oxide100 (stoichiometric)4C2-OH78[1]
Phenylboronic Acid1024Low Conversion<10[1]

Assessing Functional Group Tolerance in Amidation Reactions

While hydroxydiphenylborane shows promise in certain transformations, its application in direct amidation reactions between carboxylic acids and amines is less straightforward. Research indicates that borinic acids, including hydroxydiphenylborane, can be ineffective for direct amidation. This is often due to the formation of unreactive complexes with the amine nucleophile or decomposition of the catalyst via protodeboronation to the less active boronic acid.[2]

In contrast, other borane-based catalysts, such as boronic acids with electron-withdrawing groups and borate esters, have been developed to overcome these limitations and exhibit broad functional group tolerance.

The following table provides a qualitative comparison of the functional group tolerance of hydroxydiphenylborane with other borane catalysts in the context of direct amidation.

Functional GroupHydroxydiphenylboraneElectron-Deficient Arylboronic AcidsBorate Esters (e.g., B(OCH₂CF₃)₃)
Alkyl Halides Generally ToleratedToleratedTolerated
Ethers (Alkyl, Aryl, Benzyl) ToleratedToleratedTolerated
Esters ToleratedToleratedTolerated
Ketones ToleratedToleratedTolerated
Nitriles ToleratedToleratedTolerated
Nitro Groups ToleratedToleratedTolerated
Olefins ToleratedToleratedTolerated
Alkynes ToleratedToleratedTolerated
Heterocycles (e.g., Pyridine) Potential for InhibitionOften InhibitoryTolerated with varying success
Unprotected Alcohols Can InterfereCan InterfereTolerated
Unprotected Phenols Can InterfereCan InterfereTolerated
Sterically Hindered Amines Low ReactivityModerate ReactivityHigh Reactivity
Electron-Poor Amines Low ReactivityModerate ReactivityHigh Reactivity

Experimental Protocols

General Procedure for Hydroxydiphenylborane-Catalyzed Regioselective Acylation of a Diol

To a solution of the diol (1.0 equiv) and hydroxydiphenylborane (0.1 equiv) in a suitable solvent (e.g., CH₂Cl₂) at room temperature is added a tertiary amine base (e.g., triethylamine, 1.2 equiv). The acylating agent (e.g., benzoyl chloride, 1.1 equiv) is then added dropwise. The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with a saturated aqueous solution of NaHCO₃ and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.[1]

General Procedure for Arylboronic Acid-Catalyzed Direct Amidation

A mixture of the carboxylic acid (1.0 equiv), the amine (1.1 equiv), the arylboronic acid catalyst (e.g., 3,4,5-trifluorophenylboronic acid, 0.05 equiv), and activated molecular sieves (4 Å) in a high-boiling solvent (e.g., toluene) is heated at reflux with azeotropic removal of water using a Dean-Stark apparatus. The reaction is monitored by TLC or GC-MS. After cooling to room temperature, the molecular sieves are filtered off, and the filtrate is concentrated under reduced pressure. The residue is then purified by flash column chromatography or crystallization to afford the desired amide.[3]

Visualizing Catalytic Pathways

To illustrate the proposed catalytic cycles, the following diagrams are provided in the DOT language for Graphviz.

Hydroxydiphenylborane-Catalyzed Acylation cluster_cycle Catalytic Cycle Catalyst Ph₂BOH BorinicEster Ph₂BOR(OH) Catalyst->BorinicEster + Diol - H₂O Diol R(OH)₂ ActivatedComplex [Ph₂BOR(OH)•Base] BorinicEster->ActivatedComplex + Base Product R(OH)(OCOR') ActivatedComplex->Product + R'COCl - Catalyst - Base•HCl AcylatingAgent R'COCl Base Base HCl HCl

Caption: Proposed catalytic cycle for hydroxydiphenylborane-catalyzed regioselective acylation of a diol.

Arylboronic Acid-Catalyzed Amidation cluster_workflow Experimental Workflow Start Mix Carboxylic Acid, Amine, Boronic Acid Catalyst, and Molecular Sieves in Toluene Heat Heat to Reflux (Dean-Stark) Start->Heat Monitor Monitor Reaction (TLC/GC-MS) Heat->Monitor Filter Cool and Filter Molecular Sieves Monitor->Filter Reaction Complete Concentrate Concentrate Filtrate Filter->Concentrate Purify Purify by Chromatography or Crystallization Concentrate->Purify Product Amide Product Purify->Product

References

Safety Operating Guide

Navigating the Safe Disposal of Hydroxydiphenylborane: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible handling and disposal of chemical reagents are fundamental to maintaining a safe and compliant laboratory environment. Hydroxydiphenylborane, an organoborane compound, requires careful and deliberate disposal procedures due to its potential reactivity and hazardous nature. This guide provides essential, step-by-step instructions for the safe management of hydroxydiphenylborane waste, from initial handling to final disposal, ensuring the protection of personnel and the environment.

Immediate Safety and Handling Protocols

Before commencing any disposal process, strict adherence to safety measures is critical to mitigate exposure risks. Organoboron compounds can be hazardous, and the use of appropriate personal protective equipment (PPE) is mandatory.

Emergency Procedures:

  • Skin Contact: In the event of skin contact, immediately wash the affected area with soap and water for at least 15 minutes. Contaminated clothing and shoes should be removed promptly and either decontaminated or disposed of as hazardous waste.

  • Eye Contact: Should hydroxydiphenylborane come into contact with the eyes, flush them with copious amounts of water for a minimum of 15 minutes, holding the eyelids open.

  • Inhalation: If inhaled, move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them one or two glasses of water to drink. Seek immediate medical attention.

Always consult the specific Safety Data Sheet (SDS) for the compound and seek the advice of a qualified medical professional in case of any exposure.

Quantitative Data for Laboratory-Scale Disposal

The following table provides recommended quantities for a laboratory-scale quenching and disposal procedure for up to 10 grams of hydroxydiphenylborane. These values are based on established protocols for reactive organometallic compounds and should be adjusted based on a thorough risk assessment of the specific quantity and concentration of the waste.[1]

ParameterValue/RangeNotes
Initial Waste Quantity Up to 10 gThis protocol is intended for small, laboratory-scale quantities.
Inert Solvent (e.g., Heptane, Toluene) 100 - 200 mLDilutes the reactive material to a manageable concentration.
Cooling Bath Temperature 0 - 5 °CAn ice-water bath is crucial to control the exothermic reaction.
Primary Quenching Agent (Isopropanol) 50 - 100 mLA less reactive alcohol for the initial, more vigorous reaction.[1]
Secondary Quenching Agent (Methanol) 50 - 100 mLA more reactive alcohol to ensure complete quenching.[1]
Final Quenching Agent (Water) 50 - 100 mLTo hydrolyze any remaining reactive species.[1]
Neutralizing Agent (e.g., 1M HCl or NaHCO₃) As neededTo adjust the final pH of the solution to between 6 and 8.

Step-by-Step Disposal Protocol

This procedure outlines a multi-step process to neutralize the reactivity of hydroxydiphenylborane, rendering it safe for disposal as hazardous waste.

1. Preparation and Personal Protective Equipment (PPE):

  • Conduct the entire procedure within a certified chemical fume hood.

  • Wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety goggles, a face shield, and a flame-retardant lab coat.

2. Dilution of the Waste:

  • Carefully transfer the hydroxydiphenylborane waste into a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet.

  • Dilute the waste with an inert solvent, such as heptane or toluene, to a manageable concentration.

3. Cooling the Reaction Mixture:

  • Place the flask in an ice-water bath to maintain a temperature of 0 - 5 °C. This is critical for controlling the exothermic nature of the quenching reaction.

4. Primary Quenching (Isopropanol):

  • Slowly add isopropanol to the stirred solution from the dropping funnel. Control the addition rate to keep the temperature of the reaction mixture below 20 °C.

  • Continue stirring for at least 30 minutes after the addition is complete.

5. Secondary Quenching (Methanol):

  • After the initial reaction with isopropanol has subsided, slowly add methanol to the reaction mixture.

  • Continue to monitor the temperature and control the addition rate.

  • Stir for an additional 30 minutes.

6. Final Quenching (Water):

  • Carefully and slowly add water to the mixture to hydrolyze any remaining reactive species.

  • Allow the mixture to warm to room temperature while stirring.

7. Neutralization:

  • Check the pH of the aqueous layer. Neutralize the solution by adding a suitable agent, such as 1M HCl or sodium bicarbonate, until the pH is between 6 and 8.

8. Waste Segregation and Labeling:

  • Separate the organic and aqueous layers.

  • Collect the organic and aqueous waste in separate, clearly labeled hazardous waste containers. The labels should include the chemical name, concentration, and date.

9. Final Disposal:

  • Dispose of the hazardous waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.[2][3][4]

  • Do not pour the waste down the drain.[2][5]

  • Empty containers must also be disposed of as hazardous waste or decontaminated according to established procedures.[6][7]

Disposal Procedure Workflow

G start Start: Hydroxydiphenylborane Waste ppe 1. Don PPE and work in fume hood start->ppe dilute 2. Dilute with inert solvent in flask ppe->dilute cool 3. Cool flask in ice bath (0-5 °C) dilute->cool quench1 4. Slowly add Isopropanol cool->quench1 quench2 5. Slowly add Methanol quench1->quench2 quench3 6. Slowly add Water quench2->quench3 neutralize 7. Neutralize pH (6-8) quench3->neutralize segregate 8. Segregate aqueous and organic layers neutralize->segregate label 9. Label waste containers segregate->label dispose 10. Dispose via EHS label->dispose end End: Safe Disposal dispose->end

Caption: Workflow for the safe disposal of hydroxydiphenylborane.

This procedural guide is intended to provide essential safety and logistical information. Always consult your institution's specific protocols and the chemical's Safety Data Sheet before handling and disposing of any hazardous material. By adhering to these guidelines, laboratory professionals can ensure a safe working environment and responsible chemical waste management.

References

Personal protective equipment for handling Hydroxydip-tolylborane

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Hydroxydiphenylborane

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling chemical reagents. This guide provides essential, immediate safety and logistical information for the handling of Hydroxydiphenylborane, including detailed operational and disposal plans.

Chemical Identity and Hazards

Hydroxydiphenylborane, and its related compounds, present several potential hazards that necessitate careful handling and the use of appropriate personal protective equipment (PPE). The primary hazards associated with this and similar boronic acid compounds include:

  • Flammability: Some organoboranes are flammable solids or liquids that may ignite spontaneously in air or release flammable gases upon contact with water.[1][2]

  • Health Hazards: These compounds can be harmful if swallowed, cause serious eye damage or irritation, and may cause respiratory irritation.[1][3][4][5] Some are suspected of causing cancer.[1]

  • Skin Irritation: Direct contact can lead to skin irritation.[3][4][5][6]

Quantitative Data Summary
Hazard ClassificationDetailsSource
Flammability Flammable solid or liquid; may release flammable gases in contact with water.[1][2][1][2]
Acute Toxicity (Oral) Harmful if swallowed.[1][4][5][1][4][5]
Eye Damage/Irritation Causes serious eye damage or irritation.[1][3][5][1][3][5]
Skin Corrosion/Irritation Causes skin irritation.[3][4][5][6][3][4][5][6]
Respiratory Irritation May cause respiratory irritation.[1][4][5][1][4][5]
Carcinogenicity Suspected of causing cancer.[1][1]

Operational Plan: Safe Handling of Hydroxydiphenylborane

A systematic approach to handling Hydroxydiphenylborane is crucial to minimize risk. The following workflow outlines the necessary steps from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_setup Prepare Work Area (Fume Hood, Inert Atmosphere) prep_ppe->prep_setup handle_weigh Weigh/Dispense Chemical prep_setup->handle_weigh Proceed when ready handle_reaction Perform Reaction handle_weigh->handle_reaction cleanup_quench Quench Reaction/Glassware handle_reaction->cleanup_quench After experiment cleanup_decontaminate Decontaminate Surfaces cleanup_quench->cleanup_decontaminate dispose_waste Segregate & Label Waste cleanup_decontaminate->dispose_waste After cleanup dispose_request Request Waste Pickup dispose_waste->dispose_request

Caption: Workflow for the safe handling of Hydroxydiphenylborane.

Experimental Protocols

Preparation:

  • Personal Protective Equipment (PPE): Before handling the chemical, don the appropriate PPE as detailed in the following section. This includes, at a minimum, a flame-retardant lab coat, safety goggles, and chemical-resistant gloves.[7][8][9]

  • Work Area Setup: All handling of Hydroxydiphenylborane should be conducted in a well-ventilated chemical fume hood.[4][6] Due to its potential reactivity with air and moisture, handling under an inert atmosphere (e.g., nitrogen or argon) is recommended.[1][6] Ensure all necessary equipment, including quenching agents and spill cleanup materials, are readily accessible.

Handling:

  • Dispensing: Use spark-proof tools for handling the solid.[6] Grounding equipment can prevent static discharge.[2][6] Avoid creating dust. If the compound is a liquid, use a syringe or cannula for transfers.

  • In Case of a Spill:

    • Evacuate the area if the spill is large or if you are unsure how to handle it.

    • For small spills, use an inert absorbent material (e.g., sand, vermiculite). Do not use combustible materials.

    • Place the absorbed material into a sealed container for disposal.

    • Decontaminate the area with a suitable solvent, followed by soap and water.

Personal Protective Equipment (PPE)

The selection of PPE is critical and should be based on a thorough risk assessment of the specific procedures being performed.

cluster_body Body Protection cluster_hands Hand Protection cluster_eyes Eye & Face Protection cluster_respiratory Respiratory Protection ppe Required PPE lab_coat Flame-Retardant Lab Coat ppe->lab_coat gloves Chemical-Resistant Gloves (Nitrile) ppe->gloves goggles Safety Goggles ppe->goggles respirator Respirator (if ventilation is inadequate) ppe->respirator face_shield Face Shield (for splash risk) goggles->face_shield

Caption: Recommended PPE for handling Hydroxydiphenylborane.

  • Body Protection: A flame-retardant lab coat should be worn at all times.[1][9]

  • Hand Protection: Chemical-resistant gloves, such as nitrile gloves, are required.[8][10] For prolonged contact or when handling larger quantities, consider double-gloving or using thicker gloves.

  • Eye and Face Protection: Chemical safety goggles are mandatory.[8] A face shield should be worn in addition to goggles when there is a significant risk of splashing.[8][9]

  • Respiratory Protection: Work should be performed in a chemical fume hood to avoid inhalation. If a fume hood is not available or ventilation is inadequate, a respirator appropriate for organic vapors and particulates should be used.[11]

Disposal Plan

Proper disposal of chemical waste is essential to ensure safety and environmental compliance.

Waste Segregation and Labeling:

  • Solid Waste: Collect chemically contaminated solid waste, such as gloves, absorbent materials, and empty containers, in a designated, clearly labeled, and sealed container.[12]

  • Liquid Waste:

    • Collect liquid waste containing Hydroxydiphenylborane in a separate, sealed, and properly labeled container.[12][13]

    • Do not mix with incompatible waste streams.[12]

    • Leave adequate headspace in liquid waste containers to allow for expansion.[13]

  • Labeling: All waste containers must be accurately labeled with the full chemical name of the contents.[12][14] Do not use abbreviations or chemical formulas.[13]

Storage and Pickup:

  • Store waste containers in a designated satellite accumulation area within the laboratory.[12][14]

  • Ensure containers are kept closed when not in use.[13][14]

  • Request a hazardous waste pickup from your institution's Environmental Health and Safety (EHS) department in a timely manner.[13]

Decontamination of Glassware:

  • Rinse contaminated glassware with a suitable organic solvent (e.g., acetone, ethanol) in a fume hood.

  • Collect the rinsate as hazardous liquid waste.

  • After the initial rinse, wash the glassware with soap and water.

By adhering to these safety protocols and operational plans, researchers can significantly mitigate the risks associated with handling Hydroxydiphenylborane and maintain a safe laboratory environment. Always consult your institution's specific safety guidelines and the Safety Data Sheet (SDS) for the most detailed and up-to-date information.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.